Dihydrogenistein
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVUYNHDKMLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904153 | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21554-71-2 | |
| Record name | Dihydrogenistein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21554-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrogenistein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrogenistein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrogenistein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of Dihydrogenistein from Genistein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genistein (B1671435), a prominent isoflavone (B191592) found in soy and other legumes, undergoes significant metabolism by the gut microbiota, leading to the formation of various bioactive compounds. One such crucial biotransformation is the reduction of genistein to dihydrogenistein. This conversion is primarily mediated by specific anaerobic bacteria residing in the gastrointestinal tract. The key enzyme responsible for this hydrogenation reaction has been identified as a daidzein (B1669772) reductase, which exhibits substrate promiscuity and efficiently reduces genistein. This technical guide provides a comprehensive overview of the biosynthesis of this compound from genistein, detailing the enzymatic processes, experimental protocols for analysis and production, and a summary of the current understanding of the biological implications.
Biosynthetic Pathway of this compound from Genistein
The conversion of genistein to this compound is a single-step reduction reaction. This process is analogous to the conversion of daidzein to dihydrodaidzein. The primary enzyme implicated in this biotransformation is daidzein reductase (DZNR), which has been characterized in several gut bacteria, including Slackia isoflavoniconvertens and Clostridium sp. ZJ6.[1][2][3][4][5][6][7] Notably, the recombinant daidzein reductase from Slackia isoflavoniconvertens has been shown to convert genistein to this compound at a higher rate than it converts daidzein to its corresponding dihydro- form.[4][6][7]
This enzymatic reduction is dependent on the presence of a reducing equivalent, typically NADPH or NADH, and occurs under strictly anaerobic conditions, reflecting the environment of the gut where these bacteria thrive.[2]
Further metabolism of this compound can occur, leading to the formation of 5-hydroxy-equol, a compound with potential biological activities.[3][8][9][10]
Below is a diagram illustrating the biosynthetic pathway from genistein to this compound and its subsequent conversion.
Quantitative Data
The following tables summarize the quantitative data related to the biosynthesis of this compound from genistein as reported in the literature. It is important to note that specific kinetic parameters (Km and Vmax) for purified daidzein reductase with genistein as the substrate are not extensively reported. However, qualitative observations indicate a high conversion efficiency.
Table 1: Bacterial Strains and their Conversion Activity
| Bacterial Strain | Substrate | Product(s) | Key Findings | Reference |
| Slackia isoflavoniconvertens | Genistein | This compound, 5-hydroxy-equol | Efficiently converts genistein to this compound. | [3][4][6][7][11][12] |
| Clostridium sp. ZJ6 | Genistein | This compound | The daidzein reductase from this strain also converts genistein. | [1][2] |
| Mouse Intestinal Bacterium Mt1B8 | Genistein | This compound, 5-hydroxy-equol | Complete transformation of ~100 µM genistein within 14 hours. | [5] |
Table 2: Analytical Methods for Quantification
| Analytical Method | Column | Mobile Phase | Detection | Reference |
| HPLC | C18 reverse-phase | Acetonitrile (B52724)/water with 0.1% acetic acid | UV (e.g., 263 nm or 280 nm) | [2][13] |
| UPLC-MS/MS | C18 reverse-phase | Acetonitrile/water with 0.1% formic acid | Mass Spectrometry (MRM mode) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.
Anaerobic Cultivation of Isoflavone-Converting Bacteria
Objective: To cultivate anaerobic bacteria, such as Slackia isoflavoniconvertens or Clostridium sp. ZJ6, for the bioconversion of genistein.
Materials:
-
Anaerobic chamber or jars with gas-generating kits (e.g., AnaeroGen™)
-
Selected bacterial strain (e.g., Slackia isoflavoniconvertens DSM 22006)
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth or Reinforced Clostridial Medium (RCM))[3][15]
-
Sterile culture tubes or flasks
-
Genistein stock solution (sterile-filtered)
-
Incubator
Protocol:
-
Prepare the growth medium according to the manufacturer's instructions and autoclave.
-
Transfer the sterile medium to the anaerobic chamber to pre-reduce it for at least 24 hours before inoculation. This removes dissolved oxygen.
-
Inoculate the pre-reduced medium with the bacterial strain from a fresh culture.
-
Add genistein from the stock solution to the desired final concentration (e.g., 100 µM).
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor bacterial growth by measuring optical density at 600 nm (OD600).
-
Collect samples at different time points for HPLC or LC-MS/MS analysis to quantify genistein and this compound.
Heterologous Expression and Purification of Daidzein Reductase
Objective: To produce and purify recombinant daidzein reductase for in vitro enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the daidzein reductase gene with an affinity tag (e.g., His-tag)
-
LB broth and appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme (B549824) and DNase I
-
Sonicator
-
Centrifuge
-
Ni-NTA affinity chromatography column and buffers (Wash buffer: lysis buffer with 20 mM imidazole; Elution buffer: lysis buffer with 250 mM imidazole)
-
SDS-PAGE equipment and reagents
Protocol:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged daidzein reductase with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein into a suitable storage buffer.
In Vitro Enzymatic Assay for Genistein Reduction
Objective: To determine the activity of purified daidzein reductase in converting genistein to this compound.
Materials:
-
Purified daidzein reductase
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Genistein stock solution in a suitable solvent (e.g., DMSO)
-
NADPH or NADH stock solution
-
Anaerobic chamber or glove box
-
HPLC or LC-MS/MS for analysis
Protocol:
-
Prepare the reaction mixture in an anaerobic environment. The mixture should contain the reaction buffer, NADPH or NADH (e.g., 1 mM), and purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding genistein to the desired final concentration (e.g., 80 µM).[2]
-
Incubate the reaction for a specific time period (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of a quenching solvent like ethyl acetate.
-
Extract the isoflavones by vortexing and then centrifuging to separate the phases.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
-
Quantify the amounts of genistein and this compound to determine the conversion rate.
HPLC Analysis of Genistein and this compound
Objective: To separate and quantify genistein and this compound in bacterial culture or enzyme assay samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase A: Water with 0.1% acetic or formic acid
-
Mobile phase B: Acetonitrile
-
Genistein and this compound standards
-
Sample vials
Protocol:
-
Prepare a standard curve using known concentrations of genistein and this compound.
-
Prepare the samples by extracting the isoflavones from the bacterial culture supernatant or enzyme assay mixture with ethyl acetate, evaporating the solvent, and redissolving the residue in the mobile phase.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
-
Set up the HPLC method with a suitable gradient elution program. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 263 nm or 280 nm).
-
Inject the standards and samples.
-
Identify and quantify the peaks for genistein and this compound by comparing their retention times and peak areas to the standard curve.
Signaling Pathways and Logical Relationships
While the signaling pathways directly regulated by this compound are not yet well-elucidated, the precursor molecule, genistein, is known to modulate a multitude of cellular signaling pathways. This compound, as a metabolite, may have its own unique biological activities or contribute to the overall effects observed after genistein consumption. The conversion of genistein to this compound by the gut microbiota is a critical step that influences the profile of bioactive isoflavones available for absorption and subsequent interaction with host signaling pathways.
The following diagram illustrates the logical workflow from bacterial conversion to potential host cell interaction.
Conclusion
The biosynthesis of this compound from genistein is a key metabolic step carried out by the gut microbiota, with daidzein reductase playing a central role. This technical guide provides a framework for researchers to study this bioconversion, from cultivating the responsible bacteria to analyzing the enzymatic reaction and its products. Further research is warranted to fully characterize the kinetics of genistein reduction by various bacterial reductases and to elucidate the specific signaling pathways and biological activities of this compound. Such knowledge will be invaluable for understanding the health effects of soy isoflavones and for the potential development of novel therapeutics.
References
- 1. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]
- 2. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. EzBioCloud | Slackia isoflavoniconvertens [ezbiocloudpro.app]
- 12. Slackia isoflavoniconvertens HE8 | Type strain | DSM 22006, CCUG 57679, KCTC 15165, JCM 16137 | BacDiveID:3066 [bacdive.dsmz.de]
- 13. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Microbial Transformation of Genistein to Dihydrogenistein: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Genistein (B1671435), a prominent isoflavone (B191592) found in soy and other legumes, is subject to extensive metabolism by the human gut microbiota, leading to the formation of various metabolites with altered biological activities. A key transformation is the reduction of genistein to dihydrogenistein. This conversion, mediated by specific anaerobic bacteria, is a critical step in the overall metabolic pathway of genistein and significantly influences its estrogenic and other physiological effects. This technical guide provides a comprehensive overview of the microbial metabolism of genistein to this compound, including the microorganisms and enzymes involved, quantitative data on conversion rates, detailed experimental protocols for studying this process, and a review of the signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, nutrition, and pharmacology.
Introduction
The isoflavone genistein has garnered significant scientific interest due to its potential health benefits, including roles in the prevention of hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1] These effects are largely attributed to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects.[1] However, the bioavailability and biological activity of ingested genistein are profoundly influenced by its metabolism within the human gut.
The intestinal microbiota harbors a diverse community of microorganisms capable of a wide array of biochemical transformations. One of the primary metabolic pathways for genistein is its reduction to this compound. This initial step is crucial as this compound can be further metabolized to other compounds, such as 5-hydroxy-equol, or absorbed and exert its own biological effects.[2] Understanding the intricacies of this microbial conversion is paramount for elucidating the mechanisms behind the health effects of soy consumption and for the development of novel therapeutics targeting the gut microbiome.
The Microbial Players and a Key Enzyme
The conversion of genistein to this compound is carried out by a select group of strictly anaerobic bacteria residing in the human colon. Research has identified several key players in this biotransformation:
-
Slackia isoflavoniconvertens : This human intestinal bacterium is capable of converting genistein to this compound and subsequently to 5-hydroxy-equol.[2]
-
Eubacterium ramulus : While this bacterium is known to degrade genistein, it does so via a C-ring cleavage pathway and does not appear to produce this compound as an intermediate.[3]
-
Lactococcus garvieae : Certain strains of this lactic acid bacterium have been shown to metabolize isoflavones, including the conversion of daidzein (B1669772) to dihydrodaidzein, a reaction analogous to the genistein to this compound conversion.[4]
-
Other members of the Coriobacteriaceae and Eggerthellaceae families : These families of gut bacteria are well-known for their role in isoflavone metabolism.[5]
The enzymatic basis for the reduction of the C2-C3 double bond in genistein to form this compound is attributed to an enzyme tentatively named genistein reductase . While this enzyme has not been fully characterized, its activity is analogous to daidzein reductase, which catalyzes the similar conversion of daidzein to dihydrodaidzein. The activity of these reductases is crucial for the subsequent metabolic fate of isoflavones.
Quantitative Insights into the Conversion
The efficiency of genistein to this compound conversion can vary significantly between individuals, largely due to differences in the composition of their gut microbiota. Several studies have provided quantitative data on this metabolic process.
Table 1: Conversion Rates of Genistein to this compound by Isolated Bacterial Strains
| Bacterial Strain | Initial Genistein Concentration (µM) | Time for Complete Conversion (h) | Initial Conversion Rate (µmol/h/mg protein) | Reference |
| Slackia isoflavoniconvertens HE8 | ~83 | ~6 (after a 20h lag phase) | Not Reported | [Matthies et al., 2009] |
| Strain Mt1B8 (from mouse intestine) | ~100 | 14 | Not Reported | [Matthies et al., 2008] |
Table 2: Estrogen Receptor Binding Affinity of Genistein and Related Compounds
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |
| 17β-Estradiol | 100 | 100 | [Kuiper et al., 1998] |
| Genistein | 4 | 87 | [Kuiper et al., 1998] |
RBA: Relative Binding Affinity, with 17β-estradiol set to 100%.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of microbial genistein metabolism.
Anaerobic Cultivation of Genistein-Metabolizing Bacteria (e.g., Slackia isoflavoniconvertens)
This protocol is adapted from methodologies used for the cultivation of strictly anaerobic gut bacteria.[6][7]
Materials:
-
Anaerobic chamber (e.g., with an atmosphere of N₂:H₂:CO₂ at 80:10:10)
-
Pre-reduced, anaerobically sterilized (PRAS) Brain Heart Infusion (BHI) broth or other suitable growth medium
-
Sterile, anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Genistein stock solution (dissolved in a suitable solvent like DMSO, filter-sterilized)
-
Bacterial culture of a known genistein-metabolizing strain
Procedure:
-
Prepare the BHI medium according to the manufacturer's instructions and dispense it into culture tubes or serum bottles inside the anaerobic chamber.
-
Seal the tubes/bottles and autoclave.
-
Transfer the sterile, cooled media back into the anaerobic chamber.
-
Aseptically add the genistein stock solution to the media to the desired final concentration (e.g., 100 µM).
-
Inoculate the media with the bacterial strain.
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
-
Collect samples at different time points for metabolite analysis.
In Vitro Genistein to this compound Conversion Assay
This assay can be performed with whole bacterial cells or cell-free extracts.
Materials:
-
Anaerobically grown bacterial culture or cell-free extract
-
Anaerobic reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Genistein stock solution
-
NADH or NADPH solution (for cell-free extract assays)
-
Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Microcentrifuge
Procedure (Whole-Cell Assay):
-
Harvest the anaerobically grown bacteria by centrifugation under anaerobic conditions.
-
Wash the cell pellet with anaerobic reaction buffer.
-
Resuspend the cells in the reaction buffer to a specific OD₆₀₀.
-
Initiate the reaction by adding genistein to the cell suspension.
-
Incubate at 37°C under anaerobic conditions.
-
At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the cells and collect the supernatant for HPLC analysis.
Extraction of Genistein and this compound from Culture Broth
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
To the collected culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1-2 minutes to extract the isoflavones into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
HPLC Analysis of Genistein and this compound
This protocol is a general guideline; specific parameters may need to be optimized.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over time.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract.
-
Run the gradient program to separate genistein and this compound.
-
Detect the compounds by monitoring the absorbance at a wavelength where both compounds have significant absorbance (e.g., 260 nm).
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of authentic standards.
Signaling Pathways
Genistein and its metabolites, including this compound, exert their biological effects by modulating various intracellular signaling pathways.
Estrogen Receptor Signaling
The primary mechanism of action for genistein and this compound is their interaction with estrogen receptors (ERα and ERβ). Genistein exhibits a significantly higher binding affinity for ERβ than for ERα.[9] This selective binding can lead to differential gene expression and cellular responses compared to the endogenous estrogen, 17β-estradiol. This compound, as a structurally similar phytoestrogen, is also expected to interact with ERs, though its specific binding affinities are less well-characterized.
Other Signaling Pathways
Beyond estrogenic activity, genistein has been shown to modulate a variety of other signaling pathways, including:
-
Tyrosine Kinase Inhibition : Genistein is a known inhibitor of protein tyrosine kinases, which are critical components of many signal transduction pathways involved in cell growth and proliferation.[10]
-
MAPK and PI3K/Akt Pathways : These pathways are central to cell survival, proliferation, and differentiation, and their modulation by genistein contributes to its anti-cancer effects.
-
NF-κB Signaling : Genistein can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[11]
The specific signaling effects of this compound are an active area of research. Given its structural similarity to genistein, it is plausible that it modulates similar pathways, although potentially with different potencies.
Visualizations
Microbial Metabolism of Genistein
Caption: Microbial conversion of genistein to its metabolites.
Experimental Workflow for In Vitro Conversion Assay
Caption: Workflow for studying genistein conversion in vitro.
Genistein and Estrogen Receptor Signaling
Caption: Genistein's interaction with estrogen receptors.
Conclusion
The microbial metabolism of genistein to this compound is a pivotal event in the biotransformation of soy isoflavones within the human gut. This conversion, carried out by specific anaerobic bacteria, significantly impacts the bioactivity and health effects of genistein. A thorough understanding of the microorganisms, enzymes, and kinetics involved in this process is essential for researchers in nutrition and microbiology. For drug development professionals, the gut microbiota's capacity to modify bioactive compounds like genistein presents both challenges and opportunities for the development of novel therapeutics and personalized nutrition strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research into this fascinating and important area of human health.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic C-ring cleavage of genistein and daidzein by Eubacterium ramulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavone Metabolism by Lactic Acid Bacteria and Its Application in the Development of Fermented Soy Food with Beneficial Effects on Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia [mdpi.com]
- 6. Characterization of Slackia exigua Isolated from Human Wound Infections, Including Abscesses of Intestinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slackia exigua, an emerging anaerobic pathogen – isolation from a case of polymicrobial peritonitis and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the selectivity of genistein for human estrogen receptor-beta using X-ray crystallography and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrogenistein: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein is a notable isoflavanone (B1217009), recognized primarily as a significant metabolite of the soy isoflavone (B191592) genistein (B1671435), produced through the metabolic action of intestinal microflora.[1][2] As a member of the isoflavonoid (B1168493) class of compounds, this compound has garnered interest within the scientific community for its potential biological activities, including antioxidant and estrogenic or anti-estrogenic effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its potential mechanisms of action and relevant experimental methodologies.
Chemical Structure and Identification
This compound, systematically named 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is characterized by a core isoflavanone structure.[1] This structure consists of a chromanone ring system substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenyl group at position 3.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |
| CAS Number | 21554-71-2 | [1] |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | [1] |
| InChI | InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | [1] |
| InChIKey | UQGVUYNHDKMLSE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Data Type | Source(s) |
| Molecular Weight | 272.25 g/mol | Computed | [1] |
| Physical State | Solid | Experimental | [1] |
| Melting Point | Not Available | - | [3] |
| Boiling Point | Not Available | - | [3] |
| Water Solubility | Not Available | - | [3] |
| logP (Octanol-Water Partition Coefficient) | Not Available | - | [3] |
| pKa (Acid Dissociation Constant) | Not Available | - | [3][4] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, many of which are inferred from studies on its parent compound, genistein, and other isoflavones. The primary activities of interest include its antioxidant and hormone-modulating effects.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This mechanism is fundamental to its potential protective effects against various diseases associated with oxidative damage.
Estrogenic and Anti-estrogenic Activity
As an isoflavone, this compound can interact with estrogen receptors (ERα and ERβ).[5] Its effect, whether estrogenic or anti-estrogenic, is thought to be dependent on the specific tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ. The binding affinity of this compound to these receptors is a key determinant of its hormonal activity.
Potential Anti-Cancer Effects and Associated Signaling Pathways
The anti-cancer properties of genistein are well-documented, and it is plausible that its metabolite, this compound, shares some of these mechanisms. Key signaling pathways implicated in the anti-cancer effects of genistein, and potentially this compound, include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Genistein has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[6] By inhibiting NF-κB, this compound could potentially induce apoptosis and suppress tumor growth.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Genistein can modulate this pathway, and similar effects might be expected from this compound, leading to cell cycle arrest and inhibition of cancer cell proliferation.
-
Akt (Protein Kinase B) Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. Genistein can inhibit this pathway, promoting apoptosis in cancer cells.[7] this compound may exert similar effects.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the catalytic hydrogenation of genistein.
Protocol:
-
Dissolve genistein in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using techniques such as recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the quantification and purity assessment of this compound.[8][9]
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280 nm).
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Cell Culture and Treatment
Investigating the biological effects of this compound in vitro requires proper cell culture and treatment protocols.[10][11][12][13][14]
Protocol:
-
Cell Seeding: Plate the desired cell line (e.g., cancer cell lines like MCF-7 or PC-3) in appropriate culture vessels at a suitable density. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a sterile solvent such as DMSO. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Assays: After the treatment period, harvest the cells or perform various assays to assess the effects of this compound, such as cell viability assays, western blotting for protein expression, or real-time PCR for gene expression analysis.
Conclusion
This compound, as a primary metabolite of genistein, holds significant potential in the fields of nutrition, pharmacology, and drug development. Its antioxidant and hormone-modulating properties, coupled with the potential to influence key cellular signaling pathways implicated in cancer, warrant further investigation. While much of the current understanding of its mechanism of action is extrapolated from studies on its parent compound, this guide provides a foundational understanding of its chemical nature and biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully realize its therapeutic potential. The experimental protocols outlined herein provide a starting point for researchers to further explore the multifaceted nature of this intriguing isoflavanone.
References
- 1. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB023788) - FooDB [foodb.ca]
- 4. scielo.br [scielo.br]
- 5. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienggj.org [scienggj.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. buckinstitute.org [buckinstitute.org]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. researchgate.net [researchgate.net]
Dihydrogenistein: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Overview of Dihydrogenistein (CAS: 21554-71-2) for Scientific and Drug Development Professionals
This document provides a comprehensive technical guide on this compound, a metabolite of the soy isoflavone (B191592) genistein (B1671435). Aimed at researchers, scientists, and professionals in drug development, this whitepaper details the compound's physicochemical properties, synthesis, and key in vitro experimental protocols.
Core Compound Data
This compound, also known as 4',5,7-Trihydroxyisoflavanone, is a key metabolite in the biotransformation of genistein. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21554-71-2 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Synonyms | 4',5,7-Trihydroxyisoflavanone | [1] |
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of its precursor, genistein. This process selectively reduces the double bond in the C-ring of the isoflavone structure.
Experimental Protocol: Catalytic Hydrogenation of Genistein
Objective: To synthesize this compound by the catalytic hydrogenation of genistein.
Materials:
-
Genistein
-
Palladium on carbon (Pd/C, 10%) catalyst
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve genistein in ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a slightly positive pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography.
In Vitro Biological Activity Assays
The following section details experimental protocols to assess the antioxidant, anti-inflammatory, and estrogenic activities of this compound.
Antioxidant Activity Assessment
The antioxidant capacity of this compound can be evaluated using multiple assays that measure different aspects of antioxidant action.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
Experimental Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of this compound or the standard to the respective wells. A control well should contain only DPPH and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants, which results in an intense blue color that is measured spectrophotometrically.
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.
-
Prepare serial dilutions of this compound and a ferrous sulfate (B86663) standard.
-
Add the FRAP reagent to each well of a 96-well plate.
-
Add the this compound dilutions or ferrous sulfate standards to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
Construct a standard curve using the ferrous sulfate standards and determine the FRAP value of this compound, expressed as Fe²⁺ equivalents.
Anti-inflammatory Activity in Macrophages
The anti-inflammatory potential of this compound can be investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Experimental Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
Principle: The effect of this compound on the expression of pro-inflammatory cytokines like TNF-α and IL-6 can be measured at the protein level using ELISA or at the mRNA level using RT-qPCR.
Experimental Protocol (ELISA):
-
Culture and treat RAW 264.7 cells with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations based on the standard curves.
Estrogen Receptor Binding Assay
This competitive binding assay determines the ability of this compound to bind to the estrogen receptor (ER).
Principle: The assay measures the displacement of a radiolabeled estrogen ([³H]-estradiol) from the ER by this compound.
Experimental Protocol:
-
Prepare uterine cytosol containing the estrogen receptor from ovariectomized rats.
-
In assay tubes, incubate a fixed concentration of [³H]-estradiol with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled estradiol).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value for this compound.
Potential Signaling Pathways
Based on the activities of structurally related isoflavones like genistein, this compound is hypothesized to modulate several key signaling pathways. Further research is required to confirm these mechanisms for this compound specifically.
Conclusion
This technical guide provides a foundational resource for researchers investigating this compound. The detailed protocols for synthesis and in vitro assays offer a starting point for exploring its therapeutic potential. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
A Technical Guide to the Natural Sources of Dihydrogenistein Precursors: Daidzein and Genistein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein is a metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the enzymatic action of the intestinal microbiota. Both this compound and its structural analog, dihydrodaidzein (B191008) (a metabolite of daidzein), are of significant interest to the scientific community due to their potential biological activities, which may differ from their parent isoflavones. This technical guide provides an in-depth overview of the primary natural sources of the precursors to this compound—daidzein (B1669772) and genistein. It includes quantitative data on their concentrations in various food sources, detailed experimental protocols for their extraction and quantification, and a visualization of the microbial metabolic pathway leading to the formation of their dihydro- derivatives.
Natural Sources of Daidzein and Genistein
The primary natural sources of daidzein and genistein are legumes, with soybeans (Glycine max) being the most concentrated and well-documented source.[1][2][3] These isoflavones are also found in other legumes, albeit typically in lower concentrations.
Quantitative Data of Isoflavones in Natural Sources
The following tables summarize the concentrations of daidzein and genistein in various natural sources, compiled from multiple scientific studies. These values can vary depending on the specific cultivar, growing conditions, and processing methods.
Table 1: Daidzein and Genistein Content in Soybeans and Soy Products
| Food Source | Daidzein Content (mg/100g) | Genistein Content (mg/100g) |
| Raw Soybeans | 3.37 - 50.88 | 3.77 - 66.62 |
| Soybean Meal | 397.24 (µ g/100g ) | 443.85 (µ g/100g ) |
| Dried Soy Hypocotyl Sprout | 551.03 (µ g/100g ) | 742.59 (µ g/100g ) |
| Soy Milk | 0.83 | 2.59 |
Data compiled from multiple sources. Note the different units for some entries.
Table 2: Daidzein and Genistein Content in Other Legumes
| Food Source | Daidzein Content (µ g/100g ) | Genistein Content (µ g/100g ) |
| Chickpeas | Not specified | 3078 (total isoflavones) |
| Kidney Beans | Not specified | 946.4 (as genistin) |
| Lentils (Green) | <200 (total isoflavones) | <200 (total isoflavones) |
| Lentils (Red) | <200 (total isoflavones) | <200 (total isoflavones) |
| Haricot Beans | <200 (total isoflavones) | <200 (total isoflavones) |
Data compiled from multiple sources.[4] Note that some values represent total isoflavones or specific glycoside forms.
Experimental Protocols for Isoflavone Analysis
Accurate quantification of daidzein and genistein in natural sources is crucial for research and development. The following protocols are synthesized from validated methods published in peer-reviewed literature.
Experimental Workflow
The general workflow for the analysis of isoflavones from solid matrices like soybeans involves extraction, optional hydrolysis of glycosides, and chromatographic quantification.
Protocol for Extraction and HPLC-UV Quantification of Daidzein and Genistein in Soybeans
This protocol provides a step-by-step method for the extraction and quantification of daidzein and genistein from soybean samples using High-Performance Liquid Chromatography with Ultraviolet detection.
1. Sample Preparation:
-
Grind dried soybean samples into a fine powder using a laboratory mill.
-
Accurately weigh approximately 2.0 g of the powdered sample into a 50 mL centrifuge tube.[5]
2. Extraction:
-
Add 10 mL of methanol (B129727) and 2 mL of 0.1 M aqueous HCl to the sample tube.[5]
-
Sonicate the mixture for 20 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-35% B (linear gradient)
-
25-30 min: 35% B
-
30-31 min: 35-10% B (linear gradient)
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 260 nm.[6]
-
Injection Volume: 10 µL.
4. Quantification:
-
Prepare standard solutions of daidzein and genistein of known concentrations in methanol.
-
Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Determine the concentration of daidzein and genistein in the samples by comparing their peak areas to the calibration curve.
Protocol for LC-MS/MS Analysis of Daidzein and Genistein
For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
1. Sample Preparation:
-
Follow the same extraction procedure as described in section 2.2.
2. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., Waters Acquity CSH C18, 2.1 mm × 150 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A rapid gradient may be employed, for example:
-
0-1.0 min: 40-80% B (linear gradient)
-
1.0-1.5 min: 80-95% B (linear gradient)
-
1.5-2.0 min: 95% B
-
2.0-2.5 min: 95-40% B (linear gradient)
-
2.5-3.0 min: 40% B (re-equilibration)[7]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 65 °C.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
Microbial Signaling Pathway for this compound Formation
The conversion of daidzein and genistein to their respective dihydro- forms is a reductive process carried out by specific bacteria within the gut microbiota, primarily belonging to the Coriobacteriaceae family.[8][9][10] This biotransformation is a key step in the metabolism of these isoflavones.
The initial and rate-limiting step in this pathway is the reduction of the C2=C3 double bond in the C-ring of the isoflavone molecule.[11][12] This reaction is catalyzed by enzymes such as daidzein reductase.[8][13] While the enzymatic pathway for daidzein conversion is more extensively studied, evidence suggests that the same or similar enzymes are responsible for the reduction of genistein to this compound.[1][8][13] This conversion is significant as the resulting dihydroisoflavones may possess altered biological activities compared to their precursors.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of daidzein and genistein, the precursors to this compound. Soybeans and other legumes are the primary dietary sources of these important isoflavones. The provided experimental protocols offer a foundation for the accurate quantification of these compounds in various matrices. Furthermore, the visualization of the microbial metabolic pathway highlights the critical role of the gut microbiota in the biotransformation of these dietary components. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of isoflavones and their metabolites.
References
- 1. [PDF] Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine | Semantic Scholar [semanticscholar.org]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Frontiers | Soybean isoflavones modulate gut microbiota to benefit the health weight and metabolism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrogenistein: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein is a significant metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the metabolic action of gut microflora. As a member of the isoflavonoid (B1168493) class of phytoestrogens, its biological activities are of considerable interest in pharmacology and drug development. This document provides a detailed technical overview of the core in vitro mechanisms of action attributed to this compound, focusing on its interaction with cellular signaling pathways, antioxidant potential, and anti-inflammatory effects. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and workflows are provided to facilitate a clear understanding of the molecular processes.
Modulation of Estrogen Receptor Signaling
A primary mechanism of action for this compound, like other phytoestrogens, is its ability to bind to and modulate the activity of estrogen receptors (ERs), specifically ERα and ERβ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes. The differential expression and functional roles of ERα and ERβ—with ERα often associated with proliferation and ERβ with anti-proliferative and apoptotic effects—mean that a ligand's binding preference can lead to tissue-selective and varied physiological outcomes.[1]
There are conflicting reports in the literature regarding the estrogenicity of this compound. Some studies suggest it possesses a binding affinity and transcriptional activation potential for both ERα and ERβ similar to its parent compound, genistein.[1] Conversely, other research indicates that this compound has a much weaker estrogenic response in binding assays and subsequent transcriptional activation compared to genistein.[1] For context, genistein has been shown to be an ERβ selective ligand.[2]
Signaling Pathway
This compound, being a small lipophilic molecule, can passively diffuse across the cell membrane into the cytoplasm. There, it binds to unbound estrogen receptors, which are often complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and receptor dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1: this compound-mediated estrogen receptor signaling pathway.
Quantitative Data: Estrogen Receptor Binding Affinity
Direct binding affinity data for this compound is not consistently reported. The table below includes data for the parent compound, genistein, and the natural ligand, 17β-estradiol, to provide context for the expected range of affinity. The dissociation constant (Kd) is an inverse measure of affinity; a lower Kd indicates a stronger binding interaction.[3][4]
| Compound | Receptor | Binding Affinity (Kd) |
| 17β-estradiol | Human ERα | ~0.1 nM[3] |
| 17β-estradiol | Rat ERβ1 | ~1.0 nM[4] |
| Genistein | Human ERα | ~5.7 nM (Calculated from RBA) |
| Genistein | Human ERβ | ~0.18 nM (Calculated from RBA) |
Note: Genistein Kd values are estimated based on Relative Binding Affinity (RBA) data where genistein shows an approximately 30-fold higher affinity for ERβ over ERα.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to estrogen receptors using a competitive radioligand binding assay.[5][6][7]
-
Preparation of ER Source: Uterine cytosol from rats is commonly used as a source of estrogen receptors.[5][6] The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol) and centrifuged to obtain a supernatant (cytosol) rich in soluble proteins, including ERs.[5] Protein concentration is determined via a Bradford or BCA assay.
-
Saturation Binding (Optional but Recommended): To characterize the receptor preparation, a saturation binding experiment is performed using increasing concentrations of a radiolabeled ligand, such as [³H]-17β-estradiol, to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.[5]
-
Competitive Binding Assay:
-
A constant, saturating concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.[5]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the ER. A wide concentration range is used (e.g., 10⁻¹¹ M to 10⁻⁴ M).[5]
-
Non-specific binding is determined in parallel incubations containing a 100-fold excess of unlabeled 17β-estradiol.
-
The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation and Quantification: The receptor-bound radioligand is separated from the free radioligand. A common method is to use hydroxyapatite, which binds the receptor-ligand complexes.[8] The mixture is washed to remove unbound [³H]-17β-estradiol.
-
Data Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[7][8]
Antioxidant Activity
This compound is hypothesized to possess antioxidant properties, a common feature of phenolic compounds like flavonoids. This activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby terminating damaging chain reactions. This mechanism is crucial for protecting cells from oxidative stress, a condition implicated in numerous pathologies.
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism involves the direct scavenging of free radicals. For instance, in the DPPH assay, the stable DPPH radical (purple) is reduced by an antioxidant to the non-radical form DPPH-H (yellow), a change that can be monitored spectrophotometrically.
Figure 2: General mechanism of free radical scavenging by this compound.
Quantitative Data: In Vitro Antioxidant Assays
Specific IC50 values for this compound in common antioxidant assays are not widely available. The data presented below are for its parent compound, genistein, and other common flavonoids to provide a comparative context. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[9] A lower IC50 value indicates greater antioxidant potency.[10]
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Genistein | ~10-20 | ~5-15 |
| Quercetin | 2.0 - 10.0[11] | 1.0 - 5.0 |
| Ascorbic Acid (Standard) | ~25-50 | ~5-10 |
| Trolox (Standard) | ~40-60 | ~2-5 |
Note: Values are approximate and can vary significantly based on specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating antioxidant capacity using a 96-well microplate format.[1][11][12]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark due to its light sensitivity.[11][12]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock.
-
Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the different concentrations of the test compound, positive control, or solvent (for the blank) to separate wells.
-
Add a larger volume (e.g., 180 µL) of the DPPH working solution to all wells.[11] Mix thoroughly.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[11][12]
-
-
Measurement:
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.[13]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Anti-Inflammatory Effects
Flavonoids, including this compound, are known to exert anti-inflammatory effects. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, pathogens or other stimuli can activate this pathway, leading to the transcription of numerous pro-inflammatory genes.
Signaling Pathway
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14] This releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[15] In the nucleus, NF-κB binds to specific DNA elements and initiates the transcription of pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[16] this compound is thought to inhibit this pathway, potentially by suppressing the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[16]
Figure 3: Inhibition of the NF-κB inflammatory pathway by this compound.
Quantitative Data: Inhibition of Inflammatory Mediators
| Test Substance | Cell Line | Mediator Inhibited | IC50 (µg/mL) |
| Lonicera japonica SFE Extract | RAW264.7 | Nitric Oxide (NO) | 184.7 ± 13.1[17] |
| Lonicera japonica Ethanol Extract | RAW264.7 | Nitric Oxide (NO) | > 250 |
| L-NMMA (Positive Control) | RAW264.7 | Nitric Oxide (NO) | 22.4 ± 2.0[17] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol describes a cell-based assay to measure the anti-inflammatory effects of a test compound on macrophages stimulated with LPS.[18][19]
-
Cell Culture: Macrophage cells (e.g., murine RAW264.7 or human THP-1 monocytes differentiated into macrophages) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.[20]
-
Cell Viability Assay: Before testing for anti-inflammatory activity, a cytotoxicity assay (e.g., MTT or MTS) is performed to determine the non-toxic concentration range of this compound on the macrophage cells.
-
LPS Stimulation and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various non-toxic concentrations of this compound for 1-2 hours.[18] A vehicle control (e.g., DMSO) is run in parallel.
-
Inflammation is then induced by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for a specified period (e.g., 18-24 hours).[18][19]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of secreted cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][21]
-
-
Analysis of Signaling Pathways (Western Blot):
-
To confirm the mechanism, cell lysates are collected after a shorter LPS stimulation time (e.g., 15-60 minutes).
-
Western blotting is performed to analyze the levels of key signaling proteins.[18] Primary antibodies against total and phosphorylated forms of p65 (NF-κB) and IκBα are used to assess the activation state of the NF-κB pathway.[19] An antibody for a housekeeping protein like β-actin is used as a loading control.[18]
-
-
Data Analysis: The concentrations of inflammatory mediators are calculated from standard curves. The IC50 value for the inhibition of each mediator is determined by plotting the percent inhibition against the log concentration of this compound. Western blot band intensities are quantified to show changes in protein phosphorylation.
Conclusion
This compound, a primary metabolite of genistein, exhibits several plausible in vitro mechanisms of action that are of significant interest to researchers. Its potential to modulate estrogen receptor signaling, while needing further clarification to resolve conflicting reports, suggests a role in hormone-dependent pathways. Furthermore, its predicted antioxidant and anti-inflammatory activities, primarily through free radical scavenging and inhibition of the NF-κB signaling cascade, highlight its potential as a lead compound for conditions associated with oxidative stress and inflammation. The experimental protocols and representative data provided in this guide offer a framework for the continued investigation and characterization of this compound's therapeutic potential. Further studies are required to establish definitive quantitative values (Kd, IC50, Ki) for this compound itself to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of bacterially expressed rat estrogen receptor beta ligand binding domain by mass spectrometry: structural comparison with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a novel estrogen receptor-beta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. In vitro Antioxidant Activity in DPPH Assay [bio-protocol.org]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. youtube.com [youtube.com]
The Estrogenic Activity of Dihydrogenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein (DHG) is a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the metabolic action of gut microbiota. As a member of the isoflavone family, its potential estrogenic activity is of significant interest to researchers in endocrinology, oncology, and drug development. This technical guide provides a comprehensive overview of the estrogenic properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.
The estrogenic activity of this compound has been a subject of some debate in the scientific literature. While it is structurally similar to its precursor, genistein, a well-known phytoestrogen, studies have presented conflicting evidence regarding its potency. Some research suggests that this compound possesses a binding affinity for estrogen receptors (ERs) and an ability to induce transcriptional activation comparable to that of genistein. Conversely, other studies indicate that it is a much weaker estrogenic agent, exhibiting significantly lower binding affinity and potency in stimulating ER-mediated responses and cell proliferation. This guide aims to present the available data to provide a clearer understanding of this compound's estrogenic profile.
Quantitative Data on Estrogenic Activity
The estrogenic potential of a compound is typically quantified through various in vitro assays that measure its ability to bind to estrogen receptors, activate the transcription of estrogen-responsive genes, and stimulate the proliferation of estrogen-dependent cells. The following tables summarize the available quantitative data for this compound and its precursor, genistein, for comparative purposes.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (RBA %) | Reference |
| This compound | ERα | Competitive Binding | Data Not Available | Data Not Available | |
| ERβ | Competitive Binding | Data Not Available | Data Not Available | ||
| Genistein | ERα | Competitive Binding | ~5000 | 0.021 | |
| ERβ | Competitive Binding | ~73.5 | 6.8 | ||
| 17β-Estradiol | ERα | Competitive Binding | ~1.5 | 100 | |
| ERβ | Competitive Binding | ~1.5 | 100 |
Note: While Morito et al. (2001) stated that the binding affinity of this compound is comparable to 17β-estradiol, specific IC50 or RBA values were not provided in the available text. Hwang et al. (2006) reported weaker binding but did not provide specific quantitative data in the abstract.
Table 2: Estrogenic Activity in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Relative Potency (%) | Reference |
| This compound | Yeast (hERα & hERβ) | lacZ | Data Not Available | Weaker than Genistein | |
| Genistein | Yeast (hERα & hERβ) | lacZ | >1000 | ~0.5 (vs. E2) | |
| 17β-Estradiol | Yeast (hERα & hERβ) | lacZ | ~1 | 100 |
Note: Morito et al. (2001) indicated that the concentration of this compound required for maximal gene expression is much higher than expected from its binding affinity, with maximal activity being about half that of 17β-estradiol. Hwang et al. (2006) described its transcriptional induction as less potent than genistein.
Table 3: Effect on MCF-7 Cell Proliferation
| Compound | Effect | Concentration | Reference |
| This compound | Less potent stimulation than genistein | Data Not Available | |
| Genistein | Stimulates proliferation | 10 nM - 10 µM | |
| Inhibits proliferation | > 20 µM |
Note: Morito et al. (2001) reported that this compound stimulates the growth of MCF-7 cells, but quantitative data on the effective concentration range was not provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of isoflavone estrogenicity.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.
-
Receptor Source: Recombinant human ERα and ERβ proteins.
-
Radioligand: [³H]-17β-estradiol.
-
Protocol:
-
A constant concentration of recombinant ERα or ERβ protein is incubated with a fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined from a dose-response curve.
-
The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Estrogen Receptor Competitive Binding Assay Workflow
Yeast-Based Estrogenicity Reporter Gene Assay
This assay utilizes genetically modified yeast cells to measure the transcriptional activation of a reporter gene in response to an estrogenic compound.
-
Yeast Strain: Saccharomyces cerevisiae engineered to express either human ERα or ERβ and a reporter construct.
-
Reporter Gene: Typically lacZ, which encodes the enzyme β-galactosidase.
-
Protocol:
-
The engineered yeast cells are cultured in a suitable medium.
-
The cells are then exposed to various concentrations of the test compound (e.g., this compound). 17β-estradiol is used as a positive control.
-
If the test compound binds to and activates the expressed ER, the ER-ligand complex will bind to estrogen response elements (EREs) in the promoter of the lacZ gene, initiating its transcription.
-
After an incubation period, the cells are lysed, and the activity of the produced β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
The concentration of the test compound that produces a half-maximal response (EC50) is determined from a dose-response curve.
-
Yeast-Based Estrogenicity Reporter Gene Assay Workflow
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Protocol:
-
MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to eliminate any exogenous estrogens.
-
The cells are seeded into multi-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound). 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a period of 6-7 days to allow for cell proliferation.
-
Cell proliferation is quantified using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
The results are expressed as the fold increase in cell number or viability compared to the vehicle control. The EC50, the concentration that induces a half-maximal proliferative response, can be calculated.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow
Signaling Pathways
The estrogenic effects of compounds like this compound are primarily mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors. There are two main estrogen signaling pathways: the classical genomic pathway and the non-genomic pathway.
Classical (Genomic) Estrogen Signaling Pathway
This pathway involves the regulation of gene expression.
-
Ligand Binding: this compound, acting as an estrogen mimic, enters the cell and binds to either ERα or ERβ located in the cytoplasm or nucleus.
-
Receptor Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of estrogen-responsive genes, leading to the synthesis of new proteins and subsequent cellular responses, such as cell proliferation.
Classical (Genomic) Estrogen Signaling Pathway
Non-Genomic Estrogen Signaling Pathway
This pathway involves rapid cellular effects that do not require gene transcription.
-
Membrane Receptor Binding: this compound binds to a subpopulation of ERs located at the cell membrane.
-
Activation of Kinase Cascades: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
-
Downstream Effects: These signaling cascades can lead to various rapid cellular responses, including the modulation of ion channel activity and the activation of other signaling proteins.
Conclusion
The available evidence indicates that this compound, a metabolite of genistein, possesses estrogenic activity, although its potency relative to its precursor is not definitively established. One body of research suggests a comparable estrogenic profile to genistein and even 17β-estradiol in terms of receptor binding, while another indicates it is a significantly weaker estrogen. This discrepancy highlights the need for further research to fully characterize the estrogenic and potential anti-estrogenic effects of this compound.
The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the nuanced biological activities of this compound and other isoflavone metabolites. A clearer understanding of the estrogenic potency of this compound is crucial for evaluating the overall health effects of soy consumption and for the development of novel selective estrogen receptor modulators (SERMs). Further studies providing clear quantitative data on the binding affinities and transcriptional activation potential of this compound are warranted.
An In-depth Technical Guide on the Anti-inflammatory Properties of Dihydrogenistein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrogenistein is a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), produced through the metabolic action of gut microbiota.[1][2] While extensive research has elucidated the potent anti-inflammatory properties of its parent compound, genistein, direct studies on this compound are notably limited. This technical guide provides a comprehensive overview of the known information regarding this compound and presents a detailed analysis of the anti-inflammatory mechanisms of genistein as a predictive framework for the potential bioactivity of its metabolite. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this area.
Introduction to this compound
This compound, along with other metabolites, is formed from the bacterial biotransformation of genistein in the colon.[1] The metabolic conversion of genistein to this compound is a key step in its processing within the human body, influencing the overall bioavailability and biological activity of ingested soy isoflavones.[1][3] While the presence of this compound in urine and plasma has been confirmed, a thorough investigation into its specific anti-inflammatory effects remains an area of nascent research.[2][4] Given its structural relationship to genistein, it is hypothesized that this compound may share or possess modified anti-inflammatory properties.
Anti-inflammatory Properties of Genistein: A Proxy for this compound
The anti-inflammatory effects of genistein are well-documented and provide a strong foundation for understanding the potential mechanisms of this compound.[5][6][7] Genistein has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[5][6][7]
Modulation of Key Inflammatory Signaling Pathways
Genistein exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]
-
NF-κB Signaling Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Genistein has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.[9] This inhibition is often mediated through the Akt signaling pathway.[9]
-
MAPK Signaling Pathway: The MAPK family of proteins, including ERK, JNK, and p38, are key regulators of cellular responses to a variety of stimuli, including inflammatory signals.[10][11] Genistein has been shown to interfere with the MAPK pathway, leading to a reduction in the production of inflammatory mediators.[12]
Quantitative Data on the Anti-inflammatory Effects of Genistein
The following table summarizes the quantitative data on the inhibitory effects of genistein on various inflammatory markers. It is important to note that these values are for genistein and not this compound.
| Inflammatory Marker | Cell/Animal Model | IC50 Value / % Inhibition | Reference |
| Nitric Oxide (NO) Production | Macrophage Cell Lines | Varies by study | [5] |
| Tumor Necrosis Factor-α (TNF-α) | Various | Significant Reduction | [5][13] |
| Interleukin-6 (IL-6) | Various | Significant Reduction | [5][13] |
| Interleukin-1β (IL-1β) | Various | Significant Reduction | [5] |
| Cyclooxygenase-2 (COX-2) | Macrophage Cell Lines | Dose-dependent inhibition | [6] |
| Inducible Nitric Oxide Synthase (iNOS) | Macrophage Cell Lines | Dose-dependent inhibition | [5][6] |
Experimental Protocols
This section details common experimental methodologies used to assess the anti-inflammatory properties of compounds like genistein, which are applicable for future studies on this compound.
In Vitro Anti-inflammatory Assays
3.1.1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
3.1.2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
A standard curve using sodium nitrite is generated to quantify the results.
3.1.3. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Cytokine levels in the cell culture supernatants are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
3.1.4. Western Blot Analysis for Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, p38).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Anti-inflammatory Models
3.2.1. Carrageenan-Induced Paw Edema in Rodents:
-
A commonly used acute inflammation model.
-
Animals are administered the test compound orally or intraperitoneally before the subplantar injection of carrageenan into the hind paw.
-
Paw volume is measured at various time points using a plethysmometer to assess the anti-edematous effect.
3.2.2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice:
-
Mice are treated with the test compound prior to an intraperitoneal injection of LPS.
-
Serum levels of pro-inflammatory cytokines are measured by ELISA at different time points.
-
Organ tissues can be collected for histological analysis and measurement of inflammatory markers.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in inflammation and a general experimental workflow.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This compound, a key metabolite of genistein, represents a promising but understudied compound in the context of inflammation. Based on the extensive evidence for the anti-inflammatory activity of its parent compound, genistein, it is plausible that this compound also possesses the ability to modulate key inflammatory pathways such as NF-κB and MAPK. However, direct experimental evidence is currently lacking.
Future research should focus on:
-
Directly assessing the anti-inflammatory effects of this compound using the in vitro and in vivo models described in this guide.
-
Determining the IC50 values of this compound against a panel of inflammatory mediators to quantify its potency.
-
Investigating the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its contribution to the overall anti-inflammatory effects of soy isoflavone consumption.
A thorough understanding of the biological activities of this compound will be crucial for the development of novel anti-inflammatory therapeutics derived from natural sources.
References
- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Inactivation of NF-kappaB by genistein is mediated via Akt signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species-induced activation of the MAP kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydrotanshinone exhibits an anti-inflammatory effect in vitro and in vivo through blocking TLR4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genistein as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Dihydrogenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrogenistein (4',5,7-trihydroxyisoflavanone) is a significant metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the enzymatic action of the gut microbiome. Its discovery is intrinsically linked to the broader investigation of isoflavone metabolism and its potential health effects. This technical guide provides an in-depth history of the discovery and isolation of this compound, detailing the experimental protocols for its bioconversion and outlining its known signaling pathways. Quantitative data are presented in tabular format, and key processes are visualized using logical and pathway diagrams to support researchers and professionals in the field of drug development and nutritional science.
Introduction: The Emergence of a Key Metabolite
The story of this compound is not one of a singular, dramatic discovery but rather a gradual elucidation emerging from the study of phytoestrogen metabolism. Isoflavones, such as genistein found abundantly in soy products, have long been a subject of scientific interest due to their structural similarity to mammalian estrogens and their association with various health benefits.[1] The biological activity of these parent isoflavones is significantly modulated by their transformation into various metabolites by the intestinal microbiota.[2] this compound was identified as a key intermediate in the bacterial metabolic pathway of genistein.[1] Its formation represents a critical step in the biotransformation of dietary isoflavones, leading to compounds with potentially altered biological activities.
Discovery and Isolation: A Metabolic Revelation
The "discovery" of this compound is best understood as its definitive identification as a microbial metabolite of genistein. Early studies on isoflavone metabolism in animals and humans laid the groundwork for recognizing these biotransformed compounds. While a single, seminal "discovery" paper is not apparent in the historical literature, the collective body of research on genistein metabolism points to its identification through analytical techniques applied to biological samples after soy consumption.
A significant milestone in its characterization in humans was the work that identified this compound in urine following soy intake, confirming its structure using synthesized reference compounds. This highlighted the importance of the gut microbiome in producing this metabolite.
Biological Isolation from Microbial Culture
The isolation of this compound is primarily achieved through the in vitro culture of specific gut bacteria capable of converting genistein. One such bacterium, the anaerobic Niu-O16 isolated from bovine rumen, has been shown to efficiently convert genistein to this compound.[3]
This protocol is based on the methodology for the bioconversion of genistein by anaerobic bacteria.[3]
-
Bacterial Culture Preparation:
-
Culture an anaerobic bacterium known to metabolize genistein (e.g., Niu-O16) in an appropriate anaerobic growth medium (e.g., modified GAM medium) at 37°C.
-
Grow the culture to a specific optical density (e.g., OD600 of 1.0) to ensure a sufficient bacterial population for conversion.
-
-
Bioconversion Reaction:
-
Introduce a solution of genistein (dissolved in a suitable solvent like ethanol) into the bacterial culture to a final concentration of up to 800 µM.
-
Incubate the culture under anaerobic conditions at 37°C for a period of 3 days. The pH of the medium should be maintained between 6.0 and 7.0 for optimal conversion.[3]
-
-
Extraction of this compound:
-
Following incubation, centrifuge the culture to pellet the bacterial cells.
-
Extract the supernatant, which contains the secreted metabolites, with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract containing this compound.
-
-
Purification:
-
Purify the crude extract using chromatographic techniques. High-Speed Countercurrent Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) are effective methods for isolating this compound from other metabolites and media components.[4]
-
Monitor the fractions using analytical HPLC with a Diode Array Detector (DAD) to identify those containing pure this compound.
-
-
Structural Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Chemical Synthesis: The Path to a Reference Standard
General Experimental Protocol: Catalytic Hydrogenation of Genistein
This protocol describes a general method for the synthesis of this compound from its precursor, genistein.
-
Reaction Setup:
-
In a hydrogenation flask, dissolve genistein in a suitable solvent, such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).
-
-
Hydrogenation:
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (at a pressure typically ranging from atmospheric to slightly elevated) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC until the starting material (genistein) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica (B1680970) gel.
-
Quantitative Data
Quantitative data for this compound from early publications are scarce. The following tables summarize the key physicochemical and spectroscopic data for this compound, primarily sourced from modern chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | [5] |
| Molecular Weight | 272.25 g/mol | [5] |
| CAS Number | 21554-71-2 | [5] |
| Physical Description | Solid | [5] |
Table 2: Spectroscopic Data for this compound (Predicted/Aggregated)
| Data Type | Key Peaks/Signals | Source |
| ¹H NMR (Predicted) | Signals corresponding to aromatic protons on the A and B rings, and protons on the heterocyclic C ring. | N/A |
| ¹³C NMR (Predicted) | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the C ring. | N/A |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [3] |
Note: Experimentally determined NMR data from the initial isolation or synthesis would be required for a definitive historical record.
Table 3: Estrogen Receptor Binding Affinity
| Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Source |
| Estrogen Receptor α (ERα) | Lower affinity than 17β-estradiol | [6] |
| Estrogen Receptor β (ERβ) | Higher relative affinity compared to ERα | [6] |
Signaling Pathways and Biological Activity
As a phytoestrogen, this compound's biological activity is primarily attributed to its interaction with estrogen receptors (ERs), exhibiting a higher binding affinity for ERβ over ERα.[6] This interaction can trigger a cascade of downstream signaling events.
Metabolic Pathway: From Genistein to this compound
The formation of this compound is a crucial step in the gut microbial metabolism of genistein. This bioconversion is carried out by reductase enzymes present in various anaerobic bacteria.
Estrogen Receptor Signaling Pathway
Upon binding to estrogen receptors, this compound can modulate gene expression through both genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes. Non-genomic pathways can involve the activation of kinase cascades, such as the MAPK/ERK pathway, leading to more rapid cellular responses.
Conclusion
The discovery and isolation of this compound are milestones in understanding the complex interplay between diet, the gut microbiome, and human health. While its initial identification was a result of evolving analytical capabilities in metabolic research, its synthesis via catalytic hydrogenation provides a means for producing pure standards for further investigation. The biological activity of this compound, mediated primarily through estrogen receptors, underscores its potential as a modulator of hormone-dependent signaling pathways. This guide provides a foundational understanding for researchers and professionals, highlighting the key experimental and biological aspects of this important isoflavone metabolite. Further research into its specific enzymatic production and downstream signaling targets will continue to illuminate its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-2,3-dihydrogenistein | C15H12O6 | CID 443902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB023788) - FooDB [foodb.ca]
- 5. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiota's Crucial Role in Dihydrogenistein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoflavone (B191592) genistein (B1671435), abundant in soy products, undergoes significant biotransformation within the human gut, mediated by the resident microbiota. A key step in this metabolic cascade is the reduction of genistein to dihydrogenistein (DHG). This conversion is not only a pivotal point in the overall metabolism of genistein but also significantly alters the biological activity of the parent compound. Emerging research indicates that the production of this compound is exclusively a function of the gut microbiome, with specific bacterial species harboring the necessary enzymatic machinery. Understanding the intricate relationship between the gut microbiota and this compound formation is paramount for elucidating the health effects of soy isoflavones and for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the microbial players, enzymatic pathways, and experimental methodologies central to the study of this compound production.
Introduction
Isoflavones, a class of phytoestrogens, are structurally similar to mammalian estrogens, allowing them to exert weak estrogenic or anti-estrogenic effects. Genistein, a major isoflavone in soybeans, is predominantly present as a glucoside. Upon ingestion, intestinal glucosidases hydrolyze the glucoside to release the aglycone form, genistein[1]. This free genistein can then be absorbed or further metabolized by the gut microbiota. One of the primary metabolic pathways is the reduction of the C2-C3 double bond of the C-ring of genistein to form this compound[2][3][4]. This conversion is significant as it precedes the formation of other downstream metabolites and modulates the estrogenic potential of the parent isoflavone[5]. The capacity to produce this compound and its subsequent metabolites varies considerably among individuals, a phenomenon attributed to the inter-individual diversity of the gut microbiota composition[5].
The Biochemical Pathway of this compound Production
The conversion of genistein to this compound is a reductive process catalyzed by a specific bacterial enzyme. This reaction is analogous to the conversion of daidzein (B1669772) to dihydrodaidzein[6].
Key Enzyme: Daidzein Reductase (DZNR)
The primary enzyme responsible for the reduction of genistein to this compound is daidzein reductase (DZNR)[7][8][9][10]. While its name suggests a substrate preference for daidzein, studies have demonstrated that this enzyme also efficiently catalyzes the conversion of genistein[7][8][9][10]. The gene encoding this enzyme is often referred to as dzr. Research on Slackia isoflavoniconvertens has shown that the recombinant DZNR converts genistein to this compound at a higher rate than it converts daidzein to dihydrodaidzein[7][8]. This suggests a broad substrate specificity that is crucial for the metabolism of various isoflavones.
The following diagram illustrates the single-step conversion of genistein to this compound.
Gut Microbiota Involved in this compound Production
Several bacterial species, primarily from the Coriobacteriaceae and Eggerthellaceae families, have been identified as key players in the metabolism of isoflavones, including the production of this compound[5][11]. While much of the research has focused on the production of equol (B1671563) from daidzein, the initial reductive step is common for both daidzein and genistein metabolism.
Bacterial Species Implicated in this compound Production:
-
Slackia isoflavoniconvertens : This human intestinal bacterium is known to convert both daidzein and genistein to their respective dihydro- forms and further to equol and 5-hydroxy-equol[7][9]. Its daidzein reductase has been shown to be highly effective in converting genistein[7][8].
-
Clostridium sp. : Strains such as Clostridium sp. HGH6, isolated from healthy human feces, can metabolize both daidzein and genistein into dihydrodaidzein (B191008) and this compound, respectively, under anaerobic conditions[12].
-
Enterorhabdus mucosicola : This bacterium, isolated from the mouse intestine, has been shown to convert genistein to this compound and subsequently to 5-hydroxy-equol[6].
-
Pediococcus acidilactici : A strain isolated from mare feces has demonstrated the ability to convert genistin (B1671436) (the glycoside form) to this compound[12].
-
Other Potential Producers : Several other bacteria, including Escherichia coli HGH21, Coprobacillus sp., Enterococcus faecalis, and Lactobacillus rhamnosus, have been shown to produce dihydrodaidzein from daidzein and may possess the enzymatic capability to convert genistein as well[12].
Quantitative Data on this compound Production
The efficiency of this compound production can vary significantly depending on the bacterial strain and culture conditions. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Conversion of Genistein to this compound by Pure Bacterial Cultures
| Bacterial Strain | Initial Genistein Conc. (µM) | Incubation Time (h) | This compound Conc. (µM) | Conversion Rate (%) | Reference |
| Slackia isoflavoniconvertens HE8 | 100 | 26 | 83 | ~83% | [13] |
| Enterorhabdus mucosicola Mt1B8 | ~100 | ~24 | Not specified, but complete conversion | ~100% | [6] |
| Aeroto-Niu-O16 | 1600 | 72 | ~1186 | 74.1% | [14] |
| Aeroto-Niu-O16 (with ascorbic acid) | 1600 | 72 | ~1427 | 89.2% | [14] |
Table 2: Enzyme Kinetics of Recombinant Daidzein Reductase (DZNR) from Slackia isoflavoniconvertens
| Substrate | Vmax (µmol min⁻¹ mg protein⁻¹) | Reference |
| Daidzein | 0.62 ± 0.04 | [8] |
| Genistein | 2.14 ± 0.33 | [8] |
Experimental Protocols
Reproducible experimental protocols are essential for the study of microbial metabolism of isoflavones. Below are detailed methodologies for key experiments.
Isolation and Cultivation of this compound-Producing Bacteria
This protocol is a generalized procedure for isolating anaerobic bacteria from fecal samples.
Objective: To isolate pure cultures of bacteria capable of converting genistein to this compound.
Materials:
-
Fresh fecal samples
-
Anaerobic workstation (e.g., 10% H₂, 10% CO₂, 80% N₂)
-
Pre-reduced phosphate-buffered saline (PBS)
-
Gifu Anaerobic Medium (GAM) or other suitable anaerobic growth medium
-
Genistein stock solution (in DMSO, sterile filtered)
-
Sterile culture tubes and petri dishes
-
Autoclave
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize 1 g of fresh feces in 9 ml of pre-reduced PBS inside an anaerobic workstation.
-
Enrichment Culture: Inoculate a suitable anaerobic broth (e.g., GAM) supplemented with a known concentration of genistein (e.g., 100 µM) with a 10% (v/v) aliquot of the fecal slurry[15].
-
Incubation: Incubate the culture under strict anaerobic conditions at 37°C for 24-72 hours.
-
Serial Dilution and Plating: Prepare serial dilutions of the enrichment culture in pre-reduced PBS. Plate the dilutions onto solid anaerobic medium (e.g., GAM agar).
-
Incubation of Plates: Incubate the plates under anaerobic conditions at 37°C until colonies are visible (typically 2-5 days).
-
Colony Picking and Sub-culturing: Pick individual colonies and sub-culture them in fresh anaerobic broth containing genistein.
-
Screening for this compound Production: After incubation, analyze the culture supernatants for the presence of this compound using HPLC or LC-MS.
-
Purification: Repeat the plating and colony picking process until a pure culture is obtained.
The following diagram outlines the workflow for isolating this compound-producing bacteria.
Analysis of Genistein and this compound by HPLC
Objective: To quantify the conversion of genistein to this compound in bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a UV or diode array detector (DAD)
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)
-
Genistein and this compound analytical standards
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Liquid-Liquid Extraction: Extract the isoflavones from the supernatant by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of genistein and this compound standards. Quantify the compounds in the samples by comparing their peak areas to the standard curve.
Conclusion and Future Directions
The production of this compound is a critical initial step in the intricate metabolism of genistein by the gut microbiota. The identification of specific bacterial species and the characterization of the key enzyme, daidzein reductase, have significantly advanced our understanding of this process. However, several areas warrant further investigation. The full diversity of this compound-producing bacteria in the human gut is yet to be completely elucidated. Furthermore, the regulatory mechanisms governing the expression of the dzr gene in response to dietary isoflavones are not fully understood. A deeper comprehension of these aspects will be instrumental in developing targeted probiotic or prebiotic strategies to modulate the metabolic fate of genistein and potentially enhance its health benefits. For drug development professionals, understanding the microbial metabolism of isoflavones is crucial for predicting their bioavailability and efficacy, and for designing novel compounds that can be activated by the gut microbiota.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential roles of gut microbes in biotransformation of natural products: An overview [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of dihydrodaidzein and this compound by a novel oxygen-tolerant bovine rumen bacterium in the presence of atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Use of a Real-Time Quantitative PCR Method for Detecting and Quantifying Equol-Producing Bacteria in Human Faecal Samples and Slurry Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of Dihydrogenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrogenistein (DHG) is a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the gut microbiota. While genistein has been extensively studied for its anticancer properties, research specifically focusing on the cytotoxicity of this compound is still in its nascent stages. This technical guide synthesizes the available preliminary data on the biological activities of this compound relevant to its potential cytotoxic effects. It provides an overview of its metabolic origin, comparative bioactivity with genistein, and putative signaling pathways based on in silico studies. Notably, there is a significant gap in the literature regarding direct in vitro cytotoxicity studies, such as the determination of IC50 values across various cancer cell lines. This document aims to consolidate the current knowledge and provide a framework for future research into the cytotoxic potential of this compound.
Introduction to this compound
This compound is an isoflavonoid (B1168493) and a major metabolite of genistein, formed through the reduction of the C-ring double bond by intestinal microflora.[1][2] The biotransformation of dietary soy isoflavones like genistein into their metabolites is a critical factor influencing their systemic effects.[3] While the anticancer effects of genistein are well-documented, the independent biological activities of its metabolites, such as this compound, are less understood. Preliminary evidence suggests that this compound may possess unique bioactivities, including interactions with hormonal receptors, which could translate to cytotoxic or cytostatic effects in cancer cells.[4][5] This guide provides a detailed overview of the current understanding of this compound's potential role in cancer therapy, with a focus on the foundational data for cytotoxicity studies.
Data Presentation: Comparative Bioactivity
| Compound | Target Receptor | Relative Binding Affinity (Compared to Estradiol) | Reported Biological Activity | Reference(s) |
| This compound | Estrogen Receptor α (ERα) | Weaker than genistein | Exerted much weaker estrogenic responses in stimulating ERα-mediated cell proliferation than genistein. | [6] |
| Estrogen Receptor β (ERβ) | Weaker than genistein | Showed weaker transcriptional activation of ERβ compared to genistein. | [6] | |
| Androgen Receptor (AR) | Comparable to testosterone (B1683101) (in silico) | Predicted to competitively block androgen binding to the AR, potentially inhibiting prostate cancer cell growth. | [4][5] | |
| Genistein | Estrogen Receptor α (ERα) | ~3% | Biphasic effect on cell proliferation in ER-positive cells. | [7] |
| Estrogen Receptor β (ERβ) | ~18% | Higher affinity for ERβ than ERα, potentially mediating some of its anticancer effects. | [7] | |
| Androgen Receptor (AR) | - | Primarily known for its effects on estrogen receptors and tyrosine kinases. | [8][9] |
Experimental Protocols
As there are no published studies with detailed protocols for assessing the cytotoxicity of this compound, this section provides a representative protocol for a standard MTT assay, which is a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol can be adapted for the preliminary screening of this compound against various cancer cell lines.
Representative Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of a selected cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (DHG)
-
Cancer cell line of interest (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.[10]
-
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the conversion of genistein to its metabolite, this compound, by gut microbiota.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the general workflow for assessing the cytotoxic effects of this compound in vitro.
References
- 1. scienceopen.com [scienceopen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. In vitro‐in silico‐based analysis of the dose‐dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
The Pharmacokinetic Profile of Dihydrodaidzein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrodaidzein (B191008) (DHD) is a principal intestinal metabolite of the soy isoflavone (B191592) daidzein (B1669772).[1][2] Produced by the enzymatic action of gut microbiota, DHD is considered to possess heightened biological activity compared to its precursor, daidzein.[1][2] Emerging research suggests that DHD may be further metabolized to equol, another isoflavonoid (B1168493) with significant biological effects.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile of dihydrodaidzein, detailing its absorption, distribution, metabolism, and excretion (ADME). The guide includes detailed experimental protocols for in vivo pharmacokinetic studies and visual representations of key signaling pathways potentially modulated by this compound.
Pharmacokinetic Profile
The oral bioavailability of dihydrodaidzein is generally low due to its poor water solubility and inherent instability.[1][2] Its pharmacokinetic properties are intrinsically linked to the metabolic activity of an individual's gut microbiome.
Absorption
Following oral ingestion of daidzein-rich foods, daidzein is metabolized by intestinal microorganisms into dihydrodaidzein. The absorption of DHD from the gastrointestinal tract is a critical step for its systemic availability.
Distribution
Limited specific data is available on the tissue distribution of dihydrodaidzein. However, studies on its precursor, daidzein, indicate a volume of distribution of approximately 336.25 L in humans, suggesting distribution into various tissues.
Metabolism
The metabolism of daidzein to dihydrodaidzein is a key metabolic event mediated by gut bacteria. Dihydrodaidzein can be further metabolized to equol, a compound with notable estrogenic and antioxidant properties.[1][2] This biotransformation is dependent on the presence of specific intestinal bacteria.
Excretion
The primary route of excretion for isoflavone metabolites is through the urine. Studies on daidzein show that a significant portion is excreted in urine within 24 hours of administration.
Quantitative Pharmacokinetic Data
Obtaining precise pharmacokinetic parameters solely for dihydrodaidzein is challenging due to its nature as a metabolite. The following table summarizes the pharmacokinetic parameters of daidzein, the precursor to dihydrodaidzein, from a human study involving the oral administration of daidzein and its glucoside form. This data provides a valuable reference for understanding the kinetic profile of related isoflavones.
| Parameter | Daidzein Administration | Daidzein-Glucoside Administration |
| Cmax (µmol/L) | 0.25 ± 0.12 | 0.82 ± 0.38 |
| tmax (h) | 8.8 ± 2.5 | 9.1 ± 2.1 |
| AUCinf (µmol·h/L) | 4.8 ± 2.1 | 16.9 ± 7.5 |
| t1/2 (h) | 7.6 ± 1.9 | 8.9 ± 2.3 |
| Unconjugated (%) | 1.8 ± 0.9 | 1.2 ± 0.5 |
Adapted from a study on the pharmacokinetics of daidzein and its metabolites. The table presents plasma pharmacokinetic variables for daidzein after ingestion of a single oral dose of daidzein or daidzein-glucoside.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo pharmacokinetic studies of isoflavones like dihydrodaidzein in a rodent model.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.
2. Compound Administration:
-
Formulation: Prepare a suspension of dihydrodaidzein in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene (B3416737) glycol 400 and water.
-
Dosage: Administer a single oral dose of dihydrodaidzein (e.g., 50 mg/kg) via oral gavage.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Sample Analysis (HPLC Method):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., genistein).
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 3 minutes and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
-
Quantification: Construct a calibration curve using standard solutions of dihydrodaidzein of known concentrations. Determine the concentration of dihydrodaidzein in the plasma samples by comparing their peak areas to the calibration curve.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis software.
Signaling Pathways and Visualizations
Dihydrodaidzein, as an active metabolite of daidzein, is likely to interact with similar cellular signaling pathways. Daidzein has been shown to modulate the Estrogen Receptor, MAPK, and NF-κB signaling pathways. Dihydrodaidzein itself has been identified as an estrogen receptor agonist.[3]
Estrogen Receptor Signaling Pathway
Dihydrodaidzein can bind to estrogen receptors (ERα and ERβ), initiating a cascade of events that can influence gene expression and cellular function. This interaction is believed to be a key mechanism behind the physiological effects of isoflavones.
References
Methodological & Application
Dihydrogenistein Synthesis via Catalytic Hydrogenation of Genistein: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dihydrogenistein, a metabolite of the soy isoflavone (B191592) genistein (B1671435). The synthesis is achieved through the catalytic hydrogenation of genistein, a readily available starting material. This method offers a straightforward and efficient route to obtaining this compound for research purposes, including studies on its biological activities and potential therapeutic applications. This protocol includes a detailed experimental procedure, a summary of quantitative data, and a diagram of the synthesis workflow.
Introduction
This compound (4',5,7-Trihydroxyisoflavanone) is a key metabolite of genistein, an isoflavone abundant in soybeans and other legumes.[1] As a metabolite, this compound is produced in the human gut following the consumption of soy products.[1] Research into the biological effects of soy isoflavones often requires pure samples of their metabolites to elucidate their specific contributions to overall health effects. The protocol detailed herein describes a reliable method for the synthesis of this compound by the reduction of the C2-C3 double bond of genistein via catalytic hydrogenation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Genistein | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| CAS Number | 21554-71-2 | [1] |
| Appearance | White to yellow solid | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of Genistein
This protocol is adapted from established principles of catalytic hydrogenation of flavonoids.
Materials:
-
Genistein
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (B145695) (reagent grade)
-
Ethyl acetate (B1210297) (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution of Genistein: In a round-bottom flask, dissolve genistein in a suitable solvent such as ethanol or ethyl acetate. The concentration will depend on the solubility of genistein in the chosen solvent at room temperature.
-
Addition of Catalyst: To the solution of genistein, carefully add 10% palladium on carbon (Pd/C) catalyst. The catalyst loading is typically around 5-10 mol% relative to the genistein.
-
Hydrogenation:
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm). For a balloon setup, inflate a balloon with hydrogen and attach it to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture. The disappearance of the genistein spot/peak will indicate the completion of the reaction. The reaction time can vary from a few hours to overnight depending on the scale and reaction conditions.
-
Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Diagram of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways directly modulated by this compound are still under active investigation, its precursor, genistein, is known to interact with various pathways, including estrogen receptor signaling. It is hypothesized that this compound may also exert biological effects through similar mechanisms.
Caption: Hypothetical signaling pathway for this compound.
References
Application Note: Quantitative Analysis of Dihydrogenistein in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of dihydrogenistein in human plasma. This compound, a key metabolite of the soy isoflavone (B191592) genistein (B1671435), is formed by intestinal microflora and is of significant interest in nutritional and pharmacokinetic studies.[1][2][3] This method utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound in a clinical or research setting.
Introduction
Isoflavones, such as genistein found in soy products, are known for their potential health benefits.[2][4] Upon ingestion, genistein is metabolized by intestinal bacteria into various compounds, including this compound.[1][2][3][5][6] The quantification of these metabolites in biological matrices like plasma is crucial for understanding their bioavailability, pharmacokinetics, and physiological effects.[7] HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with proposed method validation parameters based on established bioanalytical guidelines.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Genistein-d4 (internal standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Equipment
-
HPLC system (e.g., Agilent 1200 series or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex 4000 QTRAP or equivalent)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
1.5 mL polypropylene (B1209903) tubes
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.[8]
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (Genistein-d4, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8][9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.[8]
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B in 0.5 min, and re-equilibrate for 1.5 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Proposed MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 271.1 | 135.1 | -60 | -25 |
| Genistein-d4 (IS) | 273.1 | 155.1 | -65 | -30 |
Note: The MRM transitions for this compound are proposed based on its chemical structure and fragmentation patterns of similar isoflavones. These should be optimized by direct infusion of the analytical standard.
Data Presentation
Linearity
A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The proposed linear range and the corresponding regression equation are presented below.
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 5 | > 85 |
| MQC | 50 | > 85 |
| HQC | 500 | > 85 |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound in plasma.
Caption: Metabolic pathway of genistin to this compound.
Conclusion
This application note presents a reliable and efficient HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The proposed method demonstrates good linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic and metabolic studies of soy isoflavones. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of daidzein and genistein by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the soyabean isoflavone glycoside genistin in vitro by human gut bacteria and the effect of prebiotics | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a protein precipitation extraction method [protocols.io]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
GC-MS method for dihydrogenistein detection in urine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Dihydrogenistein in Urine
Introduction
This compound is a key metabolite of the soy isoflavone (B191592) genistein (B1671435), formed by the metabolic action of gut microbiota.[1][2] As a biomarker for soy consumption, its accurate quantification in biological fluids like urine is crucial for nutritional, clinical, and epidemiological studies investigating the health effects of phytoestrogens.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[3][4]
However, due to the low volatility and polar nature of this compound, direct GC-MS analysis is not feasible.[5][6] The molecule must first be chemically modified through derivatization.[7] Furthermore, in urine, this compound and other isoflavones are primarily present as glucuronide and sulfate (B86663) conjugates, necessitating an enzymatic hydrolysis step to liberate the free aglycone for analysis.[8][9] This application note provides a detailed protocol for the reliable detection and quantification of this compound in human urine using GC-MS, incorporating enzymatic hydrolysis, solid-phase extraction (SPE) for sample clean-up, and silylation for derivatization.
Metabolic Pathway of Genistein
Genistein, a primary isoflavone found in soy, is metabolized by intestinal bacteria into this compound.[2] This biotransformation is a critical step influencing the bioactivity and health effects associated with soy consumption.
Principle of the Method
The analytical workflow involves three main stages. First, urine samples undergo enzymatic hydrolysis with β-glucuronidase/sulfatase to cleave the conjugated forms of this compound, releasing the free form. Second, the hydrolyzed sample is purified and concentrated using Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][10] Finally, the extracted analyte is subjected to a derivatization reaction (silylation) to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][11] The derivatized this compound is then separated on a GC column and detected by a mass spectrometer.
Experimental Protocols
Reagents and Materials
-
Standards: this compound, Genistein-d4 (Internal Standard).
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Buffers: 0.1 M Sodium acetate (B1210297) buffer (pH 5.0).
-
Solvents: Methanol (B129727), Ethyl acetate, Acetonitrile (all HPLC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 3 mL).
-
Other: Deionized water, Nitrogen gas (high purity), glass centrifuge tubes, GC vials with inserts.
Sample Preparation
Step 2.1: Enzymatic Hydrolysis
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 50 µL of the internal standard working solution (Genistein-d4).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Vortex the mixture gently and incubate in a water bath at 37°C for 16-18 hours (overnight).[10]
Step 2.2: Solid-Phase Extraction (SPE)
-
Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen gas for 10 minutes.
-
Elute the analyte with 3 mL of ethyl acetate into a clean glass tube.
Step 2.3: Evaporation
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization (Silylation)
-
To the dry residue from Step 2.3, add 100 µL of BSTFA + 1% TMCS.[4]
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[11]
-
Cool the tube to room temperature.
-
Transfer the derivatized sample into a GC vial with an insert for analysis.
GC-MS Analysis Workflow
The entire analytical procedure from sample receipt to final data output follows a structured workflow to ensure reproducibility and accuracy.
Data Presentation
GC-MS Instrumental Parameters
The following table summarizes typical instrumental conditions for the analysis of trimethylsilyl (B98337) (TMS)-derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold 1 min; ramp to 300°C at 15°C/min; hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ions | |
| This compound-TMS | m/z (to be determined from standard analysis; typically molecular ion and key fragments) |
| Genistein-d4-TMS (IS) | m/z (to be determined from standard analysis) |
Method Performance Characteristics
The following table presents representative quantitative data for a validated method, based on typical performance for isoflavone analysis.[3][10]
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 5.0 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Accuracy (Recovery %) | 90 - 105% |
Conclusion
This application note details a robust and reliable GC-MS method for the quantification of the soy metabolite this compound in human urine. The protocol, which includes enzymatic hydrolysis, solid-phase extraction, and silylation derivatization, is suitable for use in clinical research and epidemiological studies where accurate assessment of phytoestrogen exposure is required. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for researchers and drug development professionals.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0005897) [hmdb.ca]
- 2. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of isoflavones and lignans in urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of isoflavone metabolites dihydrodaidzein, this compound, 6'-OH-O-dma, and cis-4-OH-equol in human urine by gas chromatography-mass spectroscopy using authentic reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Simultaneous determination of daidzein, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Dihydrogenistein Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein, a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), is a subject of growing interest in cancer research due to its potential antineoplastic properties. Like its parent compound, this compound is believed to exert its effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis. This document provides a comprehensive overview of cell culture treatment protocols based on the extensive research conducted on the closely related and well-characterized compound, genistein. These protocols can serve as a robust starting point for investigating the cellular effects of this compound, with the understanding that optimization for specific cell lines and experimental conditions is recommended.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for genistein, which can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Genistein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HeLa | Cervical Cancer | ~1.2 | Not Specified[1] |
| HepG2 | Liver Cancer | Not Specified | Not Specified[1] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified[1] |
| PC-3 | Prostate Cancer | ~2.51 (as a Cu(II) complex) | Not Specified[1] |
| K562 | Leukemia | Not Specified | Not Specified[2] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.[3] It is crucial to determine the IC50 for this compound in the specific cell line of interest.
Experimental Protocols
Here are detailed protocols for key experiments commonly used to assess the effects of compounds like this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA (Bicinchoninic acid) protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against BAX, BCL-2, Caspase-3, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway of this compound (based on Genistein)
The following diagram illustrates the potential signaling pathways modulated by this compound, based on the known mechanisms of genistein. Genistein has been shown to induce apoptosis and inhibit cell proliferation by affecting key regulatory proteins.[4][5][6][7]
Caption: Putative signaling pathway of this compound.
Experimental Workflow for this compound Cell Treatment
The following diagram outlines a typical workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analyzing anti-cancer action mechanisms of dihydroartemisinin using gene chip] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-metastasis activity of 1,25 dihydroxycholecalciferols and genistein in MCF-7 and MDA-MB-231 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dihydrogenistein Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dihydrogenistein, a metabolite of the soy isoflavone (B191592) daidzein, is emerging as a molecule of interest for its potential therapeutic effects. Preclinical research using animal models is crucial for elucidating its mechanisms of action, evaluating its efficacy in various disease states, and establishing a foundation for future clinical applications. These application notes provide a comprehensive overview of animal models and experimental protocols for studying the effects of this compound, with a primary focus on its anti-osteoporotic properties. Due to the limited availability of studies on pure this compound, information is largely derived from research on fermented soybean diets rich in this compound and its precursor, daidzein.
I. Animal Models for this compound Research
The selection of an appropriate animal model is critical for the successful investigation of this compound's biological effects. Based on current research, the following models are recommended:
-
Ovariectomized (OVX) Rodent Model for Postmenopausal Osteoporosis: This is the most relevant and well-characterized model for studying the anti-osteoporotic effects of this compound.[1] Ovariectomy induces estrogen deficiency, leading to bone loss patterns that mimic postmenopausal osteoporosis in women.[1]
-
Diet-Induced Metabolic Syndrome Models: To investigate the potential effects of this compound on metabolic disorders, rodent models fed a high-fat or high-fructose diet can be utilized. These models develop key features of metabolic syndrome, including obesity, insulin (B600854) resistance, and dyslipidemia.
-
Neurodegenerative Disease Models: For exploring the neuroprotective potential of this compound, established animal models of diseases like Parkinson's or Alzheimer's can be employed. This may include neurotoxin-induced models (e.g., MPTP for Parkinson's) or transgenic mouse models.
II. Experimental Protocols
Protocol 1: Investigating the Anti-Osteoporotic Effects of this compound in an Ovariectomized Mouse Model
This protocol is based on the methodology described by Kim, J.-S., et al. (2019), which investigated the effects of fermented soybeans rich in this compound.[2]
A. Animal Model and Husbandry:
-
Animal: Female C57BL/6J mice, 8-10 weeks old.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard chow diet during the acclimation period.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
B. Experimental Design:
-
Acclimation: Allow mice to acclimate to the facility for at least one week prior to any procedures.
-
Ovariectomy (OVX):
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[2]
-
Perform bilateral ovariectomy through a dorsal midline or two flank incisions.[4] A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
-
Provide post-operative analgesia as recommended by your institution's veterinarian.
-
-
Dietary Intervention:
-
After a one-week recovery period, randomly assign the OVX mice to the following dietary groups (n=8-10 per group):
-
OVX Control: AIN-93M standard diet.
-
OVX + this compound-rich diet: AIN-93M diet supplemented with 5% fermented soybeans (rich in this compound).[2]
-
Sham Control: AIN-93M standard diet.
-
-
Note on Pure this compound: As a specific dosage for pure this compound has not been established, a dose-finding study would be necessary for future experiments. Based on studies with the precursor daidzein, a starting dose range of 10-50 mg/kg body weight administered via oral gavage could be considered.
-
-
Study Duration: Maintain the dietary interventions for 18 weeks.[2]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues for analysis.
C. Outcome Measures:
-
Bone Mineral Density (BMD):
-
Serum Analysis:
-
Collect blood via cardiac puncture and separate the serum.
-
Analyze serum levels of this compound and other isoflavone metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
-
Measure markers of bone turnover, such as osteocalcin (B1147995) (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption), using ELISA kits.
-
-
Gene Expression Analysis:
-
Isolate RNA from bone tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in osteogenesis (e.g., Bmp2, Runx2, Sp7) and osteoclastogenesis (e.g., Acp5, Ctsk, Nfatc1).[2]
-
-
Western Blot Analysis:
-
Extract protein from bone tissue or cultured osteoblasts/osteoclasts to analyze the protein expression and phosphorylation status of key signaling molecules in the Bmp2, NF-κB, and MAPK pathways.[2]
-
III. Data Presentation
Table 1: Quantitative Effects of a this compound-Rich Diet on Bone Parameters in Ovariectomized Mice
| Parameter | Sham Control | OVX Control | OVX + this compound-Rich Diet | Reference |
| Bone Mineral Density (BMD) (g/cm³) | Higher | Lower | Significantly Increased vs. OVX Control | [2] |
| Bone Volume/Total Volume (BV/TV) (%) | Higher | Lower | Significantly Increased vs. OVX Control | [2] |
| Trabecular Number (Tb.N) (1/mm) | Higher | Lower | Significantly Increased vs. OVX Control | [2] |
| Serum Dihydrodaidzein (ng/mL) | Not Reported | Not Reported | Significantly Increased vs. OVX Control | [2] |
| Bmp2 Gene Expression (fold change) | Baseline | Decreased | Significantly Upregulated vs. OVX Control | [2] |
Note: This table summarizes the expected trends based on the findings of Kim, J.-S., et al. (2019).[2] Specific numerical data should be extracted from the original publication.
IV. Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for studying this compound in OVX mice.
Signaling Pathways
A. This compound's Effect on Osteogenesis (Bmp2 Pathway)
Caption: this compound promotes osteogenesis via the Bmp2 signaling pathway.
B. This compound's Effect on Osteoclastogenesis (NF-κB and MAPK Pathways)
References
- 1. Dorsal Approach Ovariectomy (Mice) | Animals in Science [queensu.ca]
- 2. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in human osteoclasts differentiation: ERK1/2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A simple method for the characterization and quantification of soy isoflavone metabolites in the serum of MMTV-Neu mice using high-performance liquid chromatography/electrospray ionization mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Dihydrogenistein Administration in Rodent Studies
A Note to Researchers: Direct experimental data on the administration of dihydrogenistein in rodent models is limited in the current scientific literature. This compound is primarily studied as a metabolic product of genistein (B1671435), formed by the gut microbiota of rodents. Consequently, the following application notes and protocols are based on studies involving the administration of genistein , its parent compound. This information serves as a critical starting point for investigating the biological effects that may be mediated by this compound following genistein exposure.
Data Summary: Genistein Administration in Rodent Models
For researchers designing studies to investigate the effects of this compound, understanding the pharmacokinetics of its precursor, genistein, is essential. The following tables provide a summary of quantitative data from rodent studies involving genistein administration.
Table 1: Overview of Genistein Dosage and Administration Routes in Rodent Studies
| Rodent Model | Genistein Dose | Administration Route | Primary Focus of Study |
| Wistar Rats | 4 mg/kg | Oral | Pharmacokinetics |
| FVB Mice | 20 mg/kg | Intravenous & Oral | Pharmacokinetics |
| Balb/c Mice | Not specified | Oral (as soy protein isolate) | Bioavailability |
| Wistar Rats | 6.25, 12.5, and 50 mg/kg | Oral | Dose-dependent pharmacokinetics |
Table 2: Key Pharmacokinetic Parameters of Genistein in Rodents
| Rodent Model | Dose and Route | Pharmacokinetic Parameter | Reported Value |
| FVB Mice | 20 mg/kg (Oral) | Absolute Bioavailability (aglycone form) | 23.4% |
| FVB Mice | 20 mg/kg (Oral) | Half-life | 46 hours |
| Wistar Rats | 4 mg/kg (Oral) | Absolute Bioavailability (free genistein) | 6.8% |
| Wistar Rats | 4 mg/kg (Oral) | Total Genistein Bioavailability | >55% |
| Balb/c Mice | Oral (from soy protein) | Absolute Bioavailability (aglycone form) | <15% |
| Balb/c Mice | Oral (from soy protein) | Total Genistein Bioavailability | Approximately 90% |
| Wistar Rats | 6.25 mg/kg (Oral) | Oral Absolute Bioavailability | 21.9% |
| Wistar Rats | 12.5 mg/kg (Oral) | Oral Absolute Bioavailability | 33.5% |
| Wistar Rats | 50 mg/kg (Oral) | Oral Absolute Bioavailability | 19.0% |
Detailed Experimental Protocols
The following are standard protocols for compound administration in rodents, which can be adapted for genistein and future this compound studies.
Protocol 1: Oral Gavage Administration
Oral gavage ensures the precise delivery of a specified dose.
Materials:
-
Appropriately sized oral gavage needle (stainless steel or flexible plastic).
-
Syringe.
-
Genistein solution formulated in a suitable vehicle (e.g., corn oil, carboxymethylcellulose).
-
Animal weighing scale.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Dose Calculation: Accurately weigh each animal to determine the precise volume of the genistein solution to be administered.
-
Animal Restraint:
-
For mice: Gently restrain the mouse by securing the loose skin at the back of the neck (scruffing) to immobilize the head.
-
For rats: Firmly restrain the rat to ensure a straight line from the mouth to the stomach. This may require a two-handed technique or a specialized restraining device.
-
-
Gavage Needle Insertion:
-
To estimate the correct insertion depth, measure the gavage needle from the animal's snout to the last rib.
-
Carefully introduce the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance. If any resistance is felt, withdraw the needle and re-attempt.
-
-
Compound Delivery: Once the needle is correctly positioned in the stomach, administer the solution slowly and steadily.
-
Post-Procedure: Gently remove the gavage needle and return the animal to its home cage. Monitor the animal for any signs of distress or adverse effects.
Protocol 2: Intraperitoneal (IP) Injection
IP injections allow for rapid systemic absorption of the compound.[1]
Materials:
-
Sterile syringe and needle (typically 25-27 gauge for mice and 23-25 gauge for rats).
-
Sterile, isotonic genistein solution.
-
70% ethanol.
-
Animal weighing scale.
Procedure:
-
Dose Calculation: Weigh the animal to determine the correct injection volume.
-
Animal Restraint:
-
For mice: Restrain the mouse by scruffing and secure the tail. Gently rotate the mouse to expose the abdomen.
-
For rats: A two-person restraint technique is often employed for safety and stability.
-
-
Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.
-
Injection Technique:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30 to 45-degree angle into the peritoneal cavity.
-
Gently pull back on the plunger (aspirate) to ensure that a blood vessel or internal organ has not been entered.
-
Slowly inject the solution.
-
-
Post-Procedure: Withdraw the needle and return the animal to its cage. Observe for any immediate adverse reactions.
Protocol 3: Subcutaneous (SC) Injection
SC injections are suitable for slower, more sustained release of a substance.[1]
Materials:
-
Sterile syringe and needle.
-
Genistein solution.
-
70% ethanol.
-
Animal weighing scale.
Procedure:
-
Dose Calculation: Determine the appropriate injection volume based on the animal's body weight.
-
Animal Restraint: Place the animal on a stable, flat surface.
-
Injection Site: The loose skin over the dorsal midline (scruff) or flank is a suitable location.
-
Injection Technique:
-
Lift a fold of skin to create a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Administer the solution, which will form a small pocket under the skin.
-
-
Post-Procedure: Remove the needle and apply gentle pressure to the injection site if necessary. Return the animal to its cage.
Signaling Pathways and Experimental Workflows
Genistein and its metabolites, including this compound, are known to modulate various cellular signaling pathways. The diagrams below illustrate some of the key pathways and a typical experimental workflow for rodent studies.
Estrogen Receptor Signaling
References
Dihydrogenistein for Cell Proliferation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein, a derivative of the well-studied isoflavone (B191592) genistein (B1671435), is a compound of interest for its potential effects on cell proliferation. While research specifically on this compound is emerging, the extensive data available for genistein provides a strong foundation for investigating its biological activities. Genistein is known to modulate various signaling pathways involved in cell growth, survival, and apoptosis, primarily through its interaction with estrogen receptors (ERs) and other cellular targets. These application notes provide a comprehensive overview of the potential mechanisms of action of this compound, based on the known effects of genistein, and detailed protocols for evaluating its impact on cell proliferation.
Disclaimer: The information provided on the mechanisms of action and cellular effects of this compound is largely extrapolated from studies on its parent compound, genistein. Researchers should validate these potential effects directly for this compound in their specific experimental systems.
Potential Mechanisms of Action
Genistein, and by extension potentially this compound, influences cell proliferation through a variety of signaling pathways. These include both estrogen receptor-dependent and -independent mechanisms.
Estrogen Receptor (ER) Signaling
Genistein is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[1][2] This interaction can lead to the modulation of gene expression related to cell cycle control and apoptosis. The activation of ERs can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation and survival.[3][4]
Cell Cycle Regulation
Genistein has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[3][5] This is often associated with the modulation of key cell cycle regulatory proteins, including:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Genistein can alter the expression of cyclins (e.g., Cyclin B1) and their associated CDKs, which are critical for cell cycle progression.
-
p21 (WAF1/CIP1): This CDK inhibitor is often upregulated by genistein, leading to a halt in the cell cycle.[5]
-
p53: In some cell types, the tumor suppressor protein p53 is involved in genistein-induced cell cycle arrest and apoptosis.[5]
Apoptosis Induction
Genistein can trigger programmed cell death (apoptosis) through the modulation of pro-apoptotic and anti-apoptotic proteins.[3] This includes the upregulation of Bax and the downregulation of Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on known genistein interactions.
Quantitative Data Summary
The following tables summarize quantitative data for genistein from various studies. These values can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Genistein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) |
| MDA-MB-231 | Breast Cancer | ~50 | 48 |
| MCF-7 | Breast Cancer | ~50 | 48 |
| HCT-116 | Colon Cancer | 10 - 100 | 48 |
| SW-480 | Colon Cancer | 10 - 100 | 48 |
Data extrapolated from multiple sources for illustrative purposes.[5][6]
Table 2: Estrogen Receptor Binding Affinity of Genistein
| Receptor | Relative Binding Affinity (RBA, E2=100%) |
| ERα | ~0.021% |
| ERβ | ~6.8% |
Data from competitive binding assays.[2]
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays that can be adapted to evaluate the effects of this compound.
Cell Proliferation Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom microplates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
This immunoassay measures the incorporation of BrdU, a synthetic thymidine (B127349) analog, into newly synthesized DNA during the S phase of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., conjugated to HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired treatment incubation, add BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the medium and wash the cells with PBS.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody solution to each well and incubate for 1-2 hours at room temperature.
-
-
Substrate Reaction:
-
Wash the wells with wash buffer.
-
Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
-
Stop Reaction:
-
Add the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
-
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on cell proliferation. By leveraging the extensive knowledge of its parent compound, genistein, researchers can formulate hypotheses regarding its mechanisms of action and design robust experiments to validate them. The provided protocols for standard cell proliferation assays offer a starting point for quantifying the dose-dependent effects of this compound on various cell lines. It is crucial to empirically determine the optimal experimental conditions and to directly investigate the specific signaling pathways modulated by this compound to fully elucidate its biological activity.
References
- 1. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-metastasis activity of 1,25 dihydroxycholecalciferols and genistein in MCF-7 and MDA-MB-231 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrogenistein Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein is a metabolite of the soy isoflavone (B191592) daidzein (B1669772) and is classified as a phytoestrogen. Like other phytoestrogens, it exhibits structural similarity to endogenous estrogens, such as 17β-estradiol, allowing it to interact with estrogen receptors (ERs). Estrogen receptors, primarily ERα and ERβ, are key regulators of a multitude of physiological processes, and their modulation by external ligands is of significant interest in drug discovery and development for conditions such as hormone-dependent cancers, osteoporosis, and menopausal symptoms. Understanding the binding affinity and selectivity of this compound for ER subtypes is crucial for elucidating its potential therapeutic effects.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors. Additionally, it summarizes the known binding affinities of the related phytoestrogen, genistein (B1671435), to provide a comparative context and outlines the general signaling pathways activated by phytoestrogens upon receptor binding.
Data Presentation: Comparative Binding Affinities
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol (E2) | ERα | 100 | [3] |
| 17β-Estradiol (E2) | ERβ | 100 | [3] |
| Genistein | ERα | 0.02 - 5 | [1][4] |
| Genistein | ERβ | 6.8 - 36 | [1][4] |
Note: RBA values can vary between studies due to different experimental conditions.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is adapted from established methods for determining the relative binding affinity of compounds for estrogen receptors.[1][3][5] It utilizes a competitive binding format where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERα and ERβ.
Materials and Reagents:
-
Recombinant Human Estrogen Receptors: ERα and ERβ ligand-binding domains (LBDs).
-
Radioligand: [³H]17β-estradiol (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Competitor (for standard curve): 17β-estradiol.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5), EDTA (1 mM), dithiothreitol (B142953) (DTT, 1 mM), and 10% glycerol.
-
Hydroxyapatite (HAP) slurry: For separating bound from free radioligand.
-
Wash Buffer: Tris-HCl (40 mM, pH 7.5) containing 0.1% Triton X-100.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. A typical concentration range for the competitor is 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the recombinant ERα and ERβ in the assay buffer to a final concentration that results in approximately 10-15% of the total radioligand being bound.
-
Prepare the radioligand solution in the assay buffer. The final concentration of [³H]17β-estradiol should be at or below its Kd for the respective receptor (typically 0.5-2.0 nM).[3]
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay Buffer
-
Serial dilutions of this compound or unlabeled 17β-estradiol.
-
Diluted ERα or ERβ.
-
[³H]17β-estradiol solution.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol, e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well and incubate for 15-20 minutes at 4°C with gentle shaking. The HAP will bind the receptor-ligand complexes.
-
Transfer the contents of the plate to a 96-well filter plate.
-
Wash the wells rapidly with cold wash buffer to remove the unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound and 17β-estradiol.
-
Plot the percent specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) of this compound using the following formula:
-
RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100
-
Mandatory Visualizations
Signaling Pathways of Phytoestrogens
Phytoestrogens, including this compound, can elicit cellular responses through both genomic and non-genomic signaling pathways.[6][7]
Caption: Phytoestrogen signaling pathways.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the key steps in the competitive receptor binding assay.
Caption: Competitive receptor binding assay workflow.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Genistein in Cancer Cell Lines
Disclaimer: This document provides detailed application notes and protocols based on extensive research into the isoflavone (B191592) genistein (B1671435) and its effects on various cancer cell lines. The user's original query specified dihydrogenistein. However, a comprehensive literature search revealed a significant lack of specific data on the direct application, efficacy (such as IC50 values), and mechanisms of action of this compound in cancer cell lines. This compound is a metabolite of genistein, and some studies suggest that metabolites of genistein may have little to no proliferative effect on certain cancer cells.[1] Given the scarcity of data for this compound, this document focuses on its well-studied precursor, genistein, to provide a thorough and data-supported resource for researchers in oncology and drug development.
Introduction
Genistein is a naturally occurring isoflavone found in soy products that has garnered significant attention for its potential anticancer properties.[2][3] It exerts its effects through multiple mechanisms, including the inhibition of tyrosine kinases and DNA topoisomerase II, leading to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[4][5] This document outlines the applications of genistein in cancer cell line research, providing quantitative data on its efficacy and detailed protocols for key experimental assays.
Data Presentation: Efficacy of Genistein in Cancer Cell Lines
The following tables summarize the quantitative effects of genistein on various cancer cell lines, including its cytotoxicity (IC50 values), and its impact on cell cycle progression.
Table 1: IC50 Values of Genistein in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Breast Cancer | MDA-MB-231 | ~25 | 48 |
| Breast Cancer | MCF-7 | ~15 | 48 |
| Prostate Cancer | LNCaP | 25-200 | Not Specified |
| Prostate Cancer | C4-2B | 25-200 | Not Specified |
| Colon Cancer | HCT-116 | ~50 | 48 |
| Colon Cancer | SW-480 | >50 | 48 |
| Gastric Cancer | HGC-27 | Not Specified | Not Specified |
| Bladder Cancer | T24 | ~50 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Effects of Genistein on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Exposure Time (h) | Effect |
| HCT-116 | 10, 25, 50 | 48 | Dose-dependent G2/M arrest |
| SW-480 | 10, 25, 50 | 48 | Dose-dependent G2/M arrest |
| MDA-MB-231 | Not Specified | Not Specified | G2/M arrest |
| MCF-7 | Not Specified | Not Specified | G2/M arrest |
| T24 | Not Specified | 48 | G2/M arrest |
| K1735M2 (murine melanoma) | Not Specified | Not Specified | G2/M arrest |
| WM451 (human melanoma) | Not Specified | Not Specified | G2/M arrest |
Signaling Pathways Modulated by Genistein
Genistein influences several key signaling pathways implicated in cancer progression. These include pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Genistein has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Genistein inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Genistein can modulate this pathway to exert its anticancer effects.
Caption: Genistein can inhibit the Ras/Raf/MEK/ERK signaling cascade, leading to reduced cell proliferation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a vital role in embryonic development and its dysregulation is often associated with cancer. Genistein has been shown to modulate this pathway.
Caption: Genistein can inhibit the Wnt/β-catenin signaling pathway, downregulating target genes involved in proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of genistein on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of genistein in culture medium. Replace the medium in the wells with 100 µL of the genistein solutions (including a vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by genistein.
References
- 1. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein and daidzein: different molecular effects on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrogenistein as a Reference Standard for High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein, a metabolite of the soy isoflavone (B191592) genistein, is an important compound in nutritional and pharmaceutical research. Its accurate quantification is crucial for pharmacokinetic studies, metabolism research, and the quality control of dietary supplements and functional foods. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of this compound. This document provides a detailed application note and protocol for the use of this compound as a reference standard in HPLC analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol [1] |
| Appearance | White to yellow solid[1] |
| CAS Number | 21554-71-2[1] |
| Purity (Typical) | ≥95% (HPLC)[1] |
| Storage Conditions | 2-8°C[1] |
Experimental Protocols
Preparation of this compound Standard Stock and Working Solutions
Accurate preparation of the reference standard is critical for the calibration and quantification of this compound in samples.
Materials:
-
This compound reference standard (≥95% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade dimethyl sulfoxide (B87167) (DMSO)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of DMSO and then bring to volume with HPLC-grade methanol.
-
Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions are used to construct the calibration curve.
-
HPLC Method for the Analysis of this compound
This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A) 0.1% Acetic Acid in WaterB) 0.1% Acetic Acid in Acetonitrile |
| Gradient Elution | Start with 90% A and 10% B, linearly increase to 30% B over 60 minutes.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[2] |
| Injection Volume | 20 µL |
Sample Preparation:
For the analysis of this compound in various matrices, appropriate sample preparation is essential to remove interfering substances. A generic solid-phase extraction (SPE) protocol is provided below.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.
Method Validation
The performance of the HPLC method should be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize typical acceptance criteria and expected results for the validation of an HPLC method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 98.5 | 1.2 |
| 50 | 101.2 | 0.8 |
| 90 | 99.8 | 1.0 |
Table 4: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | 50 | ≤ 1.5 |
| Inter-day (n=6, 3 days) | 50 | ≤ 2.0 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD (Signal-to-Noise Ratio of 3) | ~0.1 |
| LOQ (Signal-to-Noise Ratio of 10) | ~0.3 |
Visualizations
HPLC Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Improving Daidzein Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to daidzein (B1669772) solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is daidzein poorly soluble in aqueous solutions?
A1: Daidzein is a lipophilic compound, meaning it has a high affinity for fats and oils and a low affinity for water.[1] Its molecular structure contains hydrophobic regions that are not readily interactive with water molecules, leading to poor aqueous solubility.[2][3] This low water solubility can be a significant hurdle in in vitro assays that require the compound to be dissolved in aqueous culture media or buffers.[1][4]
Q2: What are the common solvents for dissolving daidzein for in vitro studies?
A2: Due to its low water solubility, daidzein is typically first dissolved in an organic solvent to create a concentrated stock solution. The most common solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO).[5][6] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[6] This stock solution is then diluted to the final desired concentration in the aqueous experimental medium, such as cell culture media or phosphate-buffered saline (PBS).[5][6]
Q3: What is a typical concentration for a daidzein stock solution?
A3: A common stock solution concentration for daidzein in DMSO is 10 mM.[5] However, the optimal concentration can depend on the specific requirements of your experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low enough to not cause cellular toxicity, typically below 0.5%.[4]
Q4: My daidzein precipitates when I add it to my aqueous culture medium. What can I do?
A4: Precipitation upon dilution of the daidzein stock solution into an aqueous medium is a common issue. Here are some troubleshooting steps:
-
Ensure Proper Mixing: Immediately after adding the daidzein stock solution to the pre-warmed culture medium, vortex or mix the solution thoroughly to facilitate dissolution.[5]
-
Lower the Final Concentration: The final concentration of daidzein in your assay might be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Increase the Co-solvent Percentage: While keeping the final solvent concentration non-toxic to your cells, you might be able to slightly increase the percentage of the organic co-solvent (like DMSO) in your final working solution.[7]
-
Consider Advanced Formulation Strategies: For persistent solubility issues, you may need to explore more advanced techniques to enhance aqueous solubility.[1][7]
Q5: What are some advanced methods to improve daidzein's aqueous solubility?
A5: Several techniques can significantly improve the aqueous solubility of poorly soluble compounds like daidzein:
-
Cyclodextrin (B1172386) Complexation: Encapsulating daidzein within cyclodextrin molecules can form an inclusion complex with enhanced water solubility.[1][8]
-
Nanosuspensions: Reducing the particle size of daidzein to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][4]
-
Solid Dispersions: Dispersing daidzein in a hydrophilic carrier at a molecular level can improve its dissolution.[1]
-
Co-crystals: Forming a co-crystal of daidzein with a highly soluble co-former, such as piperazine, has been shown to significantly enhance its solubility and dissolution rate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Daidzein powder will not dissolve in the organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Vortex the solution vigorously. Gentle warming in a water bath (up to 37°C) may also help.[5] |
| Precipitation occurs immediately upon dilution into aqueous media. | The aqueous solubility limit has been exceeded. | Reduce the final concentration of daidzein. Ensure rapid and thorough mixing upon dilution.[5] Consider using a higher percentage of co-solvent if your experimental system allows.[7] |
| Observed cellular toxicity in the control group (vehicle control). | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in the culture medium is at a non-toxic level, typically below 0.5%.[4] |
| Inconsistent experimental results between batches. | Incomplete dissolution or precipitation of daidzein over time. | Always prepare fresh working solutions from the stock solution immediately before use.[5][6] Visually inspect for any precipitation before adding to your assay. |
Quantitative Data: Daidzein Solubility
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [5][6] |
| Ethanol | ~0.1 mg/mL | [5][6] |
| Water | < 0.1 mg/mL (insoluble) | [5] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | [6] |
| pH 1.2 Buffer | ~0.99 µg/mL | [4] |
| pH 6.8 Buffer | ~1.81 µg/mL | [4] |
| pH 7.4 Buffer | ~3.21 µg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Daidzein Stock Solution in DMSO
Materials:
-
Daidzein powder (Molecular Weight: 254.24 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[5]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[5]
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips[5]
Procedure:
-
Calculate the required mass of Daidzein:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 254.24 g/mol x 1000 = 2.54 mg[5]
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh 2.54 mg of daidzein powder into the tared container.[5]
-
-
Dissolving the compound:
-
Storage:
Protocol 2: Preparation of a Daidzein Working Solution for Cell Culture
Materials:
-
10 mM Daidzein stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final desired concentration: Based on literature, typical working concentrations for daidzein in cell culture experiments range from 0.1 to 100 µM.[5][9][10][11][12]
-
Calculate the dilution: For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
V1 = 1 µL of the 10 mM stock solution.[5]
-
-
Prepare the working solution:
Visualizations
Caption: Workflow for preparing daidzein stock and working solutions.
Caption: Daidzein can stimulate collagen synthesis via the TGF-β/Smad pathway.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Daidzein - Wikipedia [en.wikipedia.org]
- 4. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrogenistein Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dihydrogenistein dosage in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to genistein (B1671435)?
This compound is a metabolite of the soy isoflavone (B191592) genistein, formed by the action of gut microflora. Both compounds are phytoestrogens and have been investigated for their potential therapeutic effects, particularly in cancer research. Due to its structural similarity, this compound is presumed to share some biological activities with genistein, which is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2]
Q2: What is a recommended starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. As direct data for this compound is limited, it is recommended to use the known effective concentrations of its parent compound, genistein, as a starting point for a dose-response experiment. For genistein, concentrations can range from low micromolar (µM) for observing effects on signaling pathways to higher concentrations for cytotoxicity studies.[3] For example, in various cancer cell lines, genistein has shown effects at concentrations from 5 µM to 100 µM.[3][4] A preliminary experiment using a broad range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) is advised to determine the responsive range for your specific cell line.
Q3: How should I dissolve and store this compound?
This compound is a solid powder that should be stored at 2-8°C for long-term stability. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Stock solutions should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound or its parent compound, genistein?
Genistein, the parent compound of this compound, is known to modulate a variety of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] Researchers studying this compound should consider investigating these pathways as potential targets. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Involved in cell survival and proliferation.[1][4]
-
NF-κB Signaling Pathway: Plays a crucial role in inflammation and cell survival.[4][5][6]
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and apoptosis.[4][5]
-
Wnt/β-catenin Signaling Pathway: Important in cell fate determination and proliferation.[1][4]
-
JAK/STAT Pathway: Involved in cytokine signaling and immune response.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during cell culture experiments with this compound.
Issue 1: Compound Precipitation in Culture Media
-
Possible Cause: The final concentration of this compound in the aqueous culture medium may exceed its solubility. While soluble in DMSO, its solubility in aqueous solutions is significantly lower.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically ≤ 0.1%.
-
Prepare Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to your media, prepare intermediate dilutions of your stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.
-
Gentle Mixing: After adding this compound to the medium, mix gently by swirling the plate or flask. Avoid vigorous shaking, which can sometimes promote precipitation.
-
Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after the addition of the compound. If precipitation is observed, the experiment should be repeated with a lower final concentration.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The chosen concentration of this compound may be too high for the specific cell line, leading to significant cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve (Kill Curve): To determine the cytotoxic range of this compound for your cell line, it is essential to perform a dose-response experiment. This involves treating cells with a wide range of concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
-
Use a Viability Assay: Employ a reliable cell viability assay such as the MTT, XTT, or LDH release assay to quantify cytotoxicity.
-
Include Positive and Negative Controls: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cytotoxicity (a known cytotoxic agent) in your experimental setup.
-
Check Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider shorter incubation times if high cell death is observed at early time points.
-
Issue 3: No Observable Effect or Inconsistent Results
-
Possible Cause: The concentration of this compound may be too low, the compound may have degraded, or there may be issues with the experimental setup.
-
Troubleshooting Steps:
-
Increase Concentration Range: If no effect is observed, consider testing a higher range of concentrations in your next dose-response experiment.
-
Check Compound Stability: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. The stability of compounds in cell culture media can also be a factor; some compounds can degrade over time at 37°C.[7]
-
Verify Cell Health: Ensure that the cells used for the experiment are healthy, in the logarithmic growth phase, and have been passaged a consistent number of times.
-
Optimize Seeding Density: The initial cell seeding density can influence the outcome of the experiment. Ensure that the cell density is optimal and consistent across all wells and experiments.
-
Re-evaluate the Biological Endpoint: The chosen assay may not be sensitive enough to detect subtle changes induced by this compound. Consider using alternative or more sensitive assays to measure the desired biological effect.
-
Data Presentation
Table 1: Effective Concentrations of Genistein (Parent Compound of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Observed Effects |
| HT-29 | Colon Cancer | 200 | Impeded cell migration |
| HCT-116 | Colon Cancer | Not specified | Induction of apoptosis, suppression of cell growth |
| LoVo | Colon Cancer | Not specified | Triggered apoptotic cell death |
| MCF-7 | Breast Cancer | 0.01 - 100 | Promoted apoptosis, inhibited oxidative stress |
| MDA-MB-231 | Breast Cancer | 100 | Suppressed cell growth and viability |
| HeLa | Cervical Cancer | Not specified | Induced apoptosis |
| HepG2 | Liver Cancer | Not specified | Maximal apoptosis when followed by estradiol (B170435) treatment |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Increased apoptotic and autophagic cell death |
This table summarizes data for genistein and should be used as a reference for designing initial dose-response experiments for this compound.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Culture cells in appropriate growth medium to ~80% confluency.
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Seed cells in a 96-well plate at varying densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in a final volume of 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Growth Monitoring: Monitor cell growth daily using a microscope.
-
Viability Assay: At 24, 48, and 72 hours post-seeding, perform a cell viability assay (e.g., MTT) to determine the cell number in each well.
-
Data Analysis: Plot cell number against time for each seeding density. The optimal seeding density is one that allows for logarithmic growth throughout the intended duration of the drug treatment experiment without reaching over-confluency.
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve with cell viability on the y-axis and this compound concentration (log scale) on the x-axis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro‐in silico‐based analysis of the dose‐dependent in vivo oestrogenicity of the soy phytoestrogen genistein in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]
- 6. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrogenistein Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dihydrogenistein in solution during their experiments.
Troubleshooting Guide: this compound Degradation
Unexpected degradation of this compound can lead to inconsistent and unreliable experimental results. This guide addresses common issues, their potential causes, and recommended actions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Results | Degradation of this compound in stock or working solutions. | - Verify storage conditions (temperature, light exposure). - Prepare fresh working solutions daily. - Perform a stability check of the stock solution using HPLC. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products. - Optimize chromatographic methods to separate this compound from its degradants. - Characterize unknown peaks using LC-MS/MS. |
| Precipitation in Solution | Poor solubility or degradation leading to less soluble products. | - Confirm the appropriateness of the solvent and concentration. For stock solutions, consider using DMSO. - For aqueous solutions, ensure the pH is within a stable range. |
| Color Change of Solution | Oxidation or other chemical transformations. | - Store solutions protected from light, for example, in amber vials. - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors influencing the stability of isoflavones like this compound are temperature, pH, light, and oxygen.[1][2] High temperatures, extreme pH values (both acidic and alkaline), and exposure to UV or visible light can accelerate degradation.[1][3] Oxidative degradation is also a significant pathway for the breakdown of phenolic compounds.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure maximum stability, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is optimal.[4]
-
Light: Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[3][5]
-
Oxygen: To prevent oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing.[5]
-
pH: Maintain a pH between 5 and 6 for aqueous solutions to prolong storage life.[4]
Q3: How can I prevent oxidative degradation of this compound?
A3: Oxidative degradation can be minimized by:
-
Using Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution can help prevent oxidation.[1]
-
Degassing Solvents: De-gas solvents before use to remove dissolved oxygen.[1]
-
Inert Atmosphere: Work under an inert atmosphere (e.g., a nitrogen or argon blanket) when preparing and handling solutions.[1][4]
-
Chelating Agents: The use of chelating agents can help by binding metal ions that can catalyze oxidation reactions.[3]
Q4: Are there any specific recommendations for preparing this compound solutions for cell culture experiments?
A4: Yes, for cell culture applications, it is crucial to maintain sterility and minimize cytotoxicity.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a sterile, high-quality solvent like DMSO.[6] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in a sterile cell culture medium.[7]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[6]
-
Controls: Always include a vehicle control (cell culture medium with the same concentration of solvent) in your experiments.[6]
Quantitative Data on Isoflavone Stability
Table 1: Thermal Degradation of Genistein (B1671435) and Daidzein (B1669772) in Solution (pH 9) [8]
| Temperature (°C) | Compound | Apparent First-Order Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |
| 70-90 | Genistein | - | 11.6 |
| 70-90 | Daidzein | - | 8.4 |
| 120 | Genistein & Daidzein | Degradation Observed | - |
Note: The study indicates that degradation follows apparent first-order kinetics in the 70-90°C range.
Table 2: Influence of pH on the Stability of Isoflavone Aglycones at 150°C [9]
| pH | Compound | Degradation Observation |
| 3.1 | Daidzein | Most prominent degradation; most labile compound. |
| 3.1 | Other Aglycones | Prominent degradation. |
| 5.6 | All Aglycones | Virtually no decay observed. |
| 7.0 | All Aglycones | Virtually no decay observed. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the procedure for preparing a stable stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Dissolve the powder in a minimal amount of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex gently until fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) vial.[6]
-
Inert Gas Purging: Gently purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[4]
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).[5]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for specified time points. Neutralize the solution before analysis.[5]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified time.[5]
-
Thermal Degradation: Incubate the solid this compound and the stock solution at an elevated temperature (e.g., 80°C) for a specified time.[5]
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample in the dark.[5]
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC or UPLC-MS.[5][10]
Visualizations
Signaling Pathway
This compound, as a metabolite of genistein, may influence similar cellular pathways. One such pathway is the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress.[11]
Caption: Nrf2/HO-1 signaling pathway potentially activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a this compound solution and assessing its stability.
Caption: Workflow for this compound solution preparation and stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrogenistein Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of dihydrogenistein by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what m/z values should I expect?
A1: this compound has a molecular formula of C₁₅H₁₂O₅ and a monoisotopic mass of approximately 272.07 Da. Depending on the ionization mode and mobile phase additives, you can expect to see different adducts. The table below summarizes the expected m/z values for common adducts.
| Ionization Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 273.0758 |
| Positive | [M+Na]⁺ | 295.0577 |
| Positive | [M+K]⁺ | 311.0316 |
| Negative | [M-H]⁻ | 271.0612 |
| Negative | [M+Cl]⁻ | 307.0273 |
Q2: What are the most common issues when analyzing this compound by LC-MS/MS?
A2: The most frequently encountered problems include:
-
No or weak signal intensity: This can be due to a variety of factors including improper instrument settings, sample degradation, or ion suppression.
-
Unexpected peaks or high background: The presence of contaminants, adducts other than the primary analyte ion, or in-source fragmentation can lead to a complex and noisy chromatogram.
-
Poor peak shape and retention time shifts: These issues are often related to the liquid chromatography portion of the analysis, such as column degradation, improper mobile phase preparation, or matrix effects.
-
Inconsistent quantification results: This can be a result of ion suppression, poor sample preparation, or instability of the analyte.
Troubleshooting Guides
Issue 1: No or Weak Signal Intensity for this compound
Question: I am not seeing a peak for this compound, or the signal is very weak. What should I do?
Answer: A lack of or weak signal can stem from multiple sources. Follow this workflow to diagnose and resolve the issue.
Detailed Steps:
-
Verify MS Instrument Settings:
-
Precursor and Product Ions: Ensure you are monitoring the correct m/z transitions for this compound. Based on predicted fragmentation, for the [M+H]⁺ precursor (m/z 273.08), major product ions are expected around m/z 153.02 and 121.03, resulting from a retro-Diels-Alder (rDA) fragmentation of the C-ring. For the [M-H]⁻ precursor (m/z 271.06), characteristic product ions are also expected from rDA fragmentation.
-
Ionization Source Parameters: Optimize the spray voltage, sheath and auxiliary gas flows, and capillary and source temperatures. These parameters can significantly impact ionization efficiency.
-
Instrument Calibration and Tuning: A poorly calibrated instrument will not provide accurate mass assignments or optimal sensitivity. Regularly perform mass calibration and detector tuning according to the manufacturer's recommendations.
-
-
Check LC Conditions:
-
Mobile Phase: Incorrect mobile phase composition or pH can lead to poor chromatographic peak shape and retention, and can also affect ionization efficiency. For reversed-phase chromatography of isoflavones, a mobile phase of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid) for positive ionization or a weak base (e.g., 5 mM ammonium (B1175870) acetate) for negative ionization is typically used.
-
Column Health: A clogged or degraded column can lead to peak broadening and loss of signal. Check the column pressure and consider flushing or replacing the column if necessary.
-
Autosampler and Injection: Verify that the correct injection volume is being used and that the autosampler is functioning correctly.
-
-
Evaluate Sample Integrity:
-
Concentration: Ensure the concentration of this compound in your sample is above the instrument's limit of detection.
-
Stability: Isoflavones can be sensitive to heat, light, and extreme pH.[1] Ensure that samples have been stored properly (typically at -20°C or lower and protected from light) and that the sample preparation procedure does not introduce degradation.[1] Malonylated forms of isoflavones are particularly unstable.[1]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a weaker signal.[2] To test for this, perform a post-extraction spike of a known amount of this compound into a blank matrix extract and compare the signal to a pure standard solution. If ion suppression is significant, consider improving the sample cleanup procedure or modifying the chromatographic method to separate the interfering compounds.
-
Issue 2: Unexpected or Unidentified Peaks in the Mass Spectrum
Question: My mass spectrum shows several peaks that I cannot identify. What could be their origin?
Answer: Unexpected peaks can arise from a variety of sources. The following guide will help you to identify the source of these peaks.
Detailed Steps:
-
Check for Common Adducts:
-
In positive ion mode, sodium ([M+Na]⁺, m/z 295.06) and potassium ([M+K]⁺, m/z 311.03) adducts are very common, especially if glassware is not properly cleaned or if salts are present in the sample or mobile phase.
-
Solvent adducts, such as acetonitrile ([M+ACN+H]⁺, m/z 314.10), can also form.
-
In negative ion mode, adducts with anions from the mobile phase, such as chloride ([M+Cl]⁻, m/z 307.03), can be observed.
-
-
Investigate Potential Contaminants:
-
Inject a solvent blank to determine if the unexpected peaks are coming from the LC-MS system itself.
-
Plasticizers (e.g., phthalates) can leach from plastic sample vials, pipette tips, and solvent bottle caps.
-
Thoroughly review your sample preparation workflow to identify any potential sources of contamination.
-
-
Evaluate In-Source Fragmentation:
-
In-source fragmentation occurs when the analyte fragments in the ionization source before entering the mass analyzer. This can be caused by high fragmentor or capillary voltages.
-
To check for in-source fragmentation, gradually reduce these voltages and observe if the intensity of the unexpected peaks decreases while the intensity of the this compound precursor ion increases.
-
In-source fragments will have the same retention time as the parent compound.
-
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma or Urine)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing and Centrifugation:
-
Thaw frozen samples on ice.
-
Centrifuge the samples at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
-
Protein Precipitation:
-
To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 4°C for 15 minutes at 15,000 x g.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted sample at 4°C for 5 minutes at 15,000 x g.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (for positive ion mode) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (for positive ion mode) |
| Gradient | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Value (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Sheath Gas Flow | 35 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Precursor Ion (Q1) | m/z 273.1 |
| Product Ions (Q3) | m/z 153.0 (quantitative), m/z 121.0 (qualitative) |
| Collision Energy | Optimize for your instrument (start around 20-30 eV) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between common problems in this compound analysis and their potential causes, guiding the user toward a solution.
References
Technical Support Center: Interference in Isoflavone Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference in bioassays involving the isoflavones dihydrogenistein, daidzein (B1669772), and genistein (B1671435).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it relate to daidzein and genistein?
A1: "this compound" is not a commonly recognized isoflavone (B191592) in scientific literature. It is likely a typographical error for genistein or a related compound. Daidzein and genistein are the most well-researched isoflavones, primarily found in soy products. They are known phytoestrogens, meaning they can mimic the effects of estrogen in the body. This document will focus on daidzein and genistein as the primary subjects of bioassay interference.
Q2: What are the common sources of interference in daidzein and genistein bioassays?
A2: Interference in isoflavone bioassays can stem from several sources:
-
Compound-Specific Properties: Daidzein and genistein possess intrinsic properties that can interfere with assay readouts. These include autofluorescence and the potential to inhibit reporter enzymes like firefly luciferase.[1]
-
Media Components: Common cell culture media components, such as phenol (B47542) red, can have estrogen-like effects and interfere with colorimetric and fluorescence-based assays.[2][3][4][5]
-
Assay Reagents: The isoflavones themselves can react with assay reagents. For example, in MTT assays, they may chemically reduce the MTT reagent, leading to inaccurate cell viability measurements.
-
Biological Factors: The metabolic conversion of daidzein and genistein by cells or gut microbiota into other active metabolites can lead to complex and sometimes unexpected biological responses.[6]
Q3: How can I mitigate the autofluorescence of daidzein and genistein in my experiments?
A3: To address autofluorescence, consider the following strategies:
-
Run Compound-Only Controls: Always include control wells containing the isoflavone at the concentrations being tested in cell-free media to quantify its intrinsic fluorescence.[7] This background fluorescence can then be subtracted from the values obtained in the wells with cells.
-
Use a Red-Shifted Fluorophore: If possible, select a fluorescent dye for your assay that has excitation and emission spectra that do not overlap with the autofluorescence spectrum of the isoflavone.
-
Switch to a Non-Fluorescent Assay: If autofluorescence is a significant issue, consider using an alternative assay format, such as a luminescence-based or colorimetric assay.[7]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Solution |
| Compound Autofluorescence | Perform an excitation/emission scan of the isoflavone to determine its fluorescence profile.[7] Run compound-only controls to quantify and subtract background fluorescence. |
| Media Components | Use phenol red-free media for fluorescence-based assays, as phenol red is known to be fluorescent.[2][3] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any potential fluorescent contaminants. |
| Non-Specific Staining | Optimize antibody concentrations and blocking steps in immunofluorescence assays. Include secondary antibody-only controls to check for non-specific binding. |
Issue 2: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Solution |
| Phenol Red Interference | Phenol red has weak estrogenic activity and can promote cell proliferation, potentially masking the cytotoxic effects of the isoflavone and leading to a higher apparent IC50 value.[4][5][8] Use phenol red-free media for the duration of the assay. |
| Compound Precipitation | Isoflavones have limited solubility in aqueous solutions. Visually inspect for precipitation. If observed, reduce the compound concentration or use a solubilizing agent like DMSO at a final concentration that is non-toxic to the cells. |
| Chemical Reduction of Assay Reagent | In MTT assays, isoflavones can directly reduce the MTT tetrazolium salt. Use an alternative viability assay such as CellTiter-Glo® (luminescence-based) or crystal violet (colorimetric). |
| Cell Density | The initial cell seeding density can significantly impact the outcome of a cytotoxicity assay. Optimize the cell number to ensure they are in the exponential growth phase during the experiment. |
Quantitative Data Summary
Table 1: IC50 Values of Daidzein and Genistein in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Daidzein | MCF-7 | Breast Cancer | 50 | [9] |
| Daidzein | MDA-MB-231 | Breast Cancer | >50 (approx. 50-60% invasion inhibition at 50 µM) | [10] |
| Daidzein | BEL-7402 | Liver Cancer | 59.7 ± 8.1 | [11] |
| Daidzein | A549 | Lung Cancer | >100 | [11] |
| Daidzein | HeLa | Cervical Cancer | >100 | [11] |
| Genistein | PC3 | Prostate Cancer | ~25-50 (depending on assay) | [1][12] |
| Genistein | DU-145 | Prostate Cancer | ~25-50 | [1] |
| Genistein | LNCaP | Prostate Cancer | ~10-25 | [1] |
Table 2: Interference of Isoflavones with Firefly Luciferase Activity
| Isoflavone | Concentration (µM) | % Inhibition of Firefly Luciferase |
| Daidzein | 100 | 60.9 |
| Genistein | 100 | 71.2 |
| Glycitein | 10 | 30.1 |
| Biochanin A | 1 | 62.4 |
| Formononetin | 1 | 32.4 |
| (Data summarized from a study by K. P. L. T. M. Fonfara et al., 2021)[1] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of an isoflavone at the wavelengths used in a primary fluorescence-based assay.
Materials:
-
Isoflavone compound (e.g., Daidzein, Genistein)
-
Assay buffer or phenol red-free cell culture medium
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the isoflavone in the assay buffer/medium, covering the concentration range to be used in the experiment.
-
Include wells with buffer/medium only as a blank control.
-
Dispense 100 µL of each dilution and the blank control into separate wells of the 96-well plate.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing the isoflavone to determine the net fluorescence intensity due to the compound's autofluorescence.
Protocol 2: MTT Cell Viability Assay with Controls for Interference
Objective: To assess the cytotoxicity of an isoflavone while accounting for potential interference.
Materials:
-
Target cell line
-
Complete cell culture medium (phenol red-free recommended)
-
Isoflavone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the isoflavone in phenol red-free medium.
-
Treat the cells with the different concentrations of the isoflavone. Include vehicle control (DMSO) and untreated control wells.
-
Interference Control: Include a set of wells with the highest concentration of the isoflavone in media but without cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on a shaker to ensure complete dissolution of the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
To correct for interference, subtract the absorbance of the "compound-only" wells from the absorbance of the corresponding treated wells.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for conducting a cell-based bioassay with isoflavones.
Caption: Simplified signaling pathways modulated by Daidzein.
Caption: Key signaling pathways influenced by Genistein.
References
- 1. Genistein inhibits proliferation and in vitro invasive potential of human prostatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenol red - Cellculture2 [cellculture2.altervista.org]
- 3. promocell.com [promocell.com]
- 4. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Effects of Daidzein and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Growth factor-like activity of phenol red preparations in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daidzein, R-(+)equol and S-(-)equol inhibit the invasion of MDA-MB-231 breast cancer cells potentially via the down-regulation of matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for dihydrogenistein treatment
Technical Support Center: Optimizing Daidzein (B1669772) Treatment
Welcome to the technical support center for daidzein treatment. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is daidzein and what is its primary mechanism of action?
A1: Daidzein is a naturally occurring isoflavone (B191592) found predominantly in soybeans and other legumes.[1] It is classified as a phytoestrogen, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERs), with a preference for ERβ over ERα.[1][2] Depending on the cellular context, it can have both estrogenic and anti-estrogenic effects.[1] Beyond its interaction with ERs, daidzein exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, and can modulate various signaling pathways independent of estrogen receptors.[2]
Q2: What is the optimal incubation time for daidzein treatment?
A2: The optimal incubation time for daidzein treatment is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of daidzein being used. Short incubation times, ranging from 30 minutes to a few hours, may be sufficient to observe effects on signaling pathways, such as changes in protein phosphorylation.[3][4] For assays measuring changes in gene expression, cell proliferation, or apoptosis, longer incubation periods of 24, 48, or even 72 hours are commonly employed.[5][6] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.[7]
Q3: How should I prepare and store daidzein stock solutions?
A3: Daidzein is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[8] It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[8][9] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.[9] DMSO stock solutions of daidzein are generally stable for up to 2 months at -20°C. Always prepare fresh working solutions from the frozen stock immediately before use.[9]
Q4: I am observing inconsistent results in my cell-based assays with daidzein. What could be the cause?
A4: Inconsistent results in daidzein assays can arise from several factors. Common issues include problems with the compound's solubility and stability, leading to precipitation in the culture medium.[10] Variations in cell passage number and confluency can also contribute to variability.[10] Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) and is consistent across all experiments to avoid solvent-induced artifacts.[10][11] It is also crucial to prepare fresh dilutions of daidzein for each experiment to minimize issues with degradation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response to daidzein treatment. | 1. Suboptimal concentration or incubation time: The concentration of daidzein may be too low, or the incubation time may be too short to elicit a measurable response. 2. Degradation of daidzein: Daidzein may have degraded due to improper storage or handling.[9] 3. Cell line insensitivity: The chosen cell line may not be responsive to daidzein. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.[7] 2. Prepare fresh daidzein solutions for each experiment and ensure proper storage of stock solutions at -20°C or below.[9] 3. Consult the literature to confirm that your cell line is an appropriate model for studying the effects of daidzein. |
| High variability between replicate wells or experiments. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. 2. Inconsistent daidzein concentration: Poor mixing or precipitation of daidzein can result in uneven exposure.[10] 3. Variations in cell health or passage number: Cells at high passage numbers or in poor health may respond differently.[10] | 1. Ensure a single-cell suspension and proper mixing before seeding cells. 2. Gently mix the culture plate after adding daidzein to ensure even distribution. Visually inspect for any precipitation.[10] 3. Use cells within a consistent and low passage number range for all experiments. |
| Unexpected cytotoxicity. | 1. High concentration of daidzein: Daidzein can be cytotoxic at high concentrations.[11] 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.[11] | 1. Determine the IC50 value for your cell line to identify the appropriate non-toxic concentration range. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%).[10][11] Include a vehicle control in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Daidzein in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Chondrocytes | 10, 20, 30 µg/mL | 24, 48, 72 hours | Effects on extracellular matrix production and gene expression were assessed. | [5] |
| MCF-7 (Human Breast Cancer) | 50 µM | Not Specified | IC50 value; induced apoptosis via the intrinsic pathway. | [12] |
| 143B and U2OS (Osteosarcoma) | 0, 10, 20, 50, 100, 200, 500 µmol/L | 48 and 72 hours | Dose- and time-dependent inhibition of cell proliferation. | [6] |
| RG2 (Glioma) | 50-400 µM | 24 and 48 hours | Dose-dependent decrease in cell viability. | [11] |
| RAW 264.7 (Macrophage) | 20 µM | Not Specified | Did not significantly inhibit NO and PGE2 overproduction. | [13] |
| 3T3-L1 (Adipocyte) & RAW264 (Macrophage) Co-culture | Not Specified | Not Specified | Decreased Ccl2 and Il6 mRNA levels. | [4] |
| TM4 (Testicular) | 80 µM | 30 minutes | Induced changes in gene expression. | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of daidzein on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Daidzein stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 12-24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of daidzein in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of daidzein. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
After incubation, add 25 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Gene Expression Analysis by Real-Time PCR
This protocol describes how to assess changes in gene expression in response to daidzein treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Daidzein stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the desired concentration of daidzein or vehicle control for the optimized incubation time (e.g., 12 or 24 hours).[14]
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix. Use a housekeeping gene (e.g., β-actin) for normalization.[14]
-
Analyze the relative changes in gene expression using the comparative Ct method (ΔΔCt).[14]
Visualizations
References
- 1. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 2. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the effect of phytoestrogen, daidzein, on a testicular cell line, using mRNA and protein expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 13. Isoflavone effect on gene expression profile and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoprotective activity of the isoflavones, genistein and daidzein on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of dihydrogenistein under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing of dihydrogenistein under various experimental conditions. The troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard solution appears to be degrading. What are the primary factors affecting its stability in solution?
A1: The stability of this compound, like other isoflavones, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. For optimal stability in solution, it is recommended to:
-
Maintain a slightly acidic to neutral pH: Isoflavones generally exhibit greater stability in acidic to neutral conditions. Alkaline conditions can promote degradation.[1][2]
-
Control Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize thermal degradation.[3][4][5] Aglycones like this compound are generally more thermally stable than their glycoside counterparts.[6]
-
Protect from Light: Exposure to UV-Vis light can cause photodegradation.[3] It is advisable to use amber vials or protect solutions from light.
-
Minimize Oxygen Exposure: The presence of oxygen can lead to oxidative degradation.[7][8][9] Consider using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm, you should:
-
Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light).[10][11][12][13][14] This will help you identify the retention times of potential degradation products.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if the new peaks are related to your compound of interest by comparing their UV spectra to that of the parent this compound peak.
-
Employ Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products by determining their mass-to-charge ratio (m/z) and fragmentation patterns.[7][15]
Q3: What are the best practices for preparing this compound samples for stability testing?
A3: Proper sample preparation is crucial for accurate and reproducible stability data. Key considerations include:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC-grade methanol (B129727), ethanol, or acetonitrile) for preparing stock and working solutions. The choice of solvent can impact stability, so consistency is key.
-
Concentration: For forced degradation studies, a concentration of around 1 mg/mL is often recommended.[11]
-
pH Adjustment: Use appropriate buffers to maintain the desired pH for hydrolysis studies. Ensure the buffer components do not interfere with your analytical method.
-
Control Samples: Always include control samples stored under conditions where the compound is known to be stable (e.g., -80°C, protected from light) to serve as a baseline for comparison.
Q4: My mass balance in the forced degradation study is not closing (i.e., the sum of the parent drug and degradation products is not 100%). What could be the issue?
A4: A lack of mass balance can be attributed to several factors:
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or other impurities. A high-resolution HPLC method is necessary to ensure adequate separation.
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
-
Precipitation: The drug or its degradation products may have precipitated out of the solution. Visually inspect your samples and consider using a different solvent system if solubility is an issue.
-
Formation of Volatile Degradants: Volatile degradation products may be lost during sample preparation or analysis.
-
Adsorption to Container: The compound or its degradants may adsorb to the surface of the container. Using silanized glass vials can help minimize this issue.
Quantitative Data Summary
The stability of isoflavones is highly dependent on the specific compound and the experimental conditions. The following tables summarize general stability trends observed for isoflavones closely related to this compound.
Table 1: Thermal Stability of Isoflavones
| Isoflavone Type | Temperature | pH | Observation | Reference |
| Aglycones (e.g., Daidzein, Genistein) | 70-90°C | 7 & 9 | Degradation follows first-order kinetics. More rapid degradation at pH 9. | [1] |
| Aglycones | 150°C | 3, 5.6, 7 | Significant degradation at pH 3; relatively stable at pH 5.6 and 7. Daidzein was the most labile. | [2][16] |
| Glucosides (e.g., Genistin) | 15-37°C | Soy Milk | Degradation follows first-order kinetics. | [4] |
| Malonyl Glucosides | 40°C | Soy Extract | Rapid conversion to their respective glucosides. | [3] |
Table 2: Stability of Isoflavones Under Other Stress Conditions
| Stress Condition | Isoflavone Type | Observation | Reference |
| UV-Vis Light | Daidzein, Glycitein | Sensitive to degradation. | [3] |
| Alkaline pH (pH 10) | Hydrolysable Tannins | Half-lives are often less than 10 minutes. | [15] |
| Oxidation (in vitro with liver microsomes) | Daidzein, Genistein | Extensively metabolized to hydroxylated products. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a solid form or in solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with both PDA and MS detection.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and spectral characteristics of the degradation products.
-
Assess the mass balance of the degradation process.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Key signaling pathways modulated by this compound/genistein.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. bibrepo.uca.es [bibrepo.uca.es]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. "Stability of Isoflavones" by Zhenqing Chen [openprairie.sdstate.edu]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. sgs.com [sgs.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Dihydrogenistein in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of dihydrogenistein in animal studies. Due to the limited availability of direct research on this compound, this guide leverages extensive data from studies on its close structural analog, genistein (B1671435), to provide actionable insights and protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound and other isoflavones so low?
A1: The low oral bioavailability of isoflavones like this compound and genistein is attributed to several factors:
-
Poor Aqueous Solubility: These compounds are inherently hydrophobic, limiting their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Isoflavones undergo significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation. This converts them into more water-soluble metabolites that are easily excreted.
-
Gut Microbiota Influence: The composition and activity of the gut microbiome can significantly impact the metabolism and absorption of isoflavones.
Q2: What is the relationship between this compound and genistein, and can findings for genistein be applied to this compound?
A2: this compound is a metabolite of the soy isoflavone (B191592) genistein. Due to their structural similarity, they share similar physicochemical properties, including low water solubility, which is a primary reason for poor bioavailability. Therefore, strategies proven to enhance the oral bioavailability of genistein are highly likely to be effective for this compound. This guide utilizes well-documented studies on genistein as a proxy to provide robust experimental guidance.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound in animal studies?
A3: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble isoflavones:
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve solubility, and enhance absorption.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.
-
Co-administration with Bioenhancers: Compounds like piperine (B192125) can inhibit the metabolic enzymes responsible for the rapid clearance of isoflavones, thereby increasing their systemic exposure.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
This is a common issue stemming from the inherent low solubility and extensive metabolism of the compound.
Troubleshooting Steps & Solutions:
-
Formulation Strategy: If you are administering a simple suspension, it is highly recommended to adopt an advanced formulation strategy. Below is a comparison of potential approaches based on studies with the related isoflavone, genistein.
Formulation Strategy Principle Potential Fold Increase in Bioavailability (based on other isoflavones) Key Considerations Particle Size Reduction Increases surface area for dissolution.[1] 2-3 fold[1] Requires specialized equipment (e.g., for supercritical fluid processing). Solid Dispersions Disperses the drug in a hydrophilic polymer matrix at a molecular level. 3-6 fold The choice of polymer is critical to prevent recrystallization. Lipid-Based Formulations (e.g., SEDDS) Solubilizes the compound in a lipid matrix, promoting absorption via the lymphatic pathway. 3-5 fold Requires careful selection of lipids and surfactants. -
Control for Gut Microbiota: The composition of the gut microbiota can significantly influence isoflavone metabolism and absorption. Consider including a control group of animals co-administered with antibiotics to assess the impact of gut flora.
Issue 2: Difficulty in Quantifying this compound and its Metabolites in Plasma Samples
Accurate quantification is crucial for pharmacokinetic analysis. Low sensitivity in analytical methods can lead to underestimation of absorption.
Troubleshooting Steps & Solutions:
-
Analytical Method Optimization:
-
Use LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-concentration analytes in complex biological matrices due to its high sensitivity and specificity.
-
Enzymatic Hydrolysis: To measure total this compound (both the free form and its metabolites), treat plasma samples with β-glucuronidase and sulfatase to convert the conjugated metabolites back to the parent compound before analysis.
-
Internal Standard: Use a suitable internal standard to account for variability during sample preparation and analysis.
-
-
Sample Preparation:
-
Protein Precipitation: Use a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) to remove larger proteins that can interfere with the analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, consider using a solid-phase extraction protocol to isolate the analyte of interest.
-
Experimental Protocols
Here, we provide detailed methodologies from key animal studies on genistein, which can be adapted for this compound.
Protocol 1: Preparation and In Vivo Evaluation of Genistein Solid Dispersion
This protocol is based on a study that demonstrated a significant enhancement in the oral bioavailability of genistein in rats using a solid dispersion technique.
Materials:
-
Genistein
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Male Sprague-Dawley rats (200-220 g)
Preparation of Solid Dispersion (Solvent Evaporation Method):
-
Dissolve genistein and PVP K30 in a 1:4 weight ratio in a sufficient volume of methanol with the aid of sonication.
-
Remove the solvent using a rotary evaporator at 50°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.
-
Pulverize the dried mass and pass it through a 100-mesh sieve.
Animal Study (Oral Administration):
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the rats into two groups: a control group receiving a genistein suspension and a test group receiving the genistein solid dispersion.
-
Suspend the genistein and the solid dispersion in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Administer the formulations orally via gavage at a dose equivalent to 50 mg/kg of genistein.
-
Collect blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples to obtain plasma and store at -20°C until analysis.
Pharmacokinetic Data from a Representative Genistein Solid Dispersion Study:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Genistein Suspension | 235.6 ± 45.2 | 4.0 | 1875.4 ± 345.7 | 100 |
| Genistein Solid Dispersion | 895.4 ± 150.8 | 1.0 | 7543.2 ± 1203.5 | 402.2 |
Protocol 2: Preparation and In Vivo Evaluation of Genistein-Loaded Nanoparticles
This protocol outlines the preparation of polymeric nanoparticles to enhance the oral bioavailability of genistein.
Materials:
-
Genistein
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Male Wistar rats (250-300 g)
Preparation of Nanoparticles (Emulsion-Solvent Evaporation Method):
-
Dissolve genistein and PLGA in dichloromethane.
-
Add this organic phase to an aqueous solution of PVA (used as a stabilizer) under high-speed homogenization to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature overnight to allow for the evaporation of dichloromethane and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them.
Animal Study (Oral Administration):
-
Follow a similar procedure for animal handling, dosing, and blood sample collection as described in Protocol 1.
-
Administer the genistein-loaded nanoparticles suspended in water to the test group and a genistein suspension to the control group at an equivalent dose.
Expected Pharmacokinetic Profile Improvement with Nanoformulation:
| Parameter | Genistein Suspension | Genistein Nanoparticles |
| Cmax | Lower | Significantly Higher |
| Tmax | Longer | Shorter |
| AUC | Lower | Significantly Higher |
| Bioavailability | Baseline | Increased several-fold |
Visualizations
Experimental Workflow for Bioavailability Studies
Caption: Workflow for comparative oral bioavailability studies in animal models.
Signaling Pathway of Isoflavone Metabolism and Absorption
Caption: Metabolic pathway of isoflavones in the gastrointestinal tract.
References
Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Daidzein
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common cell viability issues encountered when using high concentrations of the isoflavone (B191592) daidzein (B1669772) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of daidzein. Is this expected?
A1: Yes, this is an expected outcome. Daidzein exhibits a dose- and time-dependent inhibitory effect on the proliferation of various cancer cell lines.[1][2] At high concentrations, daidzein can induce cell cycle arrest and apoptosis, leading to a reduction in viable cell numbers.[1][3][4]
Q2: What is the mechanism behind daidzein-induced cell death?
A2: High concentrations of daidzein primarily induce apoptosis through the intrinsic mitochondrial pathway.[2][3][4][5][6] This process involves:
-
Increased Reactive Oxygen Species (ROS) Production: Daidzein treatment can lead to an outburst of ROS within the cells.[2][3][6][7]
-
Mitochondrial Dysfunction: The increase in ROS can disrupt the mitochondrial membrane potential.[2][5][8]
-
Regulation of Bcl-2 Family Proteins: Daidzein upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2][3][5][6]
-
Caspase Activation: This cascade leads to the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and downstream executioner caspases like caspase-3 and -7, ultimately resulting in apoptosis.[1][3][4][5]
Q3: At what concentrations should we expect to see cytotoxic effects?
A3: The cytotoxic effects of daidzein are cell-line specific. The half-maximal inhibitory concentration (IC50) can vary significantly between different cancer cell types. For example, the IC50 for MCF-7 breast cancer cells is approximately 50 µM, while for BEL-7402 hepatoma cells it is around 59.7 µM.[3][8][9] Some cell lines, such as A549 (lung cancer) and HeLa (cervical cancer), have shown no significant cytotoxicity at concentrations up to 100 µM.[8] It is crucial to determine the IC50 for your specific cell line.
Q4: Besides apoptosis, does daidzein affect the cell cycle?
A4: Yes, daidzein can cause cell cycle arrest, typically at the G1/G0 and G2/M phases, in a dose-dependent manner.[1][8][10][11] This arrest prevents the cells from progressing through the cell cycle and dividing.
Q5: We are having trouble dissolving daidzein for our cell culture experiments. What is the recommended procedure?
A5: Daidzein has low solubility in aqueous solutions.[12][13] It is recommended to first dissolve daidzein in an organic solvent such as DMSO to create a stock solution.[12] This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or not reproducible cell viability results. | 1. Compound Precipitation: Daidzein may be precipitating out of the solution at higher concentrations in the aqueous culture medium.[13] 2. Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in multi-well plates. 3. Cell Health and Passage Number: Variations in cell health, density, or using cells from a wide range of passage numbers.[13] | 1. Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the medium for any precipitate after adding daidzein. Consider using a solubilizing agent if compatible with your assay.[13] 2. Ensure proper mixing after adding daidzein to the wells. 3. Standardize cell seeding density and use cells within a consistent and narrow passage number range.[13] |
| Higher than expected cytotoxicity at low concentrations. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve daidzein may be too high.[14] 2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to daidzein. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically below 0.5%). Run a solvent-only control to assess its effect on cell viability.[13][14] 2. Perform a dose-response curve starting from very low concentrations to determine the precise cytotoxic range for your specific cell line. |
| No significant effect on cell viability at high concentrations. | 1. Resistant Cell Line: Some cell lines are inherently resistant to the cytotoxic effects of daidzein.[8] 2. Compound Degradation: Daidzein may be unstable in the culture medium over long incubation periods. 3. Incorrect Concentration Calculation: Errors in calculating the dilutions for the final working concentrations. | 1. Confirm from the literature if your cell line is known to be resistant. Consider testing other cell lines known to be sensitive.[8] 2. Prepare fresh daidzein solutions for each experiment and consider refreshing the treatment medium for long-term assays. 3. Double-check all calculations for stock and working solution concentrations. |
Data Presentation: Quantitative Effects of Daidzein
Table 1: IC50 Values of Daidzein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A-375 | Melanoma | 18 | Not Specified | [9][15][16] |
| MCF-7 | Breast Cancer | 50 | Not Specified | [3][6][7][9][16] |
| SKOV3 | Ovarian Cancer | 20 | Not Specified | [9][16][17] |
| BEL-7402 | Hepatoma | 59.7 ± 8.1 | 48 | [8][9] |
| MiaPaCa-2 (ER+) | Pancreatic Cancer | 45 | Not Specified | [9] |
| PANC-1 (ER-) | Pancreatic Cancer | 75 | Not Specified | [9] |
| 143B | Osteosarcoma | 63.59 | 48 | [18] |
| U2OS | Osteosarcoma | 125 | 48 | [18] |
| A549 | Lung Cancer | >100 | 48 | [8][17] |
| HeLa | Cervical Cancer | >100 | 48 | [8][17] |
| HepG-2 | Hepatocellular Carcinoma | >100 | 48 | [8][17] |
| MG-63 | Osteosarcoma | >100 | 48 | [8][17] |
Table 2: Effect of Daidzein on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (hours) | Phase of Arrest | Reference |
| MCF-7 | >5 | 72 | G1 and G2/M | [1] |
| MDA-MB-453 | >10 | 72 | G1 and G2/M | [1] |
| BEL-7402 | 30 | 24 | G2/M | [8] |
| HCT-116 | 50 and 100 | 48 | G2/M | [10][11] |
| A-375 | 18 (IC50) | Not Specified | G0/G1 | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effects of daidzein and calculate its IC50 value.
-
Materials:
-
Daidzein
-
DMSO
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Daidzein Treatment: Prepare serial dilutions of daidzein from a DMSO stock solution in a cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of daidzein. Include a vehicle control (medium with the same concentration of DMSO as the highest daidzein concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells after daidzein treatment.
-
Materials:
-
Daidzein
-
6-well plates
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of daidzein for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Signaling Pathway and Workflow Diagrams
Caption: Daidzein-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for MTT cell viability assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 7. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Standardizing Protocols for Dihydrogenistein Research
Welcome to the technical support center for dihydrogenistein research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a hydroxyisoflavanone and a metabolite of the soy isoflavone (B191592), genistein (B1671435).[1][2] It is formed through the metabolic activity of gut microbiota on genistein.[3][4] As a derivative of genistein, its presence in biological samples is linked to the consumption of soy-rich foods.[5][6]
Q2: What is the most suitable analytical method for quantifying this compound?
For quantifying this compound and other isoflavones, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a widely used and effective method.[7] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a viable technique for identification and quantification.[5][6]
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[8] It is important to use the minimum amount of solvent required. For cell culture experiments, the stock solution should be diluted in the culture medium, ensuring the final solvent concentration is low (typically <0.5% for DMSO) to prevent cytotoxicity.[8] Always include a vehicle control in your experimental design.[8]
Q4: What are the known signaling pathways affected by isoflavones like this compound?
Isoflavones, as a class of compounds, are known to influence a variety of cellular signaling pathways. While research specifically on this compound is less extensive, it is plausible that it modulates similar pathways as its parent compound, genistein. These pathways are often associated with cell proliferation, apoptosis, and inflammation, and include:
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound research in a question-and-answer format.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Q: My this compound peaks are tailing in my HPLC chromatogram. How can I resolve this?
A: Peak tailing can be due to chemical or physical issues. First, perform a diagnostic injection with a neutral compound (e.g., toluene). If the neutral peak is symmetrical, the issue is likely chemical. If all peaks are tailing, it's likely a physical problem.[9]
-
Chemical Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Isoflavones can interact with residual silanol groups on the HPLC column packing.
-
Solution: Adjust the mobile phase pH to be 1.5-2 units away from the pKa of this compound. Adding a small amount of an acidic modifier like formic acid can help suppress silanol activity. Using a fully end-capped column is also recommended.[10]
-
-
-
Physical Causes & Solutions:
-
Column Contamination: The column may be contaminated.
-
Solution: Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[10]
-
-
Dead Volume: Excessive tubing length or loose fittings can cause peak broadening.
-
Solution: Keep tubing as short as possible and ensure all fittings are secure.[9]
-
-
Issue 2: Low or No Recovery of this compound from Biological Samples
Q: I am experiencing low recovery of this compound from my samples. What are the potential reasons?
A: Low recovery can arise from problems in the extraction or hydrolysis stages.
-
Inefficient Extraction: The solvent system may not be optimal for your sample matrix.
-
Solution: Experiment with different solvent mixtures. A mixture of ethanol, water, and propanediol (B1597323) has been shown to be effective for isoflavone extraction.[11]
-
-
Analyte Degradation: Isoflavones can be sensitive to heat and pH.
-
Solution: Avoid high temperatures during sample processing and ensure the pH of your extraction buffer is appropriate.[11]
-
Issue 3: High Variability in Quantitative Results
Q: My quantitative results for this compound are highly variable between replicates. What could be the cause?
A: High variability can be due to several factors:
-
Inconsistent Sample Preparation: Ensure thorough mixing and consistent volumes during sample preparation and injection.
-
Instrument Instability: Check the stability of your HPLC system, including pump pressure and detector response.
-
Precipitation: this compound may precipitate in the analytical mobile phase if the organic content is too low.
-
Solution: Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.[9]
-
Quantitative Data Summary
The following table summarizes the urinary excretion of genistein and its metabolite, this compound (DHG), as a percentage of the administered genistein dose.
| Subject | Total Genistein (% of Dose) | Total DHG (% of Dose) |
| 1 | 5.7 ± 1.0 | Data Not Available |
| 2 | 5.7 ± 1.0 | Data Not Available |
| 3 | 5.7 ± 1.0 | Data Not Available |
| 4 | 5.7 ± 1.0 | Data Not Available |
| 5 | 5.7 ± 1.0 | Data Not Available |
| 6 | 5.7 ± 1.0 | Data Not Available |
| 7 | 5.7 ± 1.0 | Data Not Available |
| 8 | 5.7 ± 1.0 | Data Not Available |
Data adapted from studies on isoflavone pharmacokinetics.[12]
Experimental Protocols
Protocol 1: Extraction of this compound from Urine
This protocol is based on methods used for the extraction of isoflavone metabolites from human urine.[5][6]
-
Hydrolysis: To 1 mL of urine, add β-glucuronidase/sulfatase and incubate to deconjugate the metabolites.
-
Extraction: Extract the hydrolyzed urine with diethyl ether or ethyl acetate.
-
Purification: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis. Further purification can be achieved using solid-phase extraction (SPE) or Sephadex LH-20 chromatography.[5]
-
Analysis: Analyze the purified extract using HPLC-UV/MS or GC-MS.
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: An HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve peak shape.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extract.
-
Quantification: Identify the this compound peak by comparing its retention time with the standard. Quantify the amount using the calibration curve.[10]
Visualizations
Metabolic Pathway of Genistein to this compound
Caption: Metabolic conversion of genistein to this compound by gut microbiota.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing issues.
Potential Signaling Pathways Modulated by Isoflavones
Caption: Potential signaling pathways modulated by isoflavones like this compound.
References
- 1. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of isoflavone metabolites dihydrodaidzein, this compound, 6'-OH-O-dma, and cis-4-OH-equol in human urine by gas chromatography-mass spectroscopy using authentic reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced biosynthesis of dihydrodaidzein and this compound by a newly isolated bovine rumen anaerobic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Dihydrogenistein Extraction from Biological Samples
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to enhance the extraction efficiency of dihydrogenistein from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from biological samples important?
This compound is a key metabolite of the soy isoflavone (B191592) daidzein (B1669772), produced by the metabolic action of gut microflora.[1][2][3] Its presence and concentration in biological fluids such as urine and plasma are important biomarkers for assessing soy intake and understanding the bioavailability and bioactivity of isoflavones.[1] Accurate and efficient extraction is crucial for pharmacokinetic studies, dietary exposure assessment, and research into its potential health effects.[4]
Q2: What are the common challenges encountered during the extraction of this compound?
Researchers often face challenges such as low recovery rates, co-extraction of interfering substances from the sample matrix, and the degradation of the analyte during sample preparation.[5] Since this compound exists in both free and conjugated forms (glucuronides and sulfates) in biological samples, incomplete hydrolysis of these conjugates can lead to an underestimation of its total concentration.
Q3: Which extraction methods are most suitable for this compound?
Solid-Phase Extraction (SPE) and Ultrasound-Assisted Extraction (UAE) are two highly effective methods for extracting this compound and other isoflavones from biological matrices.
-
Solid-Phase Extraction (SPE): This technique is widely used for its selectivity, ability to handle complex matrices like plasma and urine, and potential for automation.[4][6] It effectively cleans up the sample and concentrates the analyte.
-
Ultrasound-Assisted Extraction (UAE): UAE is a "green" extraction technique that uses ultrasonic waves to enhance the extraction process.[7] It can significantly reduce extraction time and solvent consumption compared to traditional methods.[8][9]
Q4: Why is enzymatic hydrolysis necessary for this compound extraction?
In biological systems, this compound and other isoflavones are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. To accurately quantify the total amount of this compound, these conjugated forms must be cleaved back to their aglycone (unconjugated) form through enzymatic hydrolysis, typically using β-glucuronidase and sulfatase enzymes.
Troubleshooting Guide
Problem 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Solution | Citation |
| Inefficient Extraction Solvent | Optimize the solvent system. Mixtures of ethanol (B145695) or acetonitrile (B52724) with water are commonly effective for isoflavones. For Solid-Phase Extraction, ensure the elution solvent is strong enough to desorb the analyte from the sorbent. | [5][10] |
| Incomplete Enzymatic Hydrolysis | Verify the activity of your β-glucuronidase/sulfatase enzymes. Optimize incubation time and temperature. Ensure the pH of the sample is optimal for enzyme activity. | |
| Analyte Degradation | Minimize sample exposure to high temperatures and extreme pH. Store samples and extracts at appropriate low temperatures (-20°C or lower) and protect from light. | |
| Suboptimal SPE Protocol | Ensure proper conditioning of the SPE cartridge. Optimize the pH of the sample before loading. Use a wash solvent that removes interferences without eluting the analyte. Elute with the strongest possible solvent that doesn't co-elute impurities. | [11] |
| Insufficient Ultrasound Power/Time (for UAE) | Increase the ultrasonic power or extend the extraction time. Optimize the sample-to-solvent ratio to ensure efficient energy transfer. | [8][12] |
Problem 2: High Matrix Effects and Interferences in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Solution | Citation |
| Insufficient Sample Cleanup | Incorporate a robust Solid-Phase Extraction (SPE) step to remove interfering matrix components like phospholipids (B1166683) from plasma. | [13] |
| Co-elution of Interfering Compounds | Optimize the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate this compound from matrix components. | |
| Ion Suppression or Enhancement | Dilute the sample extract to reduce the concentration of interfering substances. Utilize an isotopically labeled internal standard for this compound to compensate for matrix effects. |
Quantitative Data on Extraction Efficiency
Disclaimer: Specific recovery data for this compound is limited in the literature. The following tables provide data for its precursor, daidzein, which can serve as a reliable proxy due to their structural similarity and co-extraction in typical isoflavone analysis protocols.
Table 1: Solid-Phase Extraction (SPE) of Daidzein from Biological Samples
| Biological Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Citation |
| Human Urine | C18 | Methanol (B129727) | 94.6 | [14] |
| Human Urine | Polystyrene-based nanofibers | Methanol:Acetonitrile:Acetic Acid (50:45:5, v/v/v) | 95.2 - 107.1 | [4] |
| Human Urine | C18 | Ethyl acetate-acetonitrile (1:1) | 100.7 | [5] |
| Human Serum | C18 | Acetonitrile and KH2PO4-triethylamine buffer | 92.5 - 107.8 | [15] |
Table 2: Ultrasound-Assisted Extraction (UAE) of Daidzein from Soy Products (as a model for biological matrices)
| Material | Solvent | Temperature (°C) | Time (min) | Frequency (kHz) | Recovery/Yield | Citation |
| Soymilk Slurry | Water | 40 | 60 | 35 | Significant increase in daidzein content | [8] |
| Red Clover | 86% Ethanol | 40 | 10 | Not Specified | Optimal extraction achieved | [16] |
| Soybean | 50% Ethanol | 50 | 30 | 55 | High recovery of daidzein | [12] |
| Green Soybean | Not Specified | Not Specified | Not Specified | Not Specified | High yield of procyanidins (related polyphenols) | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine
-
Sample Pre-treatment and Hydrolysis:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add β-glucuronidase/sulfatase enzyme solution.
-
Incubate at 37°C for 12-18 hours.
-
Stop the reaction by adding a small volume of strong acid or by flash-freezing.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Follow with a wash of 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other isoflavones from the cartridge with 3 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) - General Procedure
-
Sample Preparation:
-
Homogenize the biological sample (e.g., tissue) or use the liquid sample (e.g., urine, plasma) directly.
-
For conjugated forms, perform enzymatic hydrolysis as described in the SPE protocol.
-
-
Extraction:
-
Place the sample in a suitable vessel and add the extraction solvent (e.g., 80% ethanol) at a specific sample-to-solvent ratio (e.g., 1:20 w/v or v/v).
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a specified frequency (e.g., 35 kHz) and power for a defined period (e.g., 30 minutes). Maintain a constant temperature (e.g., 40°C).
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet any solid debris.
-
Collect the supernatant containing the extracted this compound.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
Visualizations
Metabolic Pathway of Daidzein to this compound
The following diagram illustrates the conversion of daidzein to its metabolite, this compound, by gut microflora.
Caption: Metabolic conversion of daidzein to this compound by gut bacteria.
Experimental Workflow for SPE-based Extraction
This diagram outlines the key steps in a typical Solid-Phase Extraction workflow for this compound from a biological sample.
Caption: General workflow for Solid-Phase Extraction of this compound.
Signaling Pathways Modulated by Parent Isoflavones
The biological effects of this compound are related to the activities of its parent isoflavones, daidzein and genistein (B1671435). These compounds can modulate key cellular signaling pathways, which is relevant for understanding their physiological impact.
1. Estrogen Receptor (ERα/ERβ) Signaling Pathway
Daidzein and genistein are phytoestrogens that can bind to estrogen receptors, ERα and ERβ, and modulate gene expression.[18][19]
Caption: Estrogen receptor signaling pathway modulated by isoflavones.
2. NF-κB Signaling Pathway
Isoflavones can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21][22]
Caption: Inhibition of the NF-κB signaling pathway by isoflavones.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes [mdpi.com]
- 3. Metabolism of daidzein and genistein by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Automated online and off-line solid-phase extraction methods for measuring isoflavones and lignans in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources | MDPI [mdpi.com]
- 8. Effect of ultrasound assisted extraction upon the Genistin and Daidzin contents of resultant soymilk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 14. Quantitative analysis of urinary daidzein and equol by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On-line solid-phase extraction-HPLC-fluorescence detection for simultaneous determination of puerarin and daidzein in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of ultrasound-assisted extraction based on response surface methodology using HPLC-DAD for the analysis of red clover (Trifolium pretense L.) isoflavones and its anti-inflammatory activities on LPS-induced 3D4/2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Ultrasonic-Assisted Bioactive Compound Extraction from Green Soybean (Glycine max L.) and the Effect of Drying Methods and Storage Conditions on Procyanidin Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in dihydrogenistein LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Daidzein (B1669772). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects and other common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my daidzezein LC-MS analysis?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from daidzein itself, including salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting components interfere with the ionization of daidzein in the mass spectrometer's ion source. This interference can either suppress the daidzein signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1]
Q2: What are the typical signs that indicate matrix effects might be affecting my daidzein assay?
A2: Common indicators of matrix effects in your daidzein analysis include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantitative results.
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Inconsistent peak areas for daidzein across different batches of the same biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my daidzein analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of daidzein is continuously infused into the mass spectrometer after the analytical column, and a blank matrix extract is injected. Any deviation from the stable baseline signal for daidzein indicates a matrix effect at that retention time.[2][3]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect. It involves comparing the peak response of daidzein spiked into a blank matrix extract after the extraction process to the response of daidzein in a neat (pure) solvent at the same concentration. The resulting ratio, known as the matrix factor, quantifies the degree of ion suppression or enhancement. A matrix factor of <1 indicates suppression, while a value >1 suggests enhancement.[1][4] One study on the analysis of total daidzein in human urine reported matrix effects of less than 10% after implementing their sample preparation protocol.[5]
Q4: What is the most effective way to compensate for matrix effects in daidzein analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS for daidzein, such as ¹³C- or deuterium-labeled daidzein, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[9][10][11][12][13] By calculating the ratio of the daidzein peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility in Daidzein Quantification
-
Possible Cause: Inconsistent matrix effects between samples or batches.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a quantitative post-extraction spike experiment with multiple lots of your biological matrix to determine the variability of the matrix effect.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS of daidzein is the most robust way to correct for sample-to-sample variations in matrix effects.[7][8]
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. Consider more rigorous cleanup techniques like Solid Phase Extraction (SPE) over simpler methods like protein precipitation to remove a broader range of interfering compounds.[14][15][16]
-
Chromatographic Separation: Adjust your LC method to better separate daidzein from regions of significant ion suppression identified through post-column infusion.
-
Issue 2: Low Daidzein Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.
-
Improve Chromatographic Resolution: Modify your LC gradient, mobile phase composition, or consider a different column chemistry to shift the elution of daidzein away from these suppression zones.
-
Enhance Sample Cleanup: Focus on removing phospholipids, which are a major cause of ion suppression in plasma and serum.[17] Techniques like Solid Phase Extraction (SPE) with specific phospholipid removal cartridges or certain Liquid-Liquid Extraction (LLE) protocols can be highly effective.[18][19]
-
Sample Dilution: If the daidzein concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[6]
-
Quantitative Data Summary
The following table summarizes the reported effectiveness of different sample preparation strategies on the recovery and matrix effect for daidzein analysis in biological fluids.
| Sample Matrix | Sample Preparation Method | Analyte(s) | Recovery (%) | Matrix Effect (%) | Reference |
| Human Urine | Packed-nanofiber Solid Phase Extraction (PFSPE) | Daidzein, Genistein (B1671435), Glycitein (B1671905) | 95.2 - 107.1 | Not explicitly quantified, but high recovery suggests minimal effect. | [14][15][16] |
| Human Urine | Enzymatic Hydrolysis followed by dilution | Daidzein, Genistein, Equol | >90 | <10 | [5] |
| Human Plasma | Solid Phase Extraction (Speed Scan ABN cartridge) | Daidzein, Genistein | 77.5 | Not explicitly quantified, but good linearity and precision were achieved. | [20] |
| Rat Serum | On-line Solid Phase Extraction (restricted-access media) | Daidzein, Genistein | Not explicitly quantified, but the method was determined to be accurate (102-110% of added amounts). | Not explicitly quantified, but good precision (<6% RSD) suggests consistent effects. | [10] |
| Bovine Plasma and Milk | Solid Phase Extraction | Daidzein, Genistein, Equol | Not explicitly quantified. | No significant matrix effects were found when comparing calibration curve slopes in solvent versus matrix. | [21] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike daidzein at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike daidzein at the same low, medium, and high concentrations into the final extracted matrix.
-
-
LC-MS Analysis: Analyze both sets of samples using your established LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Daidzein in Set B) / (Peak Area of Daidzein in Set A)
-
A value close to 1 indicates a negligible matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of daidzein at a concentration that provides a stable and moderate signal.
-
Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting at a constant flow rate (e.g., 5-10 µL/min).
-
-
Equilibrate: Allow the infused daidzein signal to stabilize to a constant baseline.
-
Analysis: Inject a blank matrix extract (without daidzein) onto the LC column.
-
Monitor Signal: Monitor the signal of the infused daidzein throughout the chromatographic run.
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
Protocol 3: Solid Phase Extraction (SPE) for Daidzein from Human Urine
This protocol is adapted from a method using packed-nanofiber solid-phase extraction (PFSPE).[15]
-
SPE Cartridge Conditioning: Wash the PFSPE column with 150 µL of methanol (B129727), followed by 150 µL of water.
-
Sample Loading: Load 500 µL of the urine sample onto the conditioned PFSPE column. Control the flow rate to approximately one drop every 5 to 6 seconds.
-
Elution: Elute the retained daidzein from the column with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in daidzein LC-MS analysis.
Caption: Methods for the assessment of matrix effects in LC-MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis of [(13)c]daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Packed-nanofiber solid phase extraction for daidzein, genistein, glycitein in human urine and their simultaneous detection: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: Quality Control for Synthetic Dihydrogenistein
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control of synthetic dihydrogenistein.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes to consider for synthetic this compound?
The critical quality attributes for synthetic this compound include purity (assay), identity, the profile of process-related impurities and degradation products, residual solvents, and heavy metal content. Ensuring high purity and a well-characterized impurity profile is crucial for the reproducibility of research and the safety of potential drug products.
2. Which analytical techniques are most suitable for the quality control of synthetic this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine purity assessment and quantification. For structural confirmation and identification of impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Quantitative ¹H-NMR (qNMR) can also be used as a primary method for purity determination.
3. What are the expected impurities in synthetic this compound?
Impurities in synthetic this compound can originate from the starting materials, intermediates, byproducts of the synthesis, or degradation. A common synthetic route is the catalytic hydrogenation of genistein. Potential process-related impurities may include:
-
Unreacted Genistein: Incomplete reduction of the starting material.
-
Over-reduction Products: Further reduction of the this compound molecule.
-
Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium).
-
Solvent Residues: Organic solvents used during synthesis and purification.
Degradation can occur through oxidation or hydrolysis, especially if the compound is not stored properly.
4. How should synthetic this compound be stored to ensure its stability?
Synthetic this compound should be stored in a well-closed container, protected from light, at a controlled cool temperature (ideally refrigerated at 2-8 °C). It is susceptible to oxidation and degradation in the presence of light, heat, and humidity. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of synthetic this compound. Below are common problems encountered during HPLC analysis and their solutions.
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions between this compound and residual silanols on the HPLC column.- Mobile phase pH is too close to the pKa of this compound.- Column degradation or contamination. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%).- Flush the column with a strong solvent or replace it if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition or gradient.- Column is not suitable for the separation.- Sample overload. | - Optimize the mobile phase gradient and composition. A common mobile phase is a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid or acetic acid.- Try a different stationary phase (e.g., a phenyl-hexyl column).- Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection. | - Use fresh, high-purity solvents and additives for the mobile phase.- Implement a needle wash step in the injection sequence.- Flush the column and injector with a strong solvent. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Fluctuations in column temperature. | - Degas the mobile phase thoroughly.- Purge the pump and detector.- Use a column oven to maintain a stable temperature. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Insufficient column equilibration time. | - Prepare the mobile phase accurately and consistently.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.- Increase the column equilibration time between injections. |
NMR Analysis Troubleshooting
NMR is a powerful tool for structural elucidation and purity assessment. Here are some common issues and their resolutions.
| Problem | Potential Cause | Solution |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample aggregation at high concentrations.- Poor shimming of the magnetic field. | - Purify the sample to remove metal contaminants.- Use a lower sample concentration.- Re-shim the spectrometer. |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Inaccurate Quantification (qNMR) | - Incomplete relaxation of nuclei between scans.- Incorrect choice of internal standard.- Poor integration of peaks. | - Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time).- Use a certified internal standard that has a simple spectrum and does not overlap with the analyte signals.- Manually check and adjust the integration regions to accurately cover the entire peak area. |
Experimental Protocols
HPLC-UV Method for Purity Assessment of Synthetic this compound
This method is designed for the routine purity analysis of synthetic this compound.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthetic this compound sample in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL.
¹H-NMR for Structural Confirmation and Purity Estimation
This protocol is for the qualitative and quantitative analysis of synthetic this compound.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of synthetic this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent.
-
For Quantitative NMR (qNMR):
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and the this compound sample into the same vial.
-
Dissolve the mixture in the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. For qNMR, carefully integrate the signals of the analyte and the internal standard.
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Quality Control
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Purity (area %), retention time | Robust, reproducible, widely available | Requires a reference standard for quantification, may not detect non-UV active impurities |
| LC-MS | Molecular weight, fragmentation pattern, impurity identification | High sensitivity and specificity, excellent for impurity profiling | More complex instrumentation, quantification can be less precise than HPLC-UV |
| ¹H-NMR | Structural confirmation, identification of functional groups | Provides detailed structural information, non-destructive | Lower sensitivity than HPLC, can have overlapping signals in complex mixtures |
| qNMR | Absolute purity (molar %) | Primary method, does not require a specific reference standard of the analyte | Requires a high-purity internal standard, longer relaxation delays needed for accuracy |
Visualizations
This compound Synthesis and Potential Impurities Workflow
Validation & Comparative
Dihydrogenistein vs. Genistein: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of dihydrogenistein and its precursor, genistein (B1671435). While both are isoflavones with recognized physiological effects, their structural differences lead to distinct biological activities. This document summarizes key experimental data on their estrogen receptor binding, tyrosine kinase inhibition, antioxidant capacity, and cellular effects, providing a resource for researchers in pharmacology and drug development.
Estrogen Receptor Binding Affinity
Genistein is a well-known phytoestrogen that exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a notable preference for ERβ.[1][2] this compound is a metabolite of genistein, formed by intestinal bacteria.[3] While data on genistein's receptor affinity is plentiful, specific quantitative binding data for this compound is less available in the reviewed literature.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Genistein | ERα | ~20-100[1] | 1-5[1] |
| ERβ | ~5-20[1] | 20-100[1] | |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available | |
| RBA is calculated relative to 17β-estradiol, where RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[1] |
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This assay determines the in vitro binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand, typically [³H]-17β-estradiol.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (genistein, this compound)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter[4]
Procedure:
-
Reaction Setup: In triplicate, incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or 17β-estradiol.[4]
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for 18-24 hours at 4°C.[1][4]
-
Separation: Separate the receptor-bound radioligand from the free radioligand by adding HAP slurry, followed by centrifugation.[4]
-
Quantification: Wash the HAP pellet to remove non-specifically bound ligand. The bound radioactivity is then extracted with ethanol (B145695) and measured using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value for each compound.[1]
Tyrosine Kinase Inhibition
Genistein is a well-established inhibitor of protein tyrosine kinases, such as the epidermal growth factor (EGF) receptor kinase.[5] This inhibition is competitive with respect to ATP.[5] The inhibitory activity of its metabolite, this compound, has not been extensively reported in the available literature.
Table 2: Tyrosine Kinase Inhibition
| Compound | Target Kinase | IC50 |
| Genistein | EGFR Kinase | Data varies by study |
| This compound | Not specified | Data not available |
Experimental Protocol: Tyrosine Kinase Inhibition Assay (ELISA-based)
This method measures the inhibition of tyrosine kinase activity by quantifying the phosphorylation of a substrate.
Materials:
-
Purified tyrosine kinase (e.g., EGFR, Fyn, Lck)
-
Substrate peptide (e.g., Poly(Glu, Tyr))
-
Test compounds (genistein, this compound)
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
Procedure:
-
Coating: Coat a 96-well plate with the substrate peptide.
-
Kinase Reaction: Add the tyrosine kinase, ATP, and varying concentrations of the test compound to the wells. Incubate to allow for phosphorylation.
-
Detection: Wash the plate and add the anti-phosphotyrosine-HRP antibody. After incubation, add the HRP substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]
Antioxidant Capacity
Both genistein and its metabolite are known to possess antioxidant properties. The antioxidant capacity can be evaluated using various assays that measure the ability to scavenge free radicals.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | ORAC (µmol TE/µmol) |
| Genistein | DPPH | Data not consistently reported in comparative studies | ~8-9[8] |
| This compound | DPPH | Data not available | Data not available |
TE: Trolox Equivalents
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[8]
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[9]
-
Mix the DPPH solution with various concentrations of the test compound.[8]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[8][9]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[8]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[8]
Procedure:
-
In a 96-well plate, mix a fluorescent probe (e.g., fluorescein), the test compound, and a peroxyl radical generator (e.g., AAPH).[8]
-
Monitor the decay of fluorescence over time using a microplate reader.
-
Calculate the area under the fluorescence decay curve (AUC).
-
Compare the net AUC of the sample to that of a Trolox standard curve to determine the ORAC value, expressed as Trolox Equivalents (TE).[8]
Cellular Effects: Proliferation and Apoptosis
Genistein has been extensively studied for its effects on cancer cells, where it can inhibit proliferation and induce apoptosis.[11][12] The effects of this compound on these cellular processes are not as well-documented in direct comparative studies.
Table 4: Effects on Cancer Cell Lines
| Compound | Cell Line | Effect | IC50 (µM) for Proliferation Inhibition |
| Genistein | HT29 (Colon Cancer) | Induces apoptosis, inhibits proliferation[13] | ~30-70 (for apoptosis induction)[13] |
| MCF-7 (Breast Cancer) | Biphasic: stimulates growth at low concentrations, inhibits at high concentrations[14][15] | ~6.5-12.0 µg/mL (for inhibition)[16] | |
| This compound | Various | Data not available | Data not available |
Experimental Protocols for Cellular Assays
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound.
-
After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.[17]
Apoptosis (Caspase-3 Activity) Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release their contents.
-
Add a caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Incubate to allow caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Measure the signal (absorbance or fluorescence) which is proportional to the caspase-3 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cancer cell invasion and metastasis by genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 16. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Dihydrogenistein and Equol: A Guide for Researchers
An Objective Comparison of Biochemical and Physiological Properties
In the landscape of phytochemical research, the isoflavones dihydrogenistein and equol (B1671563), both metabolites of soy isoflavones, have garnered attention for their potential biological activities. This guide provides a detailed comparative analysis of these two compounds, synthesizing available experimental data to offer a resource for researchers, scientists, and drug development professionals. While extensive research has elucidated the multifaceted roles of equol, a notable disparity exists in the volume of publicly available data for this compound, underscoring a significant gap in the current scientific literature.
Introduction to this compound and Equol
This compound is a metabolite of the soy isoflavone (B191592) genistein (B1671435), formed through the action of gut microbiota. It is characterized as a hydroxyisoflavanone with hydroxy groups at positions 5, 7, and 4'. Equol is a well-studied isoflavan (B600510) metabolite of the soy isoflavone daidzein (B1669772), also produced by intestinal bacteria.[1] Notably, only about 30-50% of the Western population and 60% of the Asian population possess the gut microbiome capable of producing equol.[2] Equol exists as two enantiomers, S-(-)-equol and R-(+)-equol, with intestinal bacteria exclusively producing the S-(-)-equol form.[2]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and equol across several key biological parameters. The lack of available data for this compound is clearly indicated.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor Subtype | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) vs. Estradiol | Reference |
| This compound | ERα | Data not available | Data not available | |
| ERβ | Data not available | Data not available | ||
| S-(-)-Equol | ERα | 6.41 | ~3.1% | [3] |
| ERβ | 0.73 | ~27.4% | [3] | |
| R-(+)-Equol | ERα | 50 | ~0.4% | [4] |
| ERβ | Data not available (weaker than S-equol) | Data not available | [4] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| This compound | Various assays | Generally reported to have antioxidant activity comparable or superior to parent isoflavones, but specific IC50 values are not readily available in the reviewed literature. | [5][6] |
| Equol | DPPH Radical Scavenging | IC50 = 1.36 mM | [7] |
| Hydroxyl Radical Scavenging | IC50 = 0.451 mM | [7] | |
| LDL Oxidation Inhibition | More potent than genistein and daidzein | [8] |
Table 3: Anti-Inflammatory Activity
| Compound | Model / Assay | Effect | Reference |
| This compound | Data not available | ||
| Equol | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | [9][10] |
| Collagen-induced arthritis in mice | Suppressed inflammatory responses and bone erosion | [11] |
Table 4: 5α-Reductase Inhibitory Activity
| Compound | IC50 | Reference |
| This compound | Data not available | |
| Equol | 370 µM (rat prostate) | [12] |
Table 5: Effects on Cancer Cell Proliferation
| Compound | Cancer Cell Line | Cancer Type | IC50 | Reference |
| This compound | Data not available | |||
| S-(-)-Equol | LNCaP | Prostate Cancer | >= 5 µM | [13] |
| PC3 | Prostate Cancer | Growth inhibited | [3] | |
| DU145 | Prostate Cancer | Growth inhibited | [3] | |
| MDA-MB-231 | Breast Cancer (ER-) | 252 µM | [13] | |
| T47D | Breast Cancer (ER+) | 228 µM | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Estrogen Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.
-
Materials: Rat uterine cytosol (as a source of ERs), [3H]-17β-estradiol (radiolabeled ligand), unlabeled test compounds (this compound, equol), hydroxyapatite (B223615) slurry, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Uterine cytosol is prepared and incubated with a fixed concentration of [3H]-17β-estradiol and varying concentrations of the test compound.
-
The mixture is incubated to reach binding equilibrium.
-
Hydroxyapatite slurry is added to separate bound from free radioligand.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of a compound.
-
Materials: DPPH solution in methanol, test compounds, and a spectrophotometer.
-
Procedure:
-
A solution of the test compound at various concentrations is added to a DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
3. MTT Cell Proliferation Assay
-
Objective: To assess the effect of a compound on cell viability and proliferation.
-
Materials: Cancer cell lines, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (around 570 nm).
-
The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated.
-
4. 5α-Reductase Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on the activity of the 5α-reductase enzyme.
-
Materials: Source of 5α-reductase (e.g., rat prostate homogenate), radiolabeled testosterone (B1683101), NADPH (cofactor), test compounds, and a method for separating and quantifying testosterone and dihydrotestosterone (B1667394) (DHT) (e.g., thin-layer chromatography or HPLC).
-
Procedure:
-
The enzyme source is incubated with radiolabeled testosterone, NADPH, and varying concentrations of the test compound.
-
The reaction is stopped, and the steroids are extracted.
-
Testosterone and its product, DHT, are separated and quantified.
-
The percentage of inhibition of 5α-reductase activity is calculated, and the IC50 value is determined.
-
Signaling Pathways and Mechanisms of Action
Equol:
Equol exerts its biological effects through multiple signaling pathways. Its estrogenic activity is mediated through binding to both ERα and ERβ, with a preference for ERβ. This interaction can modulate the expression of estrogen-responsive genes. Equol's anti-androgenic effects are attributed to its ability to bind to dihydrotestosterone (DHT) and inhibit the enzyme 5α-reductase, which converts testosterone to the more potent DHT.[12] The antioxidant activity of equol is linked to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS).[8] Its anti-inflammatory properties involve the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[9][10]
Caption: Signaling pathways modulated by Equol.
This compound:
Due to the limited available data, the specific signaling pathways modulated by this compound are not well-elucidated. As a metabolite of genistein, it is plausible that it may share some mechanisms of action with its parent compound, which is known to interact with estrogen receptors and inhibit tyrosine kinases. However, without direct experimental evidence, this remains speculative. The antioxidant properties of this compound likely stem from its phenolic structure, which allows it to donate hydrogen atoms to neutralize free radicals.
Caption: Metabolic pathway of this compound.
Conclusion
This comparative analysis highlights that equol is a significantly more researched isoflavone metabolite than this compound, with a well-documented profile of biological activities, including estrogenic, anti-androgenic, antioxidant, and anti-inflammatory effects. In contrast, the scientific literature lacks substantial quantitative data on the biological activities of this compound, presenting a clear opportunity for future research. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into these and other isoflavone metabolites. For drug development professionals and scientists, the potent and varied activities of equol make it a compelling candidate for further study, while the dearth of information on this compound underscores the need for foundational research to unlock its potential therapeutic applications.
References
- 1. Inhibition of cellular proliferation by the genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone is mediated by DNA damage and activation of the ATR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. | Semantic Scholar [semanticscholar.org]
- 3. Antiproliferative activity of daidzein and genistein may be related to ERα/c-erbB-2 expression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 10. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Dihydrogenistein: A Comparative Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of dihydrogenistein, presenting a comparative assessment against structurally related isoflavones. While direct extensive experimental data for this compound is emerging, its structural similarity to the potent antioxidant equol (B1671563) provides a strong basis for confirming its antioxidant capabilities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.
Comparative Antioxidant Activity of Isoflavones
The antioxidant capacity of isoflavones is a subject of considerable interest in drug discovery and nutritional science. The structural features of these compounds, particularly the arrangement of hydroxyl groups and the saturation of the C-ring, play a crucial role in their ability to scavenge free radicals. This compound, lacking a double bond at the 2,3-position, is structurally analogous to equol, a metabolite of daidzein. Research consistently demonstrates that equol possesses superior antioxidant activity compared to its precursor, daidzein, and even the well-studied genistein (B1671435). This suggests a potentially high antioxidant capacity for this compound.
The following table summarizes the 50% inhibitory concentration (IC50) values from various antioxidant assays for key isoflavones, providing a benchmark for the anticipated activity of this compound. Lower IC50 values indicate greater antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (mM) | Hydroxyl Radical Scavenging IC50 (mM) | Hydrogen Peroxide Scavenging IC50 (µM) |
| Genistein | 1.89 ± 0.16[1] | 0.391 ± 0.012[1] | 0.621 ± 0.028[1] | 18.1 ± 1.1[1] |
| Daidzein | 2.81 ± 0.03[1] | 1.924 ± 0.011[1] | 0.702 ± 0.012[1] | 2.1 ± 0.5[1] |
| Equol (analog) | 1.36 ± 0.11[1] | Not Reported | 0.451 ± 0.018[1] | Not Reported |
| Ascorbic Acid (Std) | - | - | - | - |
| Trolox (Std) | - | - | - | - |
Note: Data for this compound is not yet widely available in the literature. Equol is presented as a structural analog to infer potential activity.
Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[2][3]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (this compound) and positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound and positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test compound or standard to the wells. A blank containing only methanol and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measure the absorbance at 517 nm.[3]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate (B84403) buffer
-
Test compound and positive control (e.g., Trolox)
-
Spectrophotometer (734 nm)
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and positive control.
-
Add a small volume of the test compound or standard to a cuvette, followed by the diluted ABTS•+ solution.
-
Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.
-
Reagents and Equipment:
-
Human hepatocellular carcinoma (HepG2) cells
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
Quercetin (as a standard)
-
Cell culture medium, PBS
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and culture until confluent.
-
Wash the cells with PBS and then treat them with various concentrations of the test compound or quercetin, along with DCFH-DA, for 1 hour.
-
Wash the cells again with PBS to remove the treatment solution.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity kinetically over 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
The antioxidant capacity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Signaling Pathways and Mechanisms
The antioxidant effects of isoflavones are not solely due to direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies have shown that isoflavones like genistein can activate this protective pathway.[4] Given its structure, it is plausible that this compound also activates the Nrf2-ARE pathway, thereby enhancing cellular antioxidant defenses.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant activity. Its structural similarity to equol, a known potent antioxidant, provides a compelling rationale for its investigation as a novel therapeutic agent. The lack of the 2,3-double bond in its C-ring, a feature shared with equol, is anticipated to enhance its radical scavenging capabilities.
To definitively confirm and quantify the antioxidant efficacy of this compound, direct experimental evaluation using standardized assays such as DPPH, ABTS, ORAC, and cellular antioxidant assays is imperative. Future studies should focus on determining the IC50 values of this compound in these assays and comparing them directly with established antioxidants and related isoflavones. Furthermore, elucidating the specific molecular mechanisms, including the potential activation of the Nrf2-ARE pathway by this compound, will provide a more complete understanding of its cytoprotective effects and support its development as a novel antioxidant agent.
References
- 1. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrogenistein: A Comparative Analysis of an Isoflavone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens abundant in soy products, undergo extensive metabolism by the gut microbiota, leading to the formation of various metabolites with distinct biological activities. While the parent isoflavones, genistein (B1671435) and daidzein (B1669772), have been the subject of numerous studies, their metabolites are increasingly recognized as key contributors to the overall physiological effects of soy consumption. This guide provides a comparative analysis of dihydrogenistein, a primary metabolite of genistein, against other major isoflavone (B191592) metabolites, including dihydrodaidzein (B191008), equol (B1671563), and the parent compounds genistein and daidzein. We present available quantitative data on their biological activities, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to aid in research and drug development.
Metabolic Pathway of Genistein and Daidzein
Upon ingestion, isoflavone glycosides are hydrolyzed to their aglycone forms, genistein and daidzein, by intestinal microflora.[1][2] These aglycones can then be absorbed or further metabolized. Genistein is metabolized to this compound, while daidzein is converted to dihydrodaidzein.[3][4] Dihydrodaidzein can be further metabolized to equol or O-desmethylangolensin (O-DMA).[1] The production of equol is highly variable among individuals, depending on the composition of their gut microbiota.[1][5]
Comparative Biological Activity
The biological effects of isoflavones and their metabolites are largely attributed to their ability to interact with estrogen receptors (ERs), as well as their antioxidant and anti-inflammatory properties. The following tables summarize the available quantitative data for this compound and other key isoflavone metabolites.
Estrogen Receptor Binding Affinity
The binding affinity of isoflavones and their metabolites to estrogen receptors α (ERα) and β (ERβ) is a key determinant of their estrogenic or anti-estrogenic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. The Relative Binding Affinity (RBA) is also used, which compares the compound's affinity to that of 17β-estradiol.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |
| 17β-Estradiol | ERα | ~1-5[1] | 100[1] |
| ERβ | ~1-5[1] | 100[1] | |
| Genistein | ERα | ~20-100[1] | 1-5[1] |
| ERβ | ~5-20[1] | 20-100[1] | |
| Daidzein | ERα | >1000[1] | <0.1[1] |
| ERβ | ~100-500[1] | 0.5-2[1] | |
| Equol | ERα | ~50[6] | - |
| ERβ | ~16[6] | - | |
| This compound | ERα/ERβ | Weaker than Genistein[7] | Data not available |
| Dihydrodaidzein | ERα/ERβ | Weaker than Daidzein[7] | Data not available |
*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.[1]
Studies indicate that the intermediate metabolites, such as this compound and dihydrodaidzein, exhibit weaker binding to both ERα and ERβ compared to their parent compounds.[7] In contrast, equol, a metabolite of daidzein, demonstrates a strong binding affinity, particularly for ERβ.[6][7]
Estrogenic Activity: MCF-7 Cell Proliferation
The estrogenic activity of these compounds can be assessed by their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7). The effective concentration 50 (EC50) represents the concentration of a compound that induces a response halfway between the baseline and maximum.
| Compound | EC50 (nM) |
| 17β-Estradiol | ~0.01-0.1 |
| Genistein | ~100-1000 |
| Daidzein | >1000 |
| Equol | ~10-100 |
| This compound | Less potent than Genistein[7] |
| Dihydrodaidzein | Less potent than Daidzein[7] |
Values are approximate and can vary based on experimental conditions.
Consistent with their weaker ER binding affinities, this compound and dihydrodaidzein are less potent in inducing MCF-7 cell proliferation compared to their precursors.[7]
Antioxidant Activity
The antioxidant capacity of isoflavones and their metabolites can be measured using various assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay. Higher ORAC values indicate greater antioxidant activity.
| Compound | ORAC (µmol TE/µmol) |
| Genistein | ~8-9[8] |
| Daidzein | 9.94 ± 0.45[9] |
| Equol | Higher than Daidzein |
| This compound | Data not available |
TE = Trolox Equivalents. Values can vary based on experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of isoflavones are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This is typically measured by the IC50 value for the inhibition of nitrite (B80452) production.
| Compound | IC50 for NO Inhibition (µM) |
| Genistein | Data varies |
| Daidzein | Data varies |
| Equol | Data not available |
| This compound | Data not available |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (e.g., this compound, Genistein, etc.)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation cocktail and counter
-
96-well plates[1]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled 17β-estradiol and test compounds.[1]
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-17β-estradiol, increasing concentrations of the competitor (unlabeled 17β-estradiol or test compound), and a fixed concentration of ERα or ERβ protein to each well in triplicate.[1]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).[1]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound fraction.[1]
-
Quantification: Add scintillation cocktail to the bound fraction and measure radioactivity.[1]
-
Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration to determine the IC50 value.[1]
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Estrogen-free medium
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTT, SRB)
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium.
-
Hormone Deprivation: Culture cells in estrogen-free medium for a period (e.g., 72 hours) to sensitize them to estrogenic stimuli.[11]
-
Treatment: Seed cells in 96-well plates and treat with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a set period (e.g., 6 days).
-
Quantification of Cell Proliferation: Add a cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Plot cell proliferation against the logarithm of the compound concentration to determine the EC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a compound against peroxyl radicals.
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (peroxyl radical generator)
-
Trolox (antioxidant standard)
-
Test compounds
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, Trolox, and test compounds in phosphate buffer.[12]
-
Assay Setup: In a 96-well plate, mix the fluorescent probe with either the test compound or the Trolox standard.[8]
-
Reaction Initiation: Add AAPH to all wells to initiate the radical generation.[12]
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at 37°C (excitation ~485 nm, emission ~520 nm) until the fluorescence has decayed.[13]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to determine the ORAC value in Trolox Equivalents.[14]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[15]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[6]
-
Incubation: Incubate the cells for 24 hours.[6]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent, which reacts with nitrite (a stable product of NO) to produce a colored compound.[6][15]
-
Quantification: Measure the absorbance at ~540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.[15]
-
Data Analysis: Plot the percentage inhibition of NO production against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway Inhibition: NF-κB
A key mechanism of the anti-inflammatory action of isoflavones is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Isoflavones can interfere with this process.
Bioavailability and Pharmacokinetics
The bioavailability of isoflavones and their metabolites is a critical factor influencing their in vivo efficacy. After oral administration, isoflavones are absorbed and undergo phase II metabolism, primarily forming glucuronide and sulfate (B86663) conjugates.
| Compound | Key Bioavailability/Pharmacokinetic Features |
| Genistein | Systemic bioavailability is greater than that of daidzein.[16] |
| Daidzein | More extensive distribution than genistein.[16] |
| Equol | Higher apparent bioavailability and slower clearance rate compared to daidzein and genistein.[1] |
| This compound | Detected in human urine after soy consumption, indicating systemic absorption.[17] |
The production of specific metabolites like equol and this compound is dependent on the individual's gut microbiome, leading to significant inter-individual variations in isoflavone metabolism and bioavailability.[18]
Conclusion
This compound, as a primary metabolite of genistein, exhibits distinct biological properties compared to its precursor and other isoflavone metabolites. The available data suggests that this compound has a weaker estrogenic profile than genistein. While quantitative data on its antioxidant and anti-inflammatory activities are limited, the general trend for isoflavone metabolites suggests they contribute significantly to the overall biological effects. The variability in isoflavone metabolism across individuals underscores the importance of studying the specific activities of each metabolite. Further research is warranted to fully elucidate the quantitative biological activities of this compound and its potential role in human health. This guide provides a framework for such investigations by summarizing current knowledge and providing detailed experimental protocols.
References
- 1. Equol: Pharmacokinetics and Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study | PLOS One [journals.plos.org]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of isoflavones from Iris kashmiriana Baker as potential anti proliferative agents targeting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soy isoflavones suppress invasiveness of breast cancer cells by the inhibition of NF-kappaB/AP-1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apparent bioavailability of isoflavones after intake of liquid and solid soya foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability of phyto-oestrogens | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Comparative Analysis of Estrogen Receptor Binding Affinity of Common Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor binding affinities of several common isoflavones, including genistein, daidzein, glycitein, biochanin A, and formononetin. The information is supported by experimental data to aid in research and drug development endeavors related to estrogen receptor modulation.
Quantitative Comparison of Binding Affinities
The binding affinity of isoflavones to estrogen receptors (ERα and ERβ) is a critical determinant of their biological activity. This affinity is commonly quantified using the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). The IC50 value represents the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor, with a lower IC50 indicating a higher binding affinity. The RBA compares the binding affinity of a test compound to that of the endogenous ligand, 17β-estradiol, which is set at 100%.
It is important to note that IC50 values can vary between studies due to differences in experimental conditions. The RBA provides a standardized measure for comparison across different experiments.
| Compound | Receptor | IC50 (µM) | Relative Binding Affinity (RBA) (%)* | Receptor Preference |
| 17β-Estradiol | ERα | 0.00109 | 100 | - |
| ERβ | - | 100 | - | |
| Genistein | ERα | 0.22[1] | 0.021[2] | ERβ (approx. 324-fold)[2] |
| ERβ | - | 6.8[2] | ||
| Daidzein | ERα/ERβ | 4.00[1] | - | ERβ |
| Glycitein | ERα/ERβ | 3.94[1][3] | - | Not differentiated[2] |
| Biochanin A | ERα | - | 0.05 | ERβ |
| ERβ | - | 0.3 | ||
| Formononetin | ERα | - | 0.01 | ERβ |
| ERβ | - | 0.06 |
*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values can vary based on experimental conditions.
Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[1] Notably, many isoflavones, including genistein, show a preferential binding to ERβ over ERα.[2] This selectivity suggests that isoflavones may act as selective estrogen receptor modulators (SERMs), potentially exerting tissue-specific estrogenic or anti-estrogenic effects.
Experimental Protocols: Competitive Radioligand Binding Assay
The data presented in this guide is typically generated using a competitive radioligand binding assay. The following is a generalized protocol for this key experiment.
Objective: To determine the in vitro binding affinity of a test compound (e.g., an isoflavone) for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Unlabeled 17β-estradiol (for generating a standard curve)
-
Test compounds (isoflavones)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and molybdate)
-
Wash Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare stock solutions of the radiolabeled ligand, unlabeled 17β-estradiol, and test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the unlabeled 17β-estradiol and test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of ERα or ERβ protein.
-
A fixed concentration of [³H]-17β-estradiol.
-
Increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound (free) radioligand. A common method is vacuum filtration through glass fiber filters, which traps the larger receptor-ligand complexes while allowing the free radioligand to pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Perform a non-linear regression analysis to determine the IC50 value for each compound.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calculate the Relative Binding Affinity (RBA) for each test compound relative to 17β-estradiol.
-
Visualizing Key Biological and Experimental Processes
To further elucidate the mechanisms of isoflavone (B191592) action and the methods used for their characterization, the following diagrams are provided.
References
Cross-Species Chemo-Metabolic Profiling: A Comparative Guide to Dihydrodaidzein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dihydrodaidzein (B191008) (DHD) metabolism across different species, with a focus on humans, rats, and mice. Understanding these metabolic differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development and nutritional science. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows.
Key Metabolic Differences at a Glance
The metabolism of the soy isoflavone (B191592) daidzein (B1669772) to DHD and its subsequent metabolites is highly dependent on the gut microbiome and host-specific phase II conjugation enzymes. Significant variations exist between species, impacting the bioavailability and physiological effects of these compounds.
Table 1: Comparative Pharmacokinetics of Dihydrodaidzein (DHD)
| Species | Dosage | Cmax (µM) | Tmax (h) | AUC (µmol·h/L) | Source |
| Human (Men) | Standardized Soy Bread | ~0.1-0.5 | ~8-12 | Not specified | [1] |
| Rat | Not specified | Not available | Not available | Not available | |
| Mouse | Not specified | Not available | Not available | Not available |
Note: Direct comparative pharmacokinetic data for DHD across these species is limited in the available literature. The human data is derived from a study on men with prostate cancer consuming soy bread and may not represent the general population. Further research is needed to fill the gaps for rats and mice.
Table 2: Predominant Plasma Metabolites of Daidzein (Precursor to DHD) Across Species
| Species | Aglycones (%) | Monosulfates (%) | Monoglucuronides (%) | Disulfates (%) | 7-Sulfo-4'-glucuronides (%) | 7-Glucuronides (%) |
| Human | 0.5–1.3 | - | - | - | 39–49 | - |
| Rat (Male) | 0.5–3.1 | - | - | 23–62 | 19–54 | - |
| Rat (Female) | 0.5–3.1 | - | - | - | - | 81–93 |
| Mouse | 3.1–26.0 | 33–41 | 30–40 | - | - | - |
Data sourced from a comparative study on the phase II metabolism of soy isoflavones[2]. '-' indicates that this was not a predominant metabolite reported in the study.
Metabolic Pathway of Dihydrodaidzein
The biotransformation of daidzein to DHD and its downstream metabolites is primarily orchestrated by the gut microbiota. The subsequent phase II metabolism, involving sulfation and glucuronidation, is species- and sex-dependent.
Caption: Metabolic conversion of daidzein to dihydrodaidzein and its subsequent metabolites.
Experimental Workflow for Dihydrodaidzein Pharmacokinetic Studies
A typical experimental workflow to determine the pharmacokinetic profile of DHD in a rodent model is outlined below. This process involves careful sample collection, preparation, and analysis to ensure accurate quantification of the analyte and its metabolites.
Caption: A generalized experimental workflow for pharmacokinetic studies of dihydrodaidzein.
Experimental Protocols
Accurate quantification of DHD and its metabolites is critical for comparative studies. Below are representative protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Analysis of Dihydrodaidzein in Human Serum
This protocol is adapted from a high-throughput method for the simultaneous determination of multiple phytoestrogens[3].
1. Sample Preparation:
- To 100 µL of human serum, add an internal standard.
- Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
- LC Column: Synergi Polar-RP 2.5 µm (50 mm x 2.0 mm i.d.)
- Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 10 mM ammonium (B1175870) acetate.
- Flow Rate: 0.75 mL/min.
- Column Temperature: 50°C.
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI), either positive or negative mode depending on the analyte.
- MRM Transition for DHD: m/z 255 -> 149.
Protocol 2: Analysis of Daidzein and its Metabolites in Rat Plasma
This protocol is based on a method developed for the pharmacokinetic study of daidzein in rats[4][5].
1. Sample Preparation:
- To 100 µL of rat plasma, add an internal standard (e.g., naringin).
- Add 350 µL of 0.5 mol/L hydrochloric acid to hydrolyze conjugated metabolites (optional, for total DHD measurement).
- Perform liquid-liquid extraction with 1 mL of ethyl acetate.
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: Shiseido CAPCELL PAK C18 (100 mm × 2.0 mm i.d., 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.
- MRM Transition for Daidzein (precursor): m/z 255.2 -> 199.0. A similar approach would be used to optimize the transition for DHD.
Concluding Remarks
The metabolism of dihydrodaidzein exhibits significant cross-species variability, primarily driven by differences in gut microbial populations and host conjugation enzyme activities. These differences underscore the importance of careful consideration when extrapolating findings from animal models to humans. The data and protocols presented in this guide offer a foundational resource for researchers in this field, highlighting the current knowledge and identifying areas where further investigation is warranted, particularly in obtaining comprehensive pharmacokinetic data for DHD in various species.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II metabolism of the soy isoflavones genistein and daidzein in humans, rats and mice: a cross-species and sex comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
Dihydrogenistein: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Dihydrogenistein, a primary metabolite of the soy isoflavone (B191592) genistein, has garnered interest for its potential therapeutic properties. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and within living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of the anticancer, anti-inflammatory, and antioxidant effects of this compound, drawing from available preclinical data.
Executive Summary
This guide synthesizes the current understanding of this compound's biological activities, comparing its performance in both in vitro and in vivo experimental models. While direct comparative studies are limited, this document consolidates available data to provide a cohesive overview. The primary challenge in translating in vitro findings to in vivo efficacy lies in the bioavailability and metabolism of this compound. In vitro studies often demonstrate promising activity at concentrations that may not be readily achievable or sustainable in a physiological environment. This guide aims to bridge this gap by presenting available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Data Presentation
Anticancer Effects
The anticancer potential of this compound has been explored in various cancer cell lines (in vitro) and in animal models (in vivo). A direct comparison of the effective concentrations and observed outcomes is presented below.
| Parameter | In Vitro | In Vivo |
| Model System | Human cancer cell lines (e.g., Breast, Prostate) | Xenograft mouse models |
| Key Metrics | IC50 values (concentration for 50% inhibition) | Tumor growth inhibition (%) |
| Observed Effects | Inhibition of cell proliferation, induction of apoptosis | Reduction in tumor volume and weight |
| Quantitative Data | Data not consistently available in the public domain. | Data not consistently available in the public domain. |
Anti-inflammatory Effects
This compound's ability to modulate inflammatory responses has been investigated using cell-based assays and animal models of inflammation.
| Parameter | In Vitro | In Vivo |
| Model System | Macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) | Carrageenan-induced paw edema in rodents |
| Key Metrics | Inhibition of nitric oxide (NO) production (IC50) | Reduction in paw edema volume (%) |
| Observed Effects | Decreased production of pro-inflammatory mediators (NO, TNF-α, IL-6) | Attenuation of inflammatory swelling |
| Quantitative Data | Data not consistently available in the public domain. | Data not consistently available in the public domain. |
Antioxidant Effects
The capacity of this compound to neutralize free radicals and mitigate oxidative stress has been evaluated through various chemical and biological assays.
| Parameter | In Vitro | In Vivo |
| Model System | DPPH, ABTS radical scavenging assays | Animal models of oxidative stress |
| Key Metrics | IC50 values for radical scavenging | Changes in antioxidant enzyme levels (e.g., SOD, CAT, GPx) |
| Observed Effects | Direct scavenging of free radicals | Enhancement of endogenous antioxidant defense mechanisms |
| Quantitative Data | Data not consistently available in the public domain. | Data not consistently available in the public domain. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the efficacy of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or a vehicle control to the respective groups.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Calculate the percentage of tumor growth inhibition compared to the control group.
In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is used to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's activity can aid in understanding its mechanisms of action.
Caption: A typical workflow for drug discovery, from initial in vitro screening to in vivo testing.
Caption: Postulated modulation of the PI3K/Akt and NF-κB signaling pathways by this compound.
Caption: A generalized workflow for a typical in vitro cell-based assay.
Conclusion
The available evidence suggests that this compound exhibits promising anticancer, anti-inflammatory, and antioxidant properties in in vitro models. However, a significant gap remains in the translation of these findings to in vivo systems. The lack of robust and publicly available quantitative data from animal studies makes a direct and comprehensive comparison challenging. Future research should focus on well-designed in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of this compound, which will be critical for assessing its true therapeutic potential. Further elucidation of its impact on key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, will also be instrumental in understanding its mechanisms of action and guiding its development as a novel therapeutic agent.
A Comparative Guide to the Validation of Analytical Methods for Dihydrogenistein
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical techniques for the quantitative analysis of dihydrogenistein (also known as 6-hydroxygenistein), a hydroxylated derivative of genistein (B1671435) with significant antioxidant properties.
Due to the limited availability of specific published validation data for this compound, this guide presents data from validated methods for the closely related and extensively studied isoflavones, genistein and daidzein. This information serves as a benchmark for the expected performance of a validated analytical method for this compound. The two primary techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Method Performance Comparison
The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of isoflavones, which can be considered representative for this compound analysis.
Table 1: Representative Performance Characteristics of a Validated HPLC-UV Method for Isoflavone Analysis
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 - 0.96 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.10 - 2.92 µg/mL[1] |
| Accuracy (% Recovery) | 98.12% - 98.88% |
| Precision (% RSD) | < 2% |
Table 2: Representative Performance Characteristics of a Validated UPLC-MS/MS Method for Isoflavone Analysis
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.25 - 1 ng/mL |
| Limit of Quantification (LOQ) | 2 - 4 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | Intra-day: < 10%, Inter-day: < 15% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent and reliable analytical results. The following are generalized methodologies for the analysis of isoflavones, adaptable for this compound quantification.
HPLC-UV Method
This method is suitable for the quantification of isoflavones in various samples, including plant extracts and pharmaceutical formulations.
-
Sample Preparation (for Plant Extracts):
-
Accurately weigh the powdered plant material.
-
Perform an extraction with a suitable solvent, such as 80% methanol.
-
To quantify aglycones, an acid hydrolysis step is typically required to cleave the glycosidic bonds.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is commonly used with a mixture of an acidified aqueous phase (e.g., 0.1% acetic acid or trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: Isoflavones are generally detected between 254 and 260 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
UPLC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of isoflavones in complex biological matrices such as plasma and urine.
-
Sample Preparation (for Biological Fluids):
-
To a known volume of the biological sample (e.g., plasma, urine), add an internal standard.
-
For the analysis of total isoflavones, enzymatic hydrolysis with β-glucuronidase and sulfatase is performed to deconjugate metabolites.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
Evaporate the supernatant or SPE eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase like acetonitrile.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for isoflavones.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Signaling Pathway
This compound (6-hydroxygenistein) has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
References
Comparative Guide to Dihydrogenistein Standards for Researchers
For researchers, scientists, and professionals in drug development, the purity and well-characterized identity of a reference standard are paramount for accurate and reproducible results. This guide provides a comparative overview of dihydrogenistein standards, focusing on critical analytical data for its purity and identity confirmation.
This compound (4',5,7-Trihydroxyisoflavanone) is a key isoflavone (B191592) and a metabolite of genistein (B1671435), frequently studied for its potential biological activities. The reliability of research findings heavily depends on the quality of the reference standards used. This guide outlines the essential analytical techniques and presents data to aid in the selection and verification of this compound standards.
Physicochemical Properties of this compound
A foundational aspect of identity confirmation is the verification of basic physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem[1][2] |
| Molecular Weight | 272.25 g/mol | PubChem[1][2] |
| Appearance | White to yellow solid | Sigma-Aldrich[3] |
| CAS Number | 21554-71-2 | PubChem[1][2] |
Purity Assessment of this compound Standards
The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of isoflavone standards.
A commercially available this compound standard from Sigma-Aldrich specifies a purity of ≥95% as determined by HPLC.[3] While a specific Certificate of Analysis (CoA) with the exact purity of a particular lot is essential for rigorous quality control, this baseline provides a benchmark for comparison.
Alternative Standards:
For broader isoflavone research, certified reference materials (CRMs) for related compounds like genistein and daidzein (B1669772) are available from organizations such as the National Institute of Standards and Technology (NIST).[4][5] These CRMs, with certified purities often exceeding 99%, can serve as valuable comparators for analytical method validation and system suitability checks when analyzing isoflavone mixtures.[1][3][6]
Identity Confirmation: A Multi-Technique Approach
Confirming the identity of a this compound standard requires a combination of analytical techniques that provide orthogonal information about its chemical structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both purity assessment and identity confirmation through its characteristic retention time. The retention time is highly dependent on the specific analytical conditions.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for isoflavone analysis.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical. The gradient program should be optimized to achieve good separation from potential impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound.
-
Sample Preparation: The this compound standard should be accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or the initial mobile phase composition, to a known concentration.
Data Comparison:
| Standard | Reported Purity | HPLC Conditions (Typical) | Expected Retention Time |
| This compound | ≥95% (Sigma-Aldrich) | C18 column, Water/Acetonitrile gradient | Varies with exact conditions |
| Genistein CRM | 99.3 ± 0.5% | C18 column, Water/Acetonitrile gradient | Varies with exact conditions |
| Daidzein CRM | Not specified for this compound analysis | C18 column, Water/Acetonitrile gradient | Varies with exact conditions |
Note: Retention times are highly method-dependent and should be determined experimentally under specific laboratory conditions. The values for genistein and daidzein are provided for methodological comparison.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful combination of chromatographic separation and mass analysis, offering high specificity for identity confirmation and structure elucidation through fragmentation patterns.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
LC Conditions: Similar to the HPLC protocol described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenolic compounds like this compound.
-
Data Acquisition: Full scan mode is used to determine the mass-to-charge ratio (m/z) of the molecular ion. Product ion scan (MS/MS) mode is used to generate a fragmentation pattern by inducing collision-induced dissociation (CID) of the precursor ion.
Expected Mass Spectrometry Data:
| Parameter | Expected Value for this compound |
| Precursor Ion [M-H]⁻ | m/z 271.06 |
| Key Fragment Ions | To be determined experimentally. Characteristic losses would involve parts of the chromanone and hydroxyphenyl rings. |
Note: The fragmentation pattern is unique to the molecule's structure and provides a high degree of confidence in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. For more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Reference NMR Data (Predicted/Typical):
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity & Coupling Constants (J) |
| ¹H NMR | Aromatic protons, methylene (B1212753) protons, and hydroxyl protons will have characteristic chemical shifts. | Specific splitting patterns and coupling constants will depend on the molecular structure. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, and aliphatic carbons will appear in distinct regions of the spectrum. | - |
Note: Specific chemical shifts and coupling constants should be compared against a verified reference spectrum or literature data for definitive identification.
Experimental Workflows and Data Relationships
The following diagrams illustrate the logical flow of experiments for purity and identity confirmation of this compound standards.
Conclusion
The confirmation of purity and identity of this compound standards is a critical step in ensuring the validity of research outcomes. A comprehensive approach utilizing HPLC for purity assessment, and a combination of HPLC, LC-MS, and NMR for identity confirmation is recommended. Researchers should always request a lot-specific Certificate of Analysis from the supplier to obtain precise purity data and information on the analytical methods used. When available, comparison with certified reference materials for related isoflavones can provide an additional layer of confidence in the analytical results.
References
- 1. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Certification of reference materials for analysis of isoflavones genistin and genistein in soy products - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02304A [pubs.rsc.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
A Comparative Analysis of Dihydrogenistein and its Glycoside Precursor, Genistin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoflavone (B191592) dihydrogenistein and its glycoside precursor, genistin (B1671436). The comparison is based on their metabolic fate, bioavailability, and biological activities, supported by experimental data. This document aims to be a valuable resource for researchers investigating the therapeutic potential of these soy-derived compounds.
Introduction: From Plant to Bioactive Metabolite
Genistin is the most abundant isoflavone glycoside in soybeans.[1] Upon ingestion, it undergoes a series of metabolic transformations to yield bioactive compounds. The primary pathway involves the hydrolysis of genistin in the small intestine to its aglycone form, genistein (B1671435).[1] Subsequently, gut microflora metabolize genistein into various compounds, with this compound being a significant metabolite.[2][3][4] This metabolic cascade is crucial for understanding the distinct and overlapping biological effects of these molecules.
Caption: Metabolic conversion of genistin to this compound.
Bioavailability: A Tale of Two Forms
The bioavailability of isoflavones is a critical determinant of their in vivo efficacy. Studies comparing genistin and genistein have yielded conflicting results, suggesting a complex absorption and metabolism process. While the aglycone form, genistein, is generally considered more readily absorbed, the glycoside form, genistin, may lead to higher overall systemic exposure to genistein.
Table 1: Comparative Pharmacokinetic Parameters of Genistein and Genistin in Rats
| Compound Administered | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Genistein | 40 | 4876.19 | 2 | 31,269.66 | 30.75 |
| Genistin (equivalent to 40 mg/kg genistein) | 64 | 3763.96 | 8 | 51,221.08 | 48.66 |
Data sourced from a study in rats.
Comparative Biological Activities
The biological activities of genistin are largely attributed to its conversion to genistein.[1] Genistein, and by extension its metabolite this compound, exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Direct comparative data for this compound is less abundant, with most research focusing on genistein as the primary active compound.
Antioxidant Activity
Genistein has demonstrated significant antioxidant properties by scavenging free radicals. The aglycone form is generally considered to be more active than its glycoside counterpart.
Table 2: Comparative Antioxidant Activity (IC50 values)
| Compound | Assay | IC50 |
| Genistein | Superoxide radical scavenging | 0.391 ± 0.012 mM |
| Genistein | Hydroxyl radical scavenging | 0.621 ± 0.028 mM |
| Genistein | DPPH radical scavenging | 1.89 ± 0.16 mM |
| Genistein | Hydrogen peroxide scavenging | 18.1 ± 1.1 µM |
IC50 values represent the concentration required to inhibit 50% of the activity.
Anti-inflammatory Activity
Genistein exerts anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.
Table 3: Comparative Anti-inflammatory Activity (IC50 values)
| Compound | Target/Assay | Cell Line/System | IC50 |
| Genistein | sPLA2 enzymes | Inflammatory exudates | 5.75 - 11.75 µM |
| Genistein | LPS-induced IL-6 up-regulation | MoDCs | 52.07 µM |
Anticancer Activity
Genistein has been extensively studied for its anticancer properties, which are mediated through the modulation of various signaling pathways controlling cell proliferation, apoptosis, and angiogenesis. The inhibitory concentrations vary depending on the cancer cell line.
Table 4: Comparative Anticancer Activity of Genistein in Breast Cancer Cell Lines (IC50 values)
| Compound | Cell Line | Estrogen Receptor Status | IC50 (µg/mL) |
| Genistein | MDA-468 | Negative | 6.5 - 12.0 |
| Genistein | MCF-7 | Positive | 6.5 - 12.0 |
| Genistin | MDA-468 / MCF-7 | - | > 100 |
Modulation of Cellular Signaling Pathways
Genistein's anticancer effects are attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer. While direct evidence for this compound's effects on these pathways is still emerging, its structural similarity to genistein suggests it may have similar targets.
Caption: Genistein's modulation of key cancer-related signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound and its precursors.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
Caption: Workflow for the quantification of isoflavones in plasma by HPLC.
Protocol:
-
Sample Preparation: Plasma samples are treated to precipitate proteins, often using an organic solvent like acetonitrile. For the quantification of total isoflavones (aglycones + conjugates), samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugated forms.
-
Extraction: The isoflavones are then extracted from the plasma matrix using either solid-phase extraction (SPE) with a suitable cartridge or liquid-liquid extraction (LLE) with a solvent such as ethyl acetate.
-
HPLC Analysis: The extracted and dried sample is reconstituted in the mobile phase and injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Analytes are detected using a UV detector (typically at ~260 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Quantification: The concentration of each isoflavone is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte.
Comet Assay for DNA Damage Assessment
Protocol:
-
Cell Preparation: Single-cell suspensions are prepared from the treated and control cell populations.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
Protocol:
-
Sample Homogenization: Cell or tissue samples are homogenized in a suitable buffer.
-
Reaction with Thiobarbituric Acid (TBA): The homogenate is mixed with a solution of TBA and heated. MDA, a product of lipid peroxidation, reacts with TBA to form a colored adduct.
-
Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Conclusion
The conversion of the glycoside precursor, genistin, to the aglycone genistein and subsequently to its metabolite this compound is a critical factor in the bioactivity of soy isoflavones. While genistein is the most studied of these compounds, with demonstrated antioxidant, anti-inflammatory, and anticancer properties, the role of this compound is an active area of research. The choice of which compound to use in experimental settings will depend on the specific research question, with genistein being the immediate bioactive form and genistin representing a more dietarily relevant precursor. Further studies directly comparing the biological activities and pharmacokinetic profiles of this compound with genistein and genistin are warranted to fully elucidate their individual contributions to the health effects of soy consumption.
References
- 1. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Potency of Dihydrogenistein and Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of the isoflavone (B191592) genistein (B1671435) and its microflora metabolite, dihydrogenistein. The following sections present an objective analysis based on available experimental data, focusing on estrogenic activity, antioxidant capacity, and enzyme inhibition.
Comparative Potency Analysis
Genistein is a well-studied phytoestrogen found in soy products, known for its wide range of biological activities, including its role as a tyrosine kinase inhibitor and antioxidant.[1] this compound is a significant metabolite of genistein, formed by the action of gut microflora.[1] The relative potency of these two compounds is a critical factor in understanding their physiological effects.
Estrogenic Activity
Both genistein and this compound are classified as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs). The primary mechanism of their estrogenic action is through interaction with ERα and ERβ, which function as ligand-activated transcription factors.
Available data suggests that the estrogenic potency of the two compounds is comparable. One study investigating the estrogenic activities of soy isoflavones found that the binding affinities of genistein and this compound to both human estrogen receptor alpha (hERα) and beta (hERβ) are comparable to that of 17β-estradiol itself.[2] Genistein generally exhibits a significantly higher binding affinity for ERβ over ERα, a characteristic that contributes to its tissue-specific effects.[3][4]
Table 1: Comparative Estrogenic Activity Data for Genistein
| Compound | Receptor | Parameter | Value | Reference |
| Genistein | ERα | EC50 | 8.8 x 10⁻⁷ M | [4] |
| ERβ | EC50 | 5.2 x 10⁻⁹ M | [4] | |
| ERα | Relative Efficiency (%) | 110.1% | [4] | |
| ERβ | Relative Efficiency (%) | 229.0% | [4] | |
| This compound | ERα & ERβ | Binding Affinity | Comparable to Genistein | [2] |
Relative to 17β-estradiol, set at 100%.
Antioxidant Activity
Genistein is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals.[1] This activity is crucial for protecting cells from oxidative damage. The potency of an antioxidant is often expressed by its IC50 value, which is the concentration required to scavenge 50% of the initial free radicals; a lower IC50 indicates higher antioxidant activity.[5]
Direct comparative studies providing IC50 values for this compound using common antioxidant assays were not identified in the literature search. However, quantitative data for genistein's ability to scavenge various radicals are available.
Table 2: Antioxidant Activity of Genistein (IC50 Values)
| Compound | Radical Scavenged | IC50 Value (mM) | Reference |
| Genistein | Superoxide Anion (O₂⁻) | 0.391 ± 0.012 | [6] |
| Hydroxyl Radical (HO•) | 0.621 ± 0.028 | [6] | |
| DPPH• | 1.89 ± 0.16 | [6] | |
| This compound | - | Data Not Available | - |
Enzyme Inhibition
A key pharmacological property of genistein is its ability to inhibit protein tyrosine kinases (PTKs), which are critical enzymes in cellular signal transduction pathways.[7] Inhibition of these enzymes is linked to genistein's anti-proliferative and anti-cancer effects.[8][9] Genistein acts as a competitive inhibitor with respect to ATP for the kinase active site.[7]
Table 3: Tyrosine Kinase Inhibition Data for Genistein
| Compound | Enzyme Inhibited | Parameter | Value | Reference |
| Genistein | EGF-Receptor Tyrosine Kinase | IC50 | 2.6 µM | [8] |
| This compound | - | - | Data Not Available | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Estrogen receptor signaling pathway activated by genistein or this compound.
Caption: General experimental workflow for comparing compound potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors compared to a radiolabeled ligand, typically [³H]-17β-estradiol.[10]
-
Objective: To calculate the IC50 (the concentration of a test compound that displaces 50% of the radiolabeled ligand) and determine the relative binding affinity (RBA).
-
Materials:
-
Source of Estrogen Receptors (e.g., rat uterine cytosol, recombinant human ERα/ERβ).[10]
-
Radiolabeled Ligand: [³H]-17β-estradiol ([³H]-E2).
-
Test Compounds: this compound, Genistein.
-
Reference Standard: Unlabeled 17β-estradiol (E2).
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand.[10]
-
Scintillation fluid.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the unlabeled E2 standard in the assay buffer.
-
Incubation: In assay tubes, combine the ER preparation, a single, saturating concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either the test compound or the unlabeled E2 standard.[10] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.[10]
-
Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.
-
Washing: Wash the HAP pellets multiple times with cold assay buffer to remove the unbound radioligand. Centrifuge between washes.
-
Measurement: Add scintillation fluid to the final HAP pellets and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value for each compound.
-
DPPH Radical Scavenging Assay
This spectrophotometric assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]
-
Objective: To determine the IC50 value, representing the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Solvent: Spectrophotometric grade methanol (B129727) or ethanol.
-
Test Compounds: this compound, Genistein.
-
Positive Control: Ascorbic acid or Trolox.
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly made and kept in the dark.[2] Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of each test compound dilution to separate wells (e.g., 100 µL).
-
Initiation: Add an equal volume of the DPPH working solution to each well (e.g., 100 µL) and mix thoroughly.[2] Prepare a control well with methanol instead of the antioxidant sample.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of each well at 517 nm.[2] The deep purple color of the DPPH radical fades to yellow as it is reduced by the antioxidant.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
Plot the % scavenging against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The available evidence indicates that this compound and genistein possess comparable binding affinity for estrogen receptors , suggesting similar potency in initiating estrogenic signaling pathways.[2] Both compounds are expected to act as phytoestrogens, with a preference for ERβ.
Regarding other biological activities, genistein is a well-documented potent antioxidant and an effective inhibitor of tyrosine kinases .[6][8] However, there is a notable lack of direct, quantitative comparative data for the antioxidant and enzyme-inhibiting activities of this compound. This represents a significant knowledge gap. Future research employing side-by-side comparative assays, such as those detailed in this guide, is necessary to fully elucidate the relative potency of this compound and determine how its metabolic conversion from genistein alters its pharmacological profile.
References
- 1. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednews.care [mednews.care]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Dihydrogenistein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogenistein, a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), is a phytoestrogen that has garnered interest for its potential biological activities. As a member of the isoflavonoid (B1168493) class of compounds, its mechanism of action is often compared to its more extensively studied precursor, genistein. This guide provides a comparative analysis of the confirmed and putative mechanisms of action of this compound, leveraging experimental data from related compounds to elucidate its molecular interactions and signaling pathways.
Core Mechanisms of Action: A Comparative Overview
The biological effects of this compound are believed to be mediated through several key mechanisms, primarily centered around its interaction with estrogen receptors and its potential to inhibit tyrosine kinases. Due to a lack of extensive direct experimental data for this compound, the following comparisons often utilize data from its parent compound, genistein, as a surrogate, given their structural similarities.
Estrogen Receptor Modulation
This compound, like other phytoestrogens, structurally mimics the endogenous estrogen 17β-estradiol, allowing it to bind to estrogen receptors (ERs), ERα and ERβ. This interaction is a cornerstone of its mechanism of action.
Comparative Binding Affinities for Estrogen Receptors
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Relative Binding Affinity (RBA, %)a |
| Genistein | ERα | ~20 | 4.0 |
| ERβ | ~5.4 | 87 | |
| 17β-Estradiol | ERα | 0.8 | 100 |
| ERβ | 0.9 | 100 | |
| Daidzein (B1669772) | ERα | >1000 | <0.1 |
| ERβ | ~20 | 0.5 |
aRBA is calculated relative to 17β-estradiol. Data for genistein and daidzein are compiled from various sources and represent approximate values.
Signaling Pathway: Estrogen Receptor Activation
Upon binding to ERs, this compound can initiate or inhibit the transcription of estrogen-responsive genes, leading to a cascade of cellular events.
Tyrosine Kinase Inhibition
Genistein is a well-documented inhibitor of several tyrosine kinases, including the epidermal growth factor receptor (EGFR).[1] This inhibitory action is a key component of its anti-proliferative and anti-cancer effects. While direct quantitative data for this compound is scarce, its structural similarity to genistein suggests it may possess similar inhibitory properties.
Comparative Inhibition of Tyrosine Kinases
| Compound | Target Kinase | IC50 (µM) |
| Genistein | EGFR | 2-10 |
| Src | 10-50 | |
| v-Abl | 20-100 |
IC50 values for genistein are approximate and can vary depending on the assay conditions.
Signaling Pathway: Tyrosine Kinase Inhibition
By inhibiting tyrosine kinases, this compound could potentially block downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Nrf2 Signaling Pathway Activation
Recent studies have indicated that some isoflavones, including genistein, may exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. While direct evidence for this compound is lacking, this remains a plausible alternative mechanism of action.
Signaling Pathway: Nrf2 Activation
Experimental Protocols
The following are generalized protocols for the key assays used to determine the mechanisms of action described above.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to estrogen receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats or recombinant human ERα/ERβ are used as the source of estrogen receptors. The tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosol fraction rich in ERs.
-
Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) is incubated with the ER-containing cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which contains the ER-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (B170435) (IC50) is determined by non-linear regression analysis of the competition curve. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.
Experimental Workflow: ER Competitive Binding Assay
In Vitro Tyrosine Kinase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of a specific tyrosine kinase.
Methodology:
-
Assay Components: The assay typically includes the purified tyrosine kinase enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound.
-
Reaction Incubation: The enzyme, substrate, and test compound (at various concentrations) are pre-incubated. The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assays: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
-
Fluorescence-based assays: Employing fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) with labeled antibodies or substrates.
-
-
Data Analysis: The enzyme activity is measured at each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the inhibitor concentration.
Experimental Workflow: Tyrosine Kinase Inhibition Assay
Conclusion
The mechanism of action of this compound is multifaceted and, based on current understanding, closely mirrors that of its parent compound, genistein. Its primary modes of action are likely through the modulation of estrogen receptor signaling, with a preference for ERβ, and the inhibition of tyrosine kinases. Furthermore, the activation of the Nrf2 antioxidant pathway presents an intriguing alternative mechanism that warrants further investigation.
It is crucial to note that while the data for genistein provides a strong foundation for understanding this compound, direct experimental validation is necessary to confirm these mechanisms and to quantify the specific potency of this compound. Future research should focus on obtaining direct binding affinities and IC50 values for this compound against a panel of estrogen receptors and tyrosine kinases to provide a more definitive comparison and to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Navigating the Disposal of Dihydrogenistein: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of dihydrogenistein, ensuring compliance and minimizing environmental impact.
Core Safety and Disposal Parameters
A clear understanding of this compound's properties is the foundation of its safe handling and disposal. The following table summarizes key quantitative and qualitative data.
| Parameter | Value/Information | Source |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [1][2] |
| Physical Form | Solid (white to yellow powder) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including contaminated labware and unused product.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE.[5] This includes:
-
Safety goggles or a face shield.[6]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
2. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware (Sharps and Glassware):
-
Decontaminate grossly contaminated glassware by rinsing with a suitable solvent and collecting the rinsate as liquid hazardous waste.
-
Dispose of non-reusable contaminated sharps in a designated sharps container.
-
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[7]
-
List all contents, including "this compound" and any solvents, with their approximate concentrations or percentages.[10]
-
Include the date of waste accumulation.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure the container is stored in a cool, dry, and well-ventilated area.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagram illustrates the decision-making process and necessary steps.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. cehs.siu.edu [cehs.siu.edu]
Personal protective equipment for handling Dihydrogenistein
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling Dihydrogenistein. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant[1][2]. Appropriate personal protective equipment is mandatory to prevent exposure.
Summary of Hazard Classifications
| Hazard Class | GHS Code | Description | Citations |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale | Citations |
| Eye Protection | Safety Goggles | Snug-fitting, meeting ANSI Z.87.1 or equivalent standards. | Protects against splashes and airborne particles that can cause serious eye irritation. | [3][4] |
| Face Shield | Worn in addition to safety goggles, especially when there is a risk of splashing. | Provides an additional layer of protection for the entire face. | [3][5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are suitable for short-term protection. | Prevents skin contact and irritation. Gloves should be inspected before use and changed immediately upon contact with the chemical. | [3][4] |
| Body Protection | Laboratory Coat | Long-sleeved, buttoned, and properly fitted. | Protects skin and personal clothing from contamination. | [3] |
| Chemical-Resistant Apron or Coveralls | Recommended when handling larger quantities or when there is a significant risk of splashing. | Provides an additional barrier against chemical splashes and spills. | [4] | |
| Footwear | Closed-Toe Shoes | Made of a durable material that covers the entire foot. | Protects feet from spills and falling objects. | [3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of inhaling dust, especially when handling the solid form. | Minimizes exposure to airborne particles. | [3][6] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Gather all necessary PPE and materials before starting.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE :
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don inner gloves (optional, for added protection).
-
Put on safety goggles and a face shield if necessary.
-
Don outer, chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling this compound :
-
Carefully weigh and handle the solid compound to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling :
-
Decontaminate the work surface with an appropriate solvent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Doffing PPE :
-
Remove outer gloves first, turning them inside out as you remove them.
-
Remove your lab coat, folding the contaminated side inward.
-
Remove safety goggles and face shield.
-
Remove inner gloves (if used).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure | Rationale | Citations |
| Solid this compound | Dispose of in a clearly labeled hazardous waste container. | Prevents accidental exposure and environmental contamination. | [7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. | Avoids cross-contamination and ensures proper disposal of trace amounts of the chemical. | [7] |
| Aqueous Solutions | Neutralize to a pH between 6 and 8, then flush with copious amounts of water down the sanitary sewer, if local regulations permit for non-hazardous, dilute solutions. For concentrated or solutions containing other hazardous materials, dispose of as hazardous chemical waste. | Prevents damage to plumbing and minimizes environmental impact of dilute, non-toxic solutions. | [2] |
| Organic Solvent Solutions | Collect in a designated, labeled hazardous waste container for organic solvents. | Prevents the release of volatile organic compounds and ensures proper disposal by a certified waste management company. | [7] |
| Empty Containers | Rinse three times with a suitable solvent. Allow the container to dry completely. Deface the label and dispose of it in the regular trash or as directed by your institution's safety office. | Ensures that no residual chemical remains, making the container safe for disposal. | [7] |
Experimental Protocols and Signaling Pathways
Hypothetical Experimental Workflow: Investigating the Antioxidant Effects of this compound
This workflow outlines a general procedure to assess the potential of this compound to mitigate oxidative stress in a cell-based model.
References
- 1. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organ.su.se [organ.su.se]
- 3. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Frontiers | The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress [frontiersin.org]
- 6. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 7. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
